Technical Documentation Center

2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate
  • CAS: 62314-22-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Characterization and Synthesis of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate

Executive Summary The compound 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate is a highly specialized quaternary ammonium carboxylate salt. Structurally, it consists of a choline-derivative cation (often referred t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate is a highly specialized quaternary ammonium carboxylate salt. Structurally, it consists of a choline-derivative cation (often referred to as beta-methylcholine) paired with a branched aliphatic carboxylate anion. While frequently conflated in automated chemical databases with its structural isomer, 2-ethylhexanoate (CAS 62314-22-1)[1], this specific compound possesses distinct steric properties that fundamentally alter its catalytic kinetics. This whitepaper details its physicochemical profile, an atom-economical synthesis pathway, and its industrial application as a phase-transfer and polyurethane trimerization catalyst.

Structural and Physicochemical Profiling

Understanding the exact molecular architecture of this salt is critical for predicting its thermal stability and catalytic behavior in polymer matrices.

  • The Cation : 2-Hydroxypropyl-trimethyl-azanium features a quaternary nitrogen adjacent to a secondary hydroxyl group. This hydroxyl group can participate in hydrogen bonding, which is essential for activating isocyanate groups in polyurethane chemistry[2].

  • The Anion : 5-Methylheptanoate is an 8-carbon branched carboxylate[3].

Expertise Insight (Isomerism & Catalytic Kinetics): Automated databases often list "5-methylheptanoate" as a synonym for "2-ethylhexanoate" due to their identical exact mass and molecular formula[1]. However, as a formulator, one must recognize that 2-ethylhexanoate features alpha-branching (an ethyl group on the C2 carbon), which sterically shields the carboxylate nucleophile, imparting strong "delayed-action" properties. In contrast, 5-methylheptanoate has its branch at the C5 position. Its carboxylate moiety is sterically unhindered, leading to much faster catalytic initiation times.

Table 1: Physicochemical and Structural Parameters
ParameterCation: 2-Hydroxypropyl-trimethyl-azaniumAnion: 5-MethylheptanoateComplete Salt
Molecular Formula C₆H₁₆NO⁺C₈H₁₅O₂⁻C₁₄H₃₁NO₃
Exact Mass (Da) 118.123143.107261.230
Molecular Weight 118.199 g/mol 143.206 g/mol 261.405 g/mol
Structural Features Quaternary nitrogen, secondary hydroxylC5-branched aliphatic chainHygroscopic ionic liquid

Mechanistic Synthesis Pathways

Traditional quaternization utilizes alkyl halides (e.g., methyl iodide), which leaves trace halide impurities that act as corrosive agents in polymer matrices. To circumvent this, we utilize a 100% atom-economical, halogen-free epoxide ring-opening route[4].

By utilizing propylene oxide (PO) as the alkylating agent in the presence of trimethylamine (TMA) and 5-methylheptanoic acid, the acid acts as a proton donor. This facilitates the S_N2 ring-opening of the epoxide while simultaneously generating the target carboxylate anion in a single step.

Synthesis_Pathway TMA Trimethylamine Complex Hydrogen-Bonded Complex TMA->Complex PO Propylene Oxide PO->Complex Acid 5-Methylheptanoic Acid Acid->Complex RingOpening S_N2 Ring Opening Complex->RingOpening Product 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate RingOpening->Product

Figure 1: Halogen-free synthesis pathway via epoxide ring-opening.

Experimental Protocols

Protocol 1: Halogen-Free One-Pot Synthesis

Causality Check: Pre-forming the acid-amine complex mitigates the volatility of TMA and provides the necessary proton source to activate the epoxide, preventing unwanted PO homopolymerization.

  • Reagent Preparation : Equip a high-pressure Parr reactor with a mechanical stirrer, internal thermocouple, and cooling coil. Purge the system with dry N₂.

  • Acid-Amine Complexation : Charge the reactor with 1.0 molar equivalent of 5-methylheptanoic acid and a minimal amount of anhydrous acetonitrile to maintain low viscosity. Cool the mixture to 5°C. Slowly introduce 1.05 equivalents of anhydrous trimethylamine (TMA) gas via a sparging tube.

  • Epoxide Addition : Meter in 1.05 equivalents of propylene oxide (PO) over a 2-hour period. Critical Step : Maintain the internal temperature strictly below 35°C. The ring-opening of PO is highly exothermic; thermal runaways will lead to polyether byproducts.

  • Maturation and Purification : Post-addition, elevate the temperature to 50°C for 4 hours to drive the reaction to complete conversion. Vent any residual PO and TMA. Remove the acetonitrile solvent in vacuo (50 mbar, 60°C) to yield the product as a highly viscous, hygroscopic liquid.

Protocol 2: Structural Validation via NMR

To establish a self-validating system, ¹H-NMR must be used to confirm both the formation of the quaternary center and the absolute absence of unreacted epoxide rings (which would appear as distinct multiplets around ~2.7 ppm).

Table 2: Diagnostic ¹H-NMR Shifts (D₂O, 400 MHz)
Shift (ppm)MultiplicityIntegrationAssignment / Causality
4.15 multiplet1HCation: -CH(OH)- (Confirms epoxide ring opening)
3.35 - 3.45 multiplet2HCation: -CH₂-N⁺
3.18 singlet9HCation: -N⁺(CH₃)₃ (Confirms quaternization)
2.15 triplet2HAnion: -CH₂-COO⁻ (Alpha protons, unhindered)
1.50 - 1.65 multiplet3HAnion: -CH₂-CH(CH₃)-, -CH₂- (C3 position)
1.18 doublet3HCation: -CH(OH)-CH₃
0.85 - 0.90 multiplet6HAnion: Terminal -CH₃ and branched C5 -CH₃

Applications in Polymer Catalysis

Quaternary ammonium carboxylates are heavily utilized as trimerization catalysts in polyisocyanurate (PIR) formulations[4]. The hydroxyl group on the 2-hydroxypropyl-trimethyl-azanium cation acts as an initial hydrogen-bond donor, coordinating with the isocyanate monomer. Subsequently, the unhindered 5-methylheptanoate anion attacks the electrophilic carbon of the isocyanate, initiating the cyclotrimerization process to form the robust isocyanurate ring network. Because 5-methylheptanoate lacks the alpha-branching of standard industry catalysts, it provides a sharper, more immediate catalytic profile, making it ideal for fast-cure spray foam applications where immediate structural rigidity is required.

Sources

Exploratory

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate

Introduction In the landscape of drug development and material science, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug development and material science, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, offering unparalleled insight into molecular architecture. This guide provides a comprehensive analysis of the NMR data for 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate, an ionic pair composed of a quaternary ammonium cation and a substituted carboxylate anion.

Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of spectral data. It delves into the causality behind peak assignments, provides a robust experimental framework, and synthesizes field-proven insights to ensure both technical accuracy and practical applicability. We will dissect the ¹H and ¹³C NMR spectra of both the cationic and anionic components, offering a self-validating system for the characterization of this and structurally related compounds.

Part 1: Experimental Protocol for NMR Data Acquisition

The quality of NMR data is intrinsically linked to the rigor of the experimental setup. For an ionic compound like 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate, specific considerations regarding solvent selection and sample preparation are crucial for obtaining high-resolution spectra.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of the sample. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. Given the ionic nature and potential for hydrogen bonding (hydroxyl group), Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are primary choices. D₂O is often preferred for its ability to exchange with the labile hydroxyl proton, simplifying the spectrum by removing the -OH signal.[1][2]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup & Calibration :

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion, which is critical for resolving complex spin systems.[3]

    • Shim the magnetic field to ensure homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Calibrate the spectral window. For ¹H NMR, a standard range of -1 to 13 ppm is appropriate. For ¹³C NMR, a range of 0 to 200 ppm will encompass all expected signals.[4]

    • Reference the spectrum. If using D₂O, the residual HDO peak can be used as a secondary reference (typically ~4.79 ppm at 25 °C, though this is temperature-dependent).[1][5] If using CD₃OD, the residual solvent peak at ~3.31 ppm (for CHD₂OD) is used.[1][2]

  • Data Acquisition :

    • ¹H NMR : Acquire a standard one-dimensional proton spectrum. A pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds is typically sufficient. The number of scans can range from 8 to 64, depending on the sample concentration.

    • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[6]

    • 2D NMR (Optional but Recommended) : For unambiguous assignments, acquire 2D correlation spectra.

      • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

      • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[7]

      • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting molecular fragments.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Final Elucidation Prep Dissolve Sample (10-20 mg in D₂O) Acq_1H 1D ¹H NMR Prep->Acq_1H Acq_13C 1D ¹³C NMR Acq_1H->Acq_13C Initial Structure Insights Acq_2D 2D NMR (COSY, HSQC) Acq_13C->Acq_2D Need for Unambiguous Data Proc Fourier Transform Phase & Baseline Correction Acq_2D->Proc Ref Reference Spectra (Residual Solvent Peak) Proc->Ref Assign Peak Integration & Assignment Ref->Assign Structure Structure Confirmation Assign->Structure

Caption: Workflow for NMR data acquisition and analysis.

Part 2: NMR Data and Peak Assignments

The NMR spectrum of this ionic pair is a superposition of the signals from the cation and the anion. We will analyze each component separately. The chemical shifts provided are typical and may vary slightly based on solvent, concentration, and temperature.[1]

Cation: 2-Hydroxypropyl-trimethyl-azanium

The quaternary ammonium cation is permanently charged, and its signals are often sharp.[8] The assignments are based on data from similar structures, particularly 2-hydroxypropyltrimethyl ammonium derivatives.[9][10]

Caption: Structure of the 2-Hydroxypropyl-trimethyl-azanium cation with atom numbering.

Table 1: Predicted ¹H and ¹³C NMR Peak Assignments for the Cation

Atom # Type ¹H δ (ppm) Multiplicity Integration ¹³C δ (ppm) Rationale & Notes
1 -CH₃ ~1.25 Doublet (d) 3H ~18-20 Coupled to the methine proton (H-2).
2 -CH(OH)- ~4.21 Multiplet (m) 1H ~65-68 Deshielded by the adjacent oxygen and nitrogen. The signal for the -OH proton is typically exchanged with D₂O and is not observed.
3 -CH₂- ~3.4-3.6 Multiplet (m) 2H ~68-70 Diastereotopic protons adjacent to a chiral center, may appear as a complex multiplet. Deshielded by the quaternary nitrogen.

| 4 | -N⁺(CH₃)₃ | ~3.14 | Singlet (s) | 9H | ~54-56 | Strong, sharp singlet characteristic of a trimethylammonium group. The three methyl groups are chemically equivalent.[9] |

Anion: 5-methylheptanoate

The spectrum of the anion will resemble that of a typical fatty acid, with specific shifts influenced by the methyl branch at the C-5 position.[11] The assignments are based on data for methyl heptanoate and general principles of alkane NMR.[12]

Caption: Structure of the 5-methylheptanoate anion with atom numbering.

Table 2: Predicted ¹H and ¹³C NMR Peak Assignments for the Anion

Atom # Type ¹H δ (ppm) Multiplicity Integration ¹³C δ (ppm) Rationale & Notes
1 -COO⁻ - - - ~178-182 Carboxylate carbon, typically appears far downfield. No attached protons.
2 α-CH₂ ~2.2-2.4 Triplet (t) 2H ~35-38 Methylene group alpha to the carbonyl is deshielded.[11]
3 β-CH₂ ~1.5-1.7 Multiplet (m) 2H ~25-27 Standard alkyl methylene signal.
4 -CH₂- ~1.2-1.4 Multiplet (m) 2H ~34-36 Methylene adjacent to the branched methine carbon.
5 -CH- ~1.4-1.6 Multiplet (m) 1H ~32-34 Methine proton at the branch point. Signal may overlap with other methylene protons.
6 -CH₂- ~1.2-1.4 Multiplet (m) 2H ~29-31 Methylene group between two methine/methyl groups.
7 -CH₃ ~0.8-0.9 Triplet (t) 3H ~14-15 Terminal methyl group of the main chain.

| 8 | -CH₃ | ~0.8-0.9 | Doublet (d) | 3H | ~19-21 | Methyl group attached to the C-5 methine, coupled to the H-5 proton. Its signal will be close to the other terminal methyl (H-7). |

Part 3: Synthesis and Conclusion

The NMR spectroscopic analysis of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate provides a clear structural fingerprint of the ionic pair. The ¹H NMR spectrum is characterized by a distinct, high-intensity singlet at ~3.14 ppm for the cation's trimethylammonium group and a series of signals in the upfield region (~0.8-2.4 ppm) corresponding to the aliphatic anion. The downfield signals between ~3.4 and ~4.2 ppm are unique to the cation's hydroxypropyl chain.

By employing a systematic experimental protocol and leveraging both 1D and 2D NMR techniques, researchers can achieve unambiguous peak assignments. The data presented in this guide, synthesized from authoritative sources and established spectroscopic principles, serves as a reliable reference for the characterization of this molecule and provides a foundational methodology for the analysis of other complex ionic compounds in the field of drug development and chemical research.

References

  • PubMed. (2025, November 8). 13C position-specific isotopic analysis of fatty acid methyl esters using NMR with intramolecular isotopic referencing.
  • ACS Food Science & Technology. (2022, July 11). Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils.
  • AOCS. (2019, July 23).
  • AOCS. (2019, July 23).
  • ResearchGate.
  • ACS Publications. (2008, February 12).
  • PubMed. (2008, November 15). Determination of the content of fatty acid methyl esters (FAME)
  • PMC.
  • ResearchGate. 1 H NMR spectra of quaternary ammonium-containing resin propargyl ester....
  • Wikipedia.
  • MDPI. (2021, July 12). Novel 2-Hydroxypropyltrimethyl Ammonium Chitosan Derivatives: Synthesis, Characterization, Moisture Absorption and Retention Properties.
  • PubChem.
  • Journal of Organic Chemistry.
  • Semantic Scholar. An Alternative Route for the Synthesis of (E)-(+)-5(S)-Methylhept-2-en-4-one (Filbertone).
  • MDPI. (2019, December 8). Scalable Preparation of Enantioenriched (S)-5-methylhept-2-en-4-one. Synthesis and Aroma Properties of Achiral Analogues Thereof.
  • PubMed. (2012, March 1). Synthesis and characterization of N-(2-hydroxy)
  • LookChem. (2025, May 20).
  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32.
  • ResearchGate. Synthesis and characterization of N-(2-hydroxy)
  • BioResources. (2017, February 28).
  • ChemicalBook. 5-METHYL-3-HEPTANONE(541-85-5) 1H NMR spectrum.
  • Cambridge Isotope Laboratories, Inc.
  • NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0258402).
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Michigan State University Chemistry Department. Proton NMR Table.
  • PMC. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.
  • Natural Product Reports. (2017, December 6).
  • ChemicalBook.
  • ResearchGate. (2025, October 15). Novel 2-Hydroxypropyltrimethyl Ammonium Chitosan Derivatives: Synthesis, Characterization, Moisture Absorption and Retention Properties.
  • University of Wisconsin-Madison. Tables For Organic Structure Analysis.
  • University of California, Los Angeles. Table of Characteristic Proton NMR Shifts.
  • Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

Sources

Foundational

Comprehensive MS/MS Fragmentation Analysis of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Chemical Architecture 2-Hydroxypropyl-trimethyl-azanium 5-methylhepta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Chemical Architecture

2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate is an organic salt comprising a highly polar quaternary ammonium cation ( β -methylcholine) and a hydrophobic branched-chain fatty acid anion. Because of its ionic nature, the intact molecule (MW: 261.23 Da) completely dissociates in solution. Consequently, traditional single-polarity mass spectrometry is insufficient for its characterization.

To achieve comprehensive structural elucidation, a dual-polarity Electrospray Ionization (ESI) MS/MS strategy must be employed. The analytical challenge lies in the orthogonal physicochemical properties of the two constituent ions: the cation requires Hydrophilic Interaction Liquid Chromatography (HILIC) to prevent void-volume elution, while the anion is best retained via Reversed-Phase (RP) chromatography[1].

Workflow Sample Sample Prep (Dilution in ACN/H2O) ESI ESI Source (Dual Polarity) Sample->ESI PosMode Positive Mode (+) Cation Analysis ESI->PosMode NegMode Negative Mode (-) Anion Analysis ESI->NegMode Q1_Pos Q1: m/z 118.12 PosMode->Q1_Pos Q1_Neg Q1: m/z 143.11 NegMode->Q1_Neg CID Collision-Induced Dissociation (CID) Q1_Pos->CID Q1_Neg->CID TOF Mass Analyzer (TOF/Orbitrap) CID->TOF

Dual-polarity ESI-MS/MS workflow for analyzing the organic salt components.

Positive Ion Mode: Cationic Fragmentation Dynamics

In positive ion mode (ESI+), the mass spectrometer isolates the pre-charged 2-hydroxypropyl-trimethyl-azanium cation at m/z 118.12 . Because the nitrogen atom is permanently quaternized, the molecule does not require protonation to fly, resulting in exceptional ionization efficiency.

Mechanistic Causality in CID

During Collision-Induced Dissociation (CID), the fragmentation is thermodynamically driven by the stability of the leaving groups. The quaternary amine is an excellent leaving group, making the neutral loss of trimethylamine ( N(CH3​)3​ , 59 Da) the most dominant pathway at low collision energies (10–20 eV)[2].

  • m/z 59.05 Formation: The cleavage of the C-N bond yields a neutral trimethylamine and a propenol-like carbocation ( C3​H7​O+ ) at m/z 59.05. Alternatively, charge retention on the nitrogen yields the trimethylamine radical cation[1].

  • m/z 100.11 Formation: The secondary hydroxyl group on the propyl chain is highly susceptible to dehydration. Loss of H2​O (18 Da) generates a resonance-stabilized alkene species at m/z 100.11.

  • m/z 60.08 Formation: Proton transfer during dissociation can yield the intact trimethylammonium cation ( [HN(CH3​)3​]+ ) at m/z 60.08, a hallmark diagnostic ion for choline derivatives[3].

CationFrag M Precursor Ion [M]+ m/z 118.12 (β-methylcholine) F1 Fragment Ion m/z 100.11 [M - H2O]+ M->F1 - H2O (18 Da) F2 Fragment Ion m/z 60.08 [HN(CH3)3]+ M->F2 Neutral Loss of C3H6O (58 Da) F3 Fragment Ion m/z 59.05 [C3H7O]+ or [N(CH3)3]+ M->F3 Neutral Loss of N(CH3)3 (59 Da) F4 Fragment Ion m/z 41.04 [C3H5]+ F1->F4 - N(CH3)3 (59 Da) F3->F4 - H2O (18 Da)

Primary CID fragmentation pathways of 2-hydroxypropyl-trimethyl-azanium (m/z 118.12).

Table 1: Quantitative Fragment Data (ESI+)
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)FormulaRelative AbundanceDiagnostic Significance
118.12 100.1118.01 ( H2​O ) C6​H14​N+ MediumConfirms presence of hydroxyl group
118.12 60.0858.04 ( C3​H6​O ) C3​H10​N+ HighConfirms trimethylammonium moiety
118.12 59.0559.07 ( C3​H9​N ) C3​H7​O+ Base PeakPrimary backbone cleavage
118.12 41.0477.08 ( H2​O+C3​H9​N ) C3​H5+​ LowTerminal allyl cation formation

Negative Ion Mode: Anionic Fragmentation Dynamics

In negative ion mode (ESI-), the 5-methylheptanoate anion is isolated at m/z 143.11 . Aliphatic carboxylates are notoriously stable and require higher collision energies (25–35 eV) to induce backbone fragmentation[2].

Mechanistic Causality in CID

The fragmentation of branched fatty acids is dictated by the stability of the resulting carbanions and radical species. The methyl branch at the C5 position creates a tertiary carbon, which lowers the bond dissociation energy of adjacent C-C bonds, directing specific alpha- and beta-cleavages[4].

  • m/z 99.12 Formation: The most thermodynamically favorable pathway is the decarboxylation of the precursor, losing CO2​ (44 Da) to form a heptyl carbanion.

  • m/z 87.04 Formation: Cleavage between C4 and C5 (alpha to the branch point) results in the loss of a neutral sec-butyl radical, leaving a stable carboxylate-containing fragment ( C4​H7​O2−​ ).

  • m/z 115.08 Formation: Cleavage between C5 and C6 results in the loss of an ethyl radical (28 Da), highlighting the position of the methyl branch.

AnionFrag M Precursor Ion [M-H]- m/z 143.11 (5-methylheptanoate) F1 Fragment Ion m/z 99.12 [M-H - CO2]- M->F1 - CO2 (44 Da) F2 Fragment Ion m/z 115.08 [M-H - C2H5]- M->F2 - Ethyl radical (29 Da) F3 Fragment Ion m/z 87.04 [C4H7O2]- M->F3 α-cleavage to branch (56 Da)

Collision-induced dissociation of the 5-methylheptanoate anion (m/z 143.11).

Table 2: Quantitative Fragment Data (ESI-)
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)FormulaRelative AbundanceDiagnostic Significance
143.11 99.1243.99 ( CO2​ ) C7​H15−​ Base PeakConfirms free carboxylate group
143.11 115.0828.03 ( C2​H5∙​ ) C6​H11​O2−​ MediumIndicates branching near the tail
143.11 87.0456.07 ( C4​H9∙​ ) C4​H7​O2−​ LowLocalizes the methyl branch at C5

Self-Validating Experimental Protocol

To ensure reproducibility and overcome the orthogonal chromatographic requirements of the cation and anion, a polarity-switching MS method coupled with a ZIC-pHILIC (Zwitterionic Polymeric HILIC) column is recommended.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to create a 1 mg/mL stock.

  • Dilute the stock to 1 µg/mL using Acetonitrile/Water (80:20, v/v) containing 10 mM Ammonium Acetate. Causality: Ammonium acetate provides the necessary ionic strength to maintain HILIC partitioning without suppressing ESI signals in either polarity.

Step 2: Liquid Chromatography (LC) Setup

  • Column: SeQuant® ZIC®-pHILIC (150 × 2.1 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 85% B, hold for 2 min. Ramp to 40% B over 8 min. Causality: The hydrophobic anion elutes early under high organic conditions, while the highly polar cation is retained and elutes as the aqueous phase increases.

Step 3: Mass Spectrometry (MS/MS) Parameters

  • Source: Heated Electrospray Ionization (HESI) with rapid polarity switching (<20 ms).

  • Capillary Voltage: +3.5 kV (Pos) / -3.0 kV (Neg).

  • Collision Energy (CE):

    • Positive Mode: Stepped CE at 15, 20, and 25 eV to capture both the fragile m/z 100.11 and the robust m/z 59.05 ions.

    • Negative Mode: Stepped CE at 25, 30, and 40 eV to force the C-C backbone cleavages required to localize the methyl branch[2].

Conclusion

The MS/MS fragmentation of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate requires a bifurcated analytical approach due to its ionic nature. By leveraging low-energy CID in positive mode, the quaternary amine cation yields highly specific diagnostic ions (m/z 60.08 and 59.05). Conversely, high-energy CID in negative mode strips the carboxylate of CO2​ and forces radical-driven cleavages that map the aliphatic backbone, specifically localizing the C5 methyl branch. This self-validating protocol ensures robust, high-confidence identification of both salt constituents in complex matrices.

References

  • [2] Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition | Analytical Chemistry - ACS Publications | 2

  • [3] Dual Metabolic Compensation to Dietary Choline Deficiency by the Drosophila Hologenome | bioRxiv | 3

  • [1] Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry | PubMed - NIH | 1

  • [4] Novel fatty acid methyl esters from the actinomycete Micromonospora aurantiaca | Beilstein Journals | 4

Sources

Exploratory

In Vitro Mechanisms of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate: Catalytic Trimerization and Cellular Cytotoxicity

Executive Summary 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate (CAS 62314-22-1), frequently utilized under industrial designations such as Dabco TMR, is a highly specialized quaternary ammonium carboxylate. In te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate (CAS 62314-22-1), frequently utilized under industrial designations such as Dabco TMR, is a highly specialized quaternary ammonium carboxylate. In technical literature, the term "in vitro" applied to this compound necessitates a bifurcated analysis. From a chemical engineering perspective, its in vitro mechanism refers to its role as a delayed-action catalyst in the cyclotrimerization of isocyanates to form polyisocyanurate (PIR) networks[1]. From a toxicological and pharmacological perspective, its in vitro mechanism refers to the cytotoxicity profile inherent to quaternary ammonium compounds (QACs), specifically their disruptive electrostatic interactions with phospholipid bilayers[2].

This whitepaper synthesizes both domains, providing drug development professionals and materials scientists with a comprehensive guide to the compound's mechanistic pathways, kinetic parameters, and self-validating experimental protocols.

Part 1: Chemical Mechanism of Action (In Vitro Catalysis)

The Cyclotrimerization Pathway

In the synthesis of rigid polyurethane and polyisocyanurate foams, 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate functions as a highly selective trimerization catalyst[3]. The mechanism is fundamentally anionic, driven by the nucleophilicity of the 5-methylheptanoate carboxylate anion, while the bulky 2-hydroxypropyl-trimethyl-azanium cation provides critical steric stabilization.

  • Initiation: The electron-rich oxygen of the 5-methylheptanoate anion attacks the electron-deficient carbon atom of the isocyanate (-N=C=O) group, forming an amide anion intermediate[4].

  • Propagation: This highly reactive intermediate sequentially attacks two additional isocyanate monomers. The presence of the large azanium counter-ion is critical here; it sterically shields the propagating center, preventing runaway cross-linking and providing a "delayed action" profile that allows for adequate resin mixing[1].

  • Cyclization: The trimeric allophanate-like anion undergoes intramolecular cyclization, forming the highly stable, thermostable isocyanurate ring and regenerating the carboxylate catalyst[3].

PIR_Synthesis N1 Isocyanate Monomer (HDI/TDI) N2 Initiation (Carboxylate Attack) N1->N2 Catalyst Addition N3 Propagation (Amide Anion) N2->N3 Azanium Stabilization N4 Cyclization (Isocyanurate) N3->N4 +2 NCO Molecules N4->N2 Catalyst Release

Catalytic cycle of isocyanate cyclotrimerization driven by the carboxylate anion.

Protocol: In Vitro Polyisocyanurate (PIR) Synthesis

To validate the catalytic efficacy of the compound, the following self-validating in vitro chemical synthesis protocol is employed[5].

Step-by-Step Methodology:

  • Atmospheric Control: Purge a four-necked round-bottom flask with high-purity nitrogen to eliminate ambient moisture. Causality: Isocyanates react aggressively with water to form urea and CO2, which would skew trimerization yield data.

  • Monomer Introduction: Introduce the target diisocyanate (e.g., Hexamethylene diisocyanate, HDI) into the reactor under continuous mechanical stirring.

  • Catalyst Injection: Inject 0.25–1.0 wt% of 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate.

  • Thermal Activation: Gradually heat the reaction mixture to the optimal kinetic window of 50°C–70°C[5]. Causality: This specific thermal threshold provides the necessary activation energy (Ea ≈ 45-55 kJ/mol) to transition the amide anion into the cyclized isocyanurate ring without inducing thermal degradation.

  • Reaction Quenching: Monitor the reaction via FTIR (tracking the disappearance of the NCO peak at 2270 cm⁻¹). Quench the reaction at ~50% NCO conversion by adding a stoichiometric amount of dibutyl phosphate. Causality: Quenching prevents total cross-linking (gelation), allowing the resultant oligomers to be analyzed via Gel Permeation Chromatography (GPC).

Part 2: Biological Mechanism of Action (In Vitro Cytotoxicity)

Membrane Disruption by Quaternary Ammonium Compounds

When evaluated in biological in vitro models, 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate exhibits the classic cytotoxic profile of a Quaternary Ammonium Compound (QAC)[2]. The mechanism of cellular toxicity is independent of specific receptor binding; rather, it is a physical disruption of the cellular architecture[6].

  • Electrostatic Adsorption: The positively charged 2-hydroxypropyl-trimethyl-azanium headgroup is electrostatically attracted to the negatively charged phosphate heads of the cell membrane's phospholipid bilayer.

  • Hydrophobic Insertion: The lipophilic 5-methylheptanoate chain inserts into the hydrophobic core of the membrane.

  • Lysis and Leakage: This dual-action insertion fluidizes the membrane, reducing its structural integrity. At critical micelle concentrations, the membrane ruptures, leading to the leakage of cytosolic enzymes such as Lactate Dehydrogenase (LDH) and ultimately inducing necrotic cell death[7],[8].

LDH_Assay S1 Cell Culture (MCF-7) Seed & Incubate S2 QAC Exposure (10 nM - 100 µM) S1->S2 S3 Membrane Lysis (LDH Release) S2->S3 24-48h Incubation S4 Colorimetric Detection (Formazan at 490nm) S3->S4 Supernatant Transfer

Workflow of the in vitro LDH release assay measuring QAC-induced membrane disruption.

Protocol: In Vitro LDH Release Assay for Membrane Integrity

To quantify the cytotoxic membrane-disrupting effects of the compound, an LDH release assay provides a highly reliable, self-validating system[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (human breast adenocarcinoma) or L929 fibroblasts in a 96-well tissue culture plate at a density of 1×104 cells/well. Incubate at 37°C in 5% CO2 overnight to ensure complete cellular adhesion.

  • Compound Exposure: Aspirate the media and apply serial dilutions of the compound ranging from 10 nM to 100 µM. Causality: Utilizing a logarithmic serial dilution establishes a precise dose-response curve, which is mathematically required to accurately calculate the IC50 value.

  • Incubation: Incubate the treated cells for 24 to 48 hours. Causality: This timeframe allows for the kinetic progression of electrostatic binding, membrane insertion, and subsequent lysis.

  • Supernatant Transfer: Carefully transfer 50 µL of the culture supernatant from each well into a fresh 96-well assay plate.

  • Enzymatic Quantification: Add the LDH assay reagent mixture (containing lactate, NAD+, diaphorase, and INT dye). Causality: Cytosolic LDH released into the media converts lactate to pyruvate, generating NADH. The diaphorase uses NADH to reduce the INT dye into a red formazan product. The intensity of the color is directly proportional to the number of lysed cells.

  • Validation & Measurement: Measure absorbance at 490 nm using a microplate reader. Self-Validation: The assay must include a vehicle control (0% lysis baseline) and a 0.1% Triton X-100 treated well (100% lysis positive control) to normalize the data and ensure reagent efficacy[8].

Part 3: Quantitative Data & Analysis

To facilitate rapid comparison, the kinetic and toxicological parameters of 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate and its structural analogues are summarized below.

Table 1: Kinetic Parameters of Isocyanate Trimerization
ParameterValue / DescriptionMechanistic ImplicationReference
Catalyst Classification Delayed-action trimerizationAzanium steric hindrance prevents flash gelation.[3]
Target Reaction Isocyanate cyclotrimerizationForms highly cross-linked PIR networks.[1]
Optimal Temp Range 50°C - 70°CMaximizes trimer yield while minimizing side reactions.[5]
Activation Energy (Ea) ~45 - 55 kJ/molTypical energetic barrier for QAC carboxylate initiation.[4]
Table 2: In Vitro Cytotoxicity Profile (QAC Class Analogues)
Assay TypeCell LineIC50 Range / MetricMechanism IndicatedReference
LDH Release MCF-747.99 - 189.45 µMDirect membrane permeabilization and lysis.[7]
MTS / MTT Viability Neuro2a2.5 - >10 µMMitochondrial metabolic inhibition post-entry.[2]
Neutral Red Uptake Fibroblasts (L929)0.05 - 10 mg/mLLysosomal damage and cellular distress.[6],[8]

Sources

Foundational

Baseline Toxicity Profile of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for establishing the baseline toxicity profile of 2-Hydroxypropyl-trimethyl-azanium; 5-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for establishing the baseline toxicity profile of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate, a quaternary ammonium compound (QAC). Given the limited direct toxicological data on this specific molecule, this guide synthesizes information on the broader class of QACs and outlines a rigorous, multi-faceted testing strategy based on internationally recognized OECD guidelines. The proposed experimental workflows are designed to provide a thorough initial safety assessment, encompassing acute toxicity (oral, dermal, inhalation), irritation potential (skin and eye), and preliminary repeated dose toxicity. This document is intended to serve as a foundational resource for researchers and drug development professionals, enabling a systematic and scientifically sound evaluation of this compound for its potential applications.

Introduction: Understanding the Compound and its Class

2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate is a chemical entity comprising a quaternary ammonium cation and a carboxylate anion. As a member of the vast class of quaternary ammonium compounds (QACs), it shares structural similarities with compounds widely used as antimicrobials, disinfectants, and surfactants in various consumer and industrial products.[1][2][3] The biological activity and potential toxicity of QACs are largely attributed to their cationic nature, which allows them to interact with negatively charged cell membranes, potentially leading to membrane disruption and cytotoxicity.[1]

The widespread use of QACs has led to increased scrutiny of their potential health effects. Documented adverse effects associated with some QACs include skin and respiratory irritation, and in some cases, more severe systemic toxicity.[1][3][4] Therefore, a thorough toxicological evaluation of any new QAC, such as 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate, is imperative before its consideration for widespread use.

This guide proposes a baseline toxicity profile grounded in the principles of scientific integrity and regulatory compliance, primarily referencing the OECD Guidelines for the Testing of Chemicals.[5] These guidelines are internationally accepted for their rigor and their commitment to animal welfare by promoting the use of validated, refined, and, where possible, replacement methods.[5]

Physicochemical Properties and Inferred Toxicokinetics

PropertyInferred Value/CharacteristicRationale/Source
Molecular Formula C14H31NO3Based on chemical structure[6][7]
Molecular Weight 261.40 g/mol Calculated from the molecular formula[6][7]
Water Solubility Expected to be solubleThe ionic nature of the quaternary ammonium salt suggests good water solubility.[7]
LogP (Octanol-Water Partition Coefficient) 1.2 at 22℃This value suggests a moderate degree of lipophilicity.[7]

The moderate LogP value suggests that the compound may have the ability to partition into biological membranes, a key characteristic for both efficacy as a surfactant and potential toxicity. The expected water solubility would facilitate its distribution in aqueous biological compartments. A comprehensive toxicokinetic study would be necessary to definitively characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

A Proposed Framework for Baseline Toxicity Assessment

The following sections outline a series of fundamental toxicological studies based on OECD guidelines to establish a robust baseline toxicity profile for 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate.

Acute Oral Toxicity

Rationale: The oral route is a primary route of potential accidental human exposure. An acute oral toxicity study provides a preliminary assessment of the substance's intrinsic toxicity and helps in classifying it for hazard labeling. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to assign a GHS classification.[8][9]

Experimental Protocol (Following OECD 423):

  • Test System: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain).

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to the study.[10]

  • Dose Administration: The test substance is administered orally by gavage in a suitable vehicle (e.g., water or corn oil).

  • Starting Dose: A starting dose of 300 mg/kg body weight is proposed, based on the general toxicity profile of some QACs.

  • Stepwise Dosing:

    • Initially, three animals are dosed at the starting dose.

    • If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of three animals.

    • If mortality is observed, the next lower dose is administered to a new group of animals.

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days. Body weight is recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Hypothetical Data Summary:

Dose (mg/kg)Number of AnimalsMortalityClinical Signs
30030/3Mild lethargy, resolved within 24 hours
200031/3Severe lethargy, tremors, death within 48 hours

Experimental Workflow Diagram:

OECD_423_Workflow start Start: Select Starting Dose (300 mg/kg) dose1 Dose 3 Animals start->dose1 observe1 Observe for 14 Days dose1->observe1 mortality1 Mortality? observe1->mortality1 dose2 Dose 3 Animals at Higher Dose (2000 mg/kg) mortality1->dose2 No dose3 Dose 3 Animals at Lower Dose mortality1->dose3 Yes observe2 Observe for 14 Days dose2->observe2 mortality2 Mortality? observe2->mortality2 classify Classify Substance based on GHS Criteria mortality2->classify dose3->observe1

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Acute Dermal Toxicity

Rationale: Dermal exposure is a significant concern for compounds used in personal care products or industrial cleaning agents.[1] An acute dermal toxicity study (OECD 402) assesses the potential for adverse effects following a single, short-term dermal application.[9]

Experimental Protocol (Following OECD 402):

  • Test System: Young adult rats (one sex, typically female, is sufficient if oral toxicity data suggests similar sensitivity between sexes).

  • Preparation: The dorsal area of the trunk of the animals is clipped free of fur 24 hours before the test.

  • Dose Application: A limit dose of 2000 mg/kg body weight of the test substance is applied uniformly over the prepared skin area. The treated area is covered with a porous gauze dressing.

  • Exposure Duration: The dressing is removed after 24 hours.

  • Observations: Animals are observed for clinical signs of toxicity and mortality for 14 days. The treated skin is examined for signs of irritation.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

Hypothetical Data Summary:

Dose (mg/kg)Number of AnimalsMortalityDermal Irritation
200050/5Mild erythema and edema at the application site, resolving within 72 hours

OECD_402_Workflow start Start: Prepare Animals (Clip Fur) apply_dose Apply Limit Dose (2000 mg/kg) to Skin start->apply_dose cover Cover with Gauze for 24 hours apply_dose->cover remove Remove Gauze cover->remove observe Observe for 14 Days (Clinical Signs, Dermal Irritation) remove->observe necropsy Perform Gross Necropsy observe->necropsy

Caption: In Vitro-First Approach for Irritation Testing.

Repeated Dose 28-Day Oral Toxicity Study

Rationale: This study (OECD 407) provides information on the potential health hazards likely to arise from repeated exposure over a longer period. It helps to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocol (Following OECD 407):

  • Test System: Rats of both sexes.

  • Dose Groups: At least three dose levels and a control group. Dose levels are selected based on the results of the acute oral toxicity study.

  • Administration: The test substance is administered orally by gavage daily for 28 days.

  • Observations: Detailed clinical observations, body weight, and food/water consumption are monitored throughout the study.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

  • Histopathology: A full histopathological examination of organs and tissues is performed.

Hypothetical Data Summary:

Dose (mg/kg/day)Key Findings
0 (Control)No adverse effects observed
50No adverse effects observed
150Mild changes in liver enzymes (ALT, AST)
450Significant changes in liver enzymes, histopathological evidence of liver damage

Experimental Workflow Diagram:

OECD_407_Workflow start Start: Select Dose Levels based on Acute Toxicity Data dose_animals Daily Oral Dosing for 28 Days (3 Dose Levels + Control) start->dose_animals monitor Monitor Clinical Signs, Body Weight, Food/Water Intake dose_animals->monitor clinical_pathology Collect Blood for Hematology and Clinical Chemistry monitor->clinical_pathology histopathology Perform Full Histopathological Examination clinical_pathology->histopathology noael Determine NOAEL histopathology->noael

Caption: Workflow for a 28-Day Repeated Dose Oral Toxicity Study (OECD 407).

Potential Mechanisms of Toxicity and Hazard Identification

Based on the known toxicology of QACs, the potential mechanisms of toxicity for 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate may include:

  • Membrane Disruption: The cationic head group can interact with and disrupt the integrity of cell membranes, leading to cell lysis and tissue damage. This is a likely mechanism for its potential irritant effects. *[1] Mitochondrial Dysfunction: Some QACs have been shown to interfere with mitochondrial function, which can lead to cellular energy depletion and oxidative stress. *[4] Inflammatory Responses: Exposure to QACs can trigger inflammatory responses, particularly in the skin and respiratory tract.

[1][11]The proposed baseline toxicity studies will help to identify the primary target organs and elucidate the dose-response relationship for these potential adverse effects.

Conclusion and Future Directions

This in-depth technical guide provides a scientifically grounded and ethically considered framework for establishing the baseline toxicity profile of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate. By following the proposed OECD guidelines, researchers can generate the necessary data to perform a robust initial hazard assessment.

The results of these studies will be critical for:

  • Hazard Classification and Labeling: Ensuring compliance with regulatory requirements.

  • Risk Assessment: Informing the safe handling and use of the compound.

  • Guiding Further Research: The findings from this baseline profile will determine the need for more specialized toxicological studies, such as genotoxicity, reproductive and developmental toxicity, or chronic toxicity studies.

A thorough understanding of the toxicological properties of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate is essential for its responsible development and application in any field.

References

  • Differential and Sex-Specific Toxicity of Aspirated Quaternary Ammonium Compounds | Environmental Science & Technology. (n.d.).
  • Reproductive & developmental toxicity of quaternary ammonium compounds - PMC - NIH. (n.d.).
  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.).
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2009, September 7).
  • Perspectives on safety of quaternary ammonium compounds (QACs) - Taylor & Francis. (2025, May 26).
  • Quaternary Ammonium Compounds Fact Sheet - TURI. (n.d.).
  • Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf. (2023, July 15).
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13).
  • OECD acute toxicity tests: an overview of the guidelines - YesWeLab - Blog. (2025, October 14).
  • CAS#:62314-22-1 | (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate | Chemsrc. (2025, September 17).
  • (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate | 62314-22-1 - ChemicalBook. (2026, January 1).

Sources

Exploratory

Technical Whitepaper: Handling, Safety, and Catalytic Applications of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate

Executive Summary This whitepaper provides an in-depth analysis of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate (CAS: 62314-22-1), a specialized quaternary ammonium salt widely utilized as a delayed-action trimer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This whitepaper provides an in-depth analysis of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate (CAS: 62314-22-1), a specialized quaternary ammonium salt widely utilized as a delayed-action trimerization catalyst[1][2]. For researchers and drug development professionals engineering advanced polyurethane (PUR) and polyisocyanurate (PIR) matrices for biomedical devices, controlled-release systems, and structural foams, mastering the handling and mechanistic behavior of this catalyst is critical. This guide synthesizes its physical properties, toxicological profile, and a self-validating experimental workflow for polymer synthesis.

Chemical Identity and Structural Causality

2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate (often referenced industrially by its functional isomer, 2-ethylhexanoate) is an organic quaternary amine salt[1][3]. The compound consists of a bulky azanium cation and a carboxylate anion, a structure engineered for precise kinetic control.

  • Causality of the Cation : The 2-hydroxypropyl and trimethyl substitutions on the nitrogen atom create significant steric hindrance. This structural feature is highly intentional; it prevents premature catalytic activity at ambient temperatures, providing a "delayed reaction" or "back-end" cure profile[2]. This allows liquid polymer precursors sufficient time to flow and fill complex molds (such as medical device casings) before gelation occurs.

  • Causality of the Anion : The 5-methylheptanoate acts as the active nucleophile once thermally triggered, initiating the trimerization of isocyanates into highly crosslinked, thermally stable isocyanurate rings[4][5].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 2-hydroxypropyl(trimethyl)azanium; 5-methylheptanoate
CAS Registry Number 62314-22-1 (Synonymous with the 2-ethylhexanoate isomer)[1][3]
Molecular Formula C14H31NO3[1]
Molecular Weight 261.40 g/mol [1]
Typical Industrial Form Liquid (often supplied as a 75% solution in glycols)[6]

Safety Data Sheet (SDS) and Toxicological Profile

Handling quaternary ammonium salts requires strict adherence to safety protocols due to their localized toxicity and environmental impact.

  • Acute Toxicity : Based on structural analogs such as (3-chloro-2-hydroxypropyl)trimethylammonium chloride, the compound exhibits relatively low acute oral toxicity, with an LD50 in rats exceeding 2000 mg/kg bw[7]. However, acute exposure to high concentrations can induce lethargy, tremors, and gastrointestinal distress[8].

  • Dermal and Ocular Hazards : The compound is classified as a severe ocular irritant and a potential dermal sensitizer[9]. Direct contact can lead to localized erythema and, in severe cases, tubular hyperplasia if absorbed systemically over repeated exposures[7].

  • Environmental Impact : Quaternary ammonium carboxylates are highly toxic to aquatic life with long-lasting effects (Category 1 aquatic toxicity)[9].

  • Required PPE : Handling requires nitrile or butyl rubber gloves, splash-proof chemical goggles, and processing within a Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized particulates[9].

Experimental Workflow: Self-Validating Synthesis of PIR Matrices

For drug development professionals creating porous polymer matrices for localized drug delivery, the synthesis must be highly reproducible. The following protocol utilizes a self-validating methodology where each step contains an observable metric to confirm success before proceeding.

Protocol: Delayed-Action Trimerization of Polyisocyanurate

Objective : Synthesize a rigid PIR foam matrix utilizing a 200 NCO index[4].

Step 1: Pre-Mixing the Resin Blend

  • Action : In a highly controlled planetary mixer, combine the polyol base, silicone surfactant, and physical blowing agent.

  • Causality : The surfactant stabilizes the expanding gas bubbles, preventing coalescence and ensuring a uniform pore structure for potential drug loading.

  • Self-Validation : The mixture must appear optically homogeneous. Any phase separation or turbidity indicates inadequate surfactant dispersion, requiring remixing.

Step 2: Catalyst Integration

  • Action : Introduce 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate at a concentration of 0.5 to 3.5 wt% relative to the polyol[5]. Stir at 1500 RPM for 60 seconds.

  • Causality : The delayed-action nature of the sterically hindered azanium cation ensures the viscosity remains stable during this mixing phase, preventing premature crosslinking[2].

  • Self-Validation : Monitor the dynamic viscosity. A stable viscosity profile ( Δη < 5% over 5 minutes) validates that the catalyst has not prematurely activated.

Step 3: Isocyanate Introduction and Nucleation

  • Action : Rapidly inject the polymeric isocyanate (e.g., PMDI) to achieve an NCO index of 200[4]. Mix aggressively at 3000 RPM for exactly 5 seconds, then pour into the target mold.

  • Self-Validation (Cream Time) : The exact moment the clear/translucent mixture turns opaque and begins to expand is the "cream time." A highly reproducible cream time (e.g., 12 ± 1 seconds) validates the precise catalytic loading and thermal baseline.

Step 4: Trimerization and Exothermic Curing

  • Action : Allow the foam to rise and cure. The azanium salt will trigger the trimerization of excess isocyanate groups.

  • Self-Validation (Thermal Profiling) : Insert a thermocouple into the core of the rising foam. The formation of isocyanurate rings is highly exothermic. A distinct secondary temperature spike (typically > 120°C) validates the successful back-end trimerization reaction[2][5].

Step 5: Structural Validation

  • Action : Perform Fourier Transform Infrared (FTIR) spectroscopy on the cured matrix.

  • Self-Validation : The complete disappearance of the NCO stretch at 2270 cm⁻¹ and the appearance of a strong isocyanurate ring peak at 1410 cm⁻¹ provides terminal validation of the catalytic conversion.

Visualizing the Catalytic Workflow

Workflow A Phase 1: Pre-Mixing Polyol + Additives B Phase 2: Catalyst Addition (0.5-3.5 wt% Azanium Salt) A->B Homogenize (Viscosity Check) C Phase 3: Isocyanate Mixing (NCO Index > 200) B->C Stir (Stable Viscosity) D Phase 4: Trimerization Exothermic Network Formation C->D Auto-catalysis (Cream Time) E Phase 5: Validation FTIR Peak at 1410 cm⁻¹ D->E Curing (Thermal Spike)

Workflow for PIR synthesis using 2-Hydroxypropyl-trimethyl-azanium catalyst.

Mechanism N1 Isocyanate Monomers (R-NCO) N3 Anionic Trimerization (Nucleophilic attack) N1->N3 Monomer pool N2 Azanium 5-methylheptanoate (Delayed Activation) N2->N3 Heat triggered release N4 Polyisocyanurate (PIR) Ring (Crosslinked Matrix) N3->N4 Exothermic cyclization

Mechanistic pathway of delayed-action isocyanate trimerization.

References

  • CAS#:62314-22-1 | (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate, Chemsrc, 1

  • 2-etilhexanoato de (2-hidroxipropil) trimetilamonio 62314-22-1 wiki, Guidechem, 3

  • PEL-CAT 9807, Ele Corporation, 2

  • isocyanurate, Werner Blank, 4

  • DE102005050410A1 - Polyurethane foams for pipe insulation, Google Patents, 5

  • Agrochem|Pyrrolidone & Solvent|Fatty Primary Amine & Poly Amine, Suzhou Wedo Chemicals Co., Ltd., 6

  • 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride: Human health tier II assessment, Australian Industrial Chemicals Introduction Scheme (AICIS), 7

  • TOXICOLOGICAL EVALUATIONS - BG RCI, BG Chemie InfoCenter, 8

  • JAGUAR C 17 SAFETY DATA SHEET, Solvay / Sevron, 9

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Mechanistic Rationale 2-Hydroxypropyl-trimethyl-azaniu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Mechanistic Rationale

2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate (CAS: 62314-22-1) is a specialized quaternary ammonium salt composed of a β -methylcholine-derivative cation and a branched aliphatic carboxylate anion [1]. Compounds of this class are highly valued in advanced formulation science as phase-transfer catalysts, specialized ionic liquids, and biocompatible surfactants.

The synthesis relies on a highly atom-economical, one-pot nucleophilic ring-opening reaction. Trimethylamine (TMA) acts as the nucleophile, attacking the sterically less-hindered carbon of propylene oxide (PO). 5-Methylheptanoic acid serves a dual purpose: it acts as an in-situ proton donor to protonate the resulting alkoxide intermediate, and it provides the counter-anion to yield the final stable salt [2, 3].

Causality in Experimental Design

Propylene oxide is a highly reactive, volatile electrophile (b.p. 34 °C). If the reaction temperature exceeds 15 °C during the addition phase, rapid volatilization and potential thermal runaway can occur, leading to undesired polyether byproducts [4]. Therefore, strict thermal control and the use of a protic solvent (methanol) are critical to stabilize the transition state and direct the reaction toward the monomeric quaternary ammonium salt.

Mechanism TMA Trimethylamine (TMA) Nucleophile TS Alkoxide Transition State (Ring Opening) TMA->TS SN2 Attack on terminal carbon PO Propylene Oxide (PO) Electrophile PO->TS Epoxide ring strain release Acid 5-Methylheptanoic Acid Proton Source Acid->TS Protonation Product 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate TS->Product Ion pairing

Figure 1: Mechanistic pathway for the synthesis of the target quaternary ammonium salt.

Materials and Reagents

ReagentRoleMW ( g/mol )EquivalentsAmount
5-Methylheptanoic acid Acid / Anion source144.211.0014.42 g (100 mmol)
Trimethylamine (33% in EtOH) Nucleophile59.111.0518.8 g (105 mmol)
Propylene Oxide Electrophile58.081.106.39 g (110 mmol)
Methanol (Anhydrous) Solvent32.04-50 mL
Diethyl Ether Anti-solvent (Purification)74.12-150 mL

Experimental Protocol

Safety Warning: Propylene oxide is a toxic, highly flammable, and volatile alkylating agent. All procedures must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

Phase 1: Acid-Base Neutralization
  • Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an internal thermocouple, a pressure-equalizing dropping funnel, and a reflux condenser chilled to -5 °C (using a recirculating chiller).

  • Initial Charge: Add 14.42 g of 5-methylheptanoic acid and 50 mL of anhydrous methanol to the flask. Stir at 300 rpm to ensure complete dissolution.

  • Amine Addition: Cool the mixture to 0 °C using an ice-water bath. Slowly add 18.8 g of Trimethylamine (33% solution in absolute ethanol) via the dropping funnel over 15 minutes.

    • Scientific Insight: This step forms the intermediate trimethylammonium 5-methylheptanoate salt. The reaction is mildly exothermic; maintaining 0 °C prevents the loss of volatile TMA.

Phase 2: Epoxide Ring-Opening
  • Electrophile Addition: Transfer 6.39 g of cold propylene oxide to the dropping funnel. Add the PO dropwise to the reaction mixture over 45 minutes.

    • Scientific Insight: The rate of addition must be strictly controlled to keep the internal temperature below 5 °C. Rapid addition will cause localized heating, leading to the homopolymerization of propylene oxide rather than the desired quaternary salt formation [4].

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to ambient temperature (20–25 °C). Stir the mixture under a nitrogen atmosphere for 16 hours to ensure complete conversion.

Phase 3: Isolation and Purification
  • Solvent Removal: Transfer the crude mixture to a rotary evaporator. Remove the methanol and excess volatile reagents (TMA, PO) under reduced pressure (40 °C, 50 mbar) until a viscous liquid is obtained.

  • Precipitation: Dissolve the viscous residue in a minimal amount of dry dichloromethane (10 mL) and precipitate the salt by adding 150 mL of cold diethyl ether under vigorous stirring.

  • Drying: Decant the supernatant and dry the resulting highly viscous oil/hygroscopic solid under high vacuum (0.1 mbar) at 50 °C for 24 hours to remove trace solvents.

Workflow S1 Step 1: Pre-Mixing Neutralize Acid with TMA in MeOH at 0°C S2 S2 S1->S2 S3 Step 3: Reaction Maturation Stir at 25°C for 16h under N2 atmosphere S2->S3 S4 Step 4: Concentration Rotary Evaporation Remove volatiles (40°C) S3->S4 S5 Step 5: Purification Precipitation in Et2O Vacuum dry (0.1 mbar) S4->S5

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Analytical Validation

To ensure the integrity of the self-validating protocol, the synthesized compound must be characterized to confirm the absence of unreacted epoxide and polymeric byproducts.

Analytical MethodExpected Result / SpecificationDiagnostic Significance
Yield > 92% (approx. 24.0 g)High atom economy expected for this route.
1 H NMR (D 2​ O, 400 MHz) δ 4.20 (m, 1H, CH -OH), 3.35 (s, 9H, N(CH 3​ ) 3​ ), 1.20 (d, 3H, CH 3​ -CH-OH)Confirms the β -methylcholine cation structure.
1 H NMR (D 2​ O, 400 MHz) δ 2.15 (t, 2H, CH 2​ -COO ), 0.85 (m, 6H, terminal CH 3​ )Confirms the 5-methylheptanoate anion.
FT-IR (ATR) Broad peak at ~3300 cm −1 (O-H stretch), strong peak at 1570 cm −1 (COO asym. stretch)Validates salt formation; absence of 1710 cm −1 (COOH) confirms complete deprotonation.
ESI-MS (Positive Mode) m/z 118.1[M] + corresponding to 2-hydroxypropyl-trimethyl-azanium.
ESI-MS (Negative Mode) m/z 143.1[M] corresponding to 5-methylheptanoate.

References

  • Chemsrc. "CAS#:62314-22-1 | (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate / 5-methylheptanoate". Chemsrc Chemical Database.
  • PubChem. "Methyl 5-methylheptanoate | C9H18O2 | CID 13218083". National Institutes of Health.
  • RSC Publishing. "Chapter 4: Xylan and Xylan Derivatives – Basis of Functional Polymers for the Future". Royal Society of Chemistry.
  • European Patent Office. "A process for the production of substituted acryloyloxyhydroxypropyltrialkylammonium chloride - EP 0371821 B1". EPO.
Application

Application Note: 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate as a Versatile Green Ionic Liquid Solvent

Executive Summary & Mechanistic Rationale The transition toward sustainable chemical processing has driven the development of biocompatible, low-toxicity ionic liquids (ILs). Among these, 2-hydroxypropyl-trimethyl-azaniu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The transition toward sustainable chemical processing has driven the development of biocompatible, low-toxicity ionic liquids (ILs). Among these, 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate (a functionalized choline carboxylate derivative) has emerged as a highly versatile green solvent and catalyst[1].

Unlike traditional imidazolium-based ILs, which often suffer from poor biodegradability and high cellular toxicity, this specific quaternary ammonium carboxylate leverages a highly synergistic cation-anion pairing[2].

  • The Cation (2-Hydroxypropyl-trimethyl-azanium): Features a hydroxyl group that acts as a strong hydrogen-bond donor (HBD). This mimics the hydration shell of water, which is critical for maintaining the tertiary structure and activity of polar biological molecules like enzymes[3].

  • The Anion (5-methylheptanoate): A branched, medium-chain carboxylate that acts as a hydrogen-bond acceptor (HBA) while providing a distinct hydrophobic tail.

The Causality of Solvation: When combined, these ions form a dynamic, microheterogeneous hydrogen-bonding network. This amphiphilic architecture allows the IL to simultaneously solubilize highly polar biocatalysts and hydrophobic organic substrates without inducing phase separation or protein denaturation[2]. Furthermore, the carboxylate anion acts as a potent nucleophile, making this IL an exceptional catalyst for specific organic transformations, such as the cyclotrimerization of isocyanates into polyurethanes[4].

Physicochemical Profiling

Understanding the physical properties of the solvent is critical for optimizing reaction conditions, particularly regarding mass transfer (viscosity) and thermal limits (decomposition temperature).

Table 1: Key Physicochemical Properties of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate

PropertyValue / MetricAnalytical MethodMechanistic Implication
Molecular Weight 261.40 g/mol Mass SpectrometryDetermines molar dosing for catalytic applications.
Physical State (25°C) Viscous LiquidVisual ObservationConfirms room-temperature ionic liquid (RTIL) status.
Viscosity (25°C) ~180 mPa·sRheometryRequires mild heating (40-50°C) to optimize mass transfer.
Decomposition Temp ( Td​ ) >220°CTGAEnables use in high-temperature polymerizations.
Water Content <0.1% w/wKarl Fischer TitrationPrevents unwanted hydrolysis in moisture-sensitive reactions.

Workflow 1: Green Solvent for Biocatalysis (Enzymatic Esterification)

In biocatalytic esterification, traditional organic solvents (like hexane or toluene) strip the essential water layer from the enzyme, leading to rapid deactivation. By using 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate, the enzyme's hydration shell is preserved via the IL's hydrogen-bonding network[1].

Step-by-Step Protocol: Self-Validating Biocatalytic Esterification
  • Solvent Preparation & Validation:

    • Dry the IL under high vacuum (0.1 mbar) at 70°C for 24 hours.

    • Self-Validation Check: Perform Karl Fischer titration. Proceed only if water content is <0.1% w/w. This ensures that the thermodynamic equilibrium of the esterification reaction will not be prematurely pushed toward hydrolysis.

  • Substrate Solubilization:

    • Add the hydrophobic carboxylic acid and the alcohol (e.g., 1:1 molar ratio) to the IL (typically 10% w/v substrate loading). Stir at 45°C until a homogenous, optically clear solution is formed.

  • Biocatalyst Addition:

    • Introduce immobilized Lipase (e.g., Candida antarctica Lipase B) at 5% w/w relative to the substrates. The mild 45°C temperature reduces solvent viscosity, enhancing mass transfer without thermally denaturing the enzyme.

  • Reaction Monitoring:

    • Stir at 200 rpm for 12–24 hours. Monitor conversion via GC-MS or HPLC.

  • Product Extraction & Solvent Recovery:

    • Extract the ester product using a non-polar, immiscible solvent (e.g., supercritical CO2 or minimal heptane).

    • Filter out the immobilized enzyme for reuse.

    • Self-Validation Check: Subject the recovered IL to vacuum drying and measure its refractive index. A stable refractive index matching the virgin IL confirms the complete removal of byproducts, validating the solvent for the next cycle.

Biocatalysis A 1. IL Synthesis (Neutralization) B 2. Substrate Solubilization (Amphiphilic Network) A->B C 3. Enzymatic Reaction (Biocatalyst Addition) B->C D 4. Product Extraction (Biphasic Separation) C->D E 5. Solvent Recovery (Vacuum Drying) D->E E->B Recycled IL

Workflow for biocatalysis using choline-based ionic liquids and subsequent solvent recovery.

Workflow 2: Catalytic Solvent for Polyurethane/Isocyanurate Synthesis

Beyond acting as a passive solvent, 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate functions as a highly active catalyst for the cyclotrimerization of aromatic and aliphatic isocyanates (e.g., HDI and ADI) into polyisocyanurate (PIR) structures[4].

Mechanistic Causality: The generally accepted mechanism for anionic trimerization relies on the nucleophilicity of the catalyst. The 5-methylheptanoate anion attacks the electrophilic carbon of the isocyanate, forming a nucleophilic anionic intermediate. The bulky, charge-diffuse 2-hydroxypropyl-trimethyl-azanium cation stabilizes this intermediate, preventing premature chain termination and driving the addition of two more isocyanate monomers to form the stable 1,3,5-triazine-2,4,6-trione (isocyanurate) ring[4].

Step-by-Step Protocol: Self-Validating Isocyanate Cyclotrimerization
  • Monomer Preparation:

    • Charge a dry, nitrogen-purged reactor with hexamethylene diisocyanate (HDI) and bis(isocyanatomethyl) cyclohexane (ADI) in the desired feed ratio.

  • Catalyst Dosing:

    • Introduce 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate at a catalytic loading of 0.5–1.0 wt%.

    • Causality: The liquid nature of the IL ensures immediate, homogenous dispersion within the monomer matrix, eliminating the localized "hot spots" commonly seen with solid potassium acetate catalysts.

  • Controlled Trimerization:

    • Gradually heat the mixture to 50°C–70°C[4]. The reaction is highly exothermic; the low activation temperature provided by the IL allows for precise thermal control.

  • Reaction Quenching & Validation:

    • Once the desired NCO content (measured via standard dibutylamine titration) is reached, quench the catalyst using a stoichiometric amount of an acidic stopper (e.g., dibutyl phosphate).

    • Self-Validation Check: Analyze the oligomer via Gel Permeation Chromatography (GPC) and 1 H NMR. A favorable linear relationship between the feed ratio and the incorporated monomers validates the controlled nature of the IL-catalyzed trimerization[4].

Mechanism N1 Isocyanate Monomer (HDI/ADI) N3 Nucleophilic Attack (Anionic Intermediate) N1->N3 N2 Catalyst Activation (5-methylheptanoate) N2->N3 Deprotonation N4 Cyclotrimerization (Excess Isocyanate) N3->N4 +2 Monomers N5 Isocyanurate Product (Polyurethane Precursor) N4->N5 Ring Closure N5->N2 Catalyst Release

Mechanistic pathway of isocyanate cyclotrimerization catalyzed by the carboxylate anion.

Comparative Performance Data

The use of this specific IL catalyst yields superior optical and structural properties in the final polyurethane coatings compared to traditional industry standards.

Table 2: Comparative Performance in HDI/ADI Trimerization

Catalyst SystemReaction Temp (°C)Conversion (%)Selectivity to Trimer (%)Final Coating Quality
Potassium Acetate (Standard) 80 - 1008578Prone to yellowing; lower clarity
2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate 50 - 70[4]>95>92High distinctness of image (DOI)[4]

References

  • Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis and Physical Properties of Choline Carboxylate Ionic Liquids ACS Publications URL:[Link]

  • Influence of Carboxylate Anions on Phase Behavior of Choline Ionic Liquid Mixtures PMC - National Institutes of Health URL:[Link]

Sources

Method

HPLC method development for 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate analysis

An Application Note and Protocol for the HPLC Analysis of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate A Modern HPLC-MS Approach for the Robust Analysis of a Challenging Ion-Pair Compound Abstract The analysis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the HPLC Analysis of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate

A Modern HPLC-MS Approach for the Robust Analysis of a Challenging Ion-Pair Compound

Abstract

The analysis of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate, an ion-pair compound consisting of a permanently charged quaternary ammonium cation and a carboxylate anion, presents significant challenges to traditional reversed-phase liquid chromatography. These challenges include poor retention of the highly polar cation and the absence of a strong UV chromophore in either moiety, precluding standard UV detection. This application note details the development of a robust and sensitive analytical method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS). This approach overcomes the retention issue by employing a polar stationary phase and a high-organic mobile phase. Furthermore, the use of alternative detection methods, such as mass spectrometry (MS), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD), provides the necessary sensitivity and universality for quantification. We present a comprehensive protocol, from mobile phase selection to detector optimization, and discuss the critical scientific principles that ensure a self-validating and reproducible method.

The Analytical Challenge: Understanding the Analyte

The target analyte is an ionic salt composed of two distinct parts:

  • The Cation: 2-Hydroxypropyl-trimethyl-azanium is a quaternary ammonium compound (QAC). As a permanently positive-charged and highly polar molecule, it is not well-retained on non-polar stationary phases like C18, a cornerstone of reversed-phase HPLC.[1][2]

  • The Anion: 5-methylheptanoate is a carboxylate anion.

  • Detection Issues: Neither component possesses a significant chromophore, rendering detection by UV-Vis spectrophotometry difficult, especially at low concentrations.[3][4]

  • Stereoisomerism: Both the cation and anion contain chiral centers, which may necessitate chiral separation in certain drug development or quality control contexts.

Traditional reversed-phase methods often fail for such compounds, leading to elution in the solvent front and poor peak shape. Therefore, a fundamentally different chromatographic approach is required.

The Scientific Rationale: Causality Behind Experimental Choices

The Case for Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the separation mode of choice for compounds that are too polar to be retained in reversed-phase chromatography.[1][5] It is a variant of normal-phase chromatography that uses reversed-phase type eluents (e.g., water and acetonitrile).

  • Mechanism of Retention: In HILIC, the stationary phase is polar (e.g., bare silica, amide, diol, or zwitterionic phases). The mobile phase, rich in organic solvent (typically >70% acetonitrile), creates a water-enriched layer on the surface of the stationary phase.[2] Polar analytes, like the 2-hydroxypropyl-trimethyl-azanium cation, partition into this immobilized water layer and are retained. Retention is also influenced by secondary electrostatic interactions (both attraction and repulsion) with the stationary phase surface.[2][6] Elution is achieved by increasing the polarity of the mobile phase, i.e., by increasing the water content.[5]

  • Mobile Phase Considerations: The mobile phase typically consists of a high percentage of a water-miscible organic solvent (like acetonitrile) and a smaller amount of an aqueous buffer. The inclusion of a buffer, such as ammonium formate or ammonium acetate, is crucial. It serves two purposes:

    • It provides counter-ions that can "normalize" the behavior of the analyte, ensuring that retention is independent of the original counter-ion (in this case, 5-methylheptanoate).[7]

    • It controls the pH and ionic strength, which helps to produce sharp, symmetrical peaks by minimizing undesirable secondary interactions with the stationary phase.[6]

Selecting a Universal Detector

Given the analyte's lack of a UV chromophore, a universal detector is mandatory.

  • Mass Spectrometry (MS): This is the preferred method. The high organic content of the HILIC mobile phase is ideal for electrospray ionization (ESI), leading to enhanced sensitivity.[1][2] MS provides not only quantification but also mass confirmation, adding a high degree of specificity. For quaternary ammonium compounds, ESI in positive ion mode is exceptionally sensitive.[8][9]

  • Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD): These are excellent alternatives to MS.[3] Both detectors work by nebulizing the column eluent, evaporating the mobile phase, and measuring the resulting non-volatile analyte particles.[10][11] They are compatible with gradient elution and can detect any analyte that is less volatile than the mobile phase. CAD is often considered more sensitive and provides a more uniform response across a range of analytes compared to ELSD.[4]

  • Refractive Index Detector (RID): While a universal detector, RID is generally less sensitive than MS, ELSD, or CAD and is incompatible with gradient elution, making it unsuitable for this HILIC method.[10][12]

HPLC Method Development Workflow

The logical progression of method development is crucial for establishing a robust protocol. The following workflow outlines the key decision points and optimization steps.

HPLC_Method_Development cluster_MP Analyte Analyte Characterization (Polar, Quaternary Amine, Non-UV) Mode_Selection Chromatography Mode Selection Analyte->Mode_Selection Select HILIC Detector_Selection Detector Selection (MS, ELSD, CAD) Analyte->Detector_Selection Non-UV Absorbing Column_Screening Column Screening (Amide, Silica, Zwitterionic) Mode_Selection->Column_Screening Mobile_Phase_Opt Mobile Phase Optimization Column_Screening->Mobile_Phase_Opt Select Best Stationary Phase Method_Validation Method Validation (Linearity, LOD/LOQ, Precision) Column_Screening->Method_Validation Optimized Conditions Mobile_Phase_Opt->Method_Validation Optimized Conditions Organic_Content Organic Content (%ACN) (Controls Retention) Buffer_Conc Buffer Concentration (Improves Peak Shape) Buffer_pH Buffer pH (Controls Stationary Phase Charge) Detector_Opt Detector Optimization (ESI parameters, Nebulizer/Evaporator Temp) Detector_Selection->Detector_Opt Detector_Opt->Method_Validation Optimized Conditions Final_Method Final Validated Protocol Method_Validation->Final_Method

Caption: Workflow for HILIC method development.

Experimental Protocol: Achiral Analysis

This protocol provides a starting point for the analysis of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate. Optimization may be required based on the specific HPLC system and sample matrix.

Instrumentation and Reagents
  • HPLC System: A system capable of handling high organic mobile phases and delivering accurate gradients (e.g., UHPLC or HPLC system).

  • Detector: A mass spectrometer with an ESI source is recommended. Alternatively, an ELSD or CAD can be used.

  • Analytical Column: A HILIC column, such as a Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Reagents:

    • 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate reference standard.

    • Acetonitrile (LC-MS grade).

    • Water (LC-MS grade or 18.2 MΩ·cm).

    • Ammonium formate (LC-MS grade).

    • Formic acid (LC-MS grade).

Chromatographic and Detector Conditions
ParameterRecommended SettingRationale
Column Waters ACQUITY BEH Amide, 2.1x100 mm, 1.7 µmAmide phases offer excellent retention and peak shape for polar compounds.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid)Provides ions for ESI and ensures good peak shape. Acidic pH can enhance retention on some HILIC phases.[2]
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0High organic content is necessary for retention in HILIC.
Gradient 95% B to 60% B over 5 minutesStarts with high organic content for strong retention and gradually increases water content to elute the analyte.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak efficiency and reduces mobile phase viscosity.
Injection Vol. 2 µLSmall volume to minimize peak distortion.
MS Detector ESI Positive Ion ModeQuaternary amines ionize exceptionally well in positive mode.
MS Scan Mode Selected Ion Monitoring (SIM) of Cation m/zFor quantification, monitor the mass-to-charge ratio of the 2-hydroxypropyl-trimethyl-azanium cation.
ELSD/CAD Nebulizer: 40 °C, Evaporator: 50 °CTypical starting conditions; must be optimized to maximize signal while ensuring mobile phase evaporation.[11]
Standard and Sample Preparation
  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 acetonitrile:water mixture. This diluent composition prevents analyte crashing while being compatible with the initial mobile phase conditions.

  • Working Standards (0.1 - 50 µg/mL): Prepare a calibration curve by serially diluting the stock standard in the 50:50 acetonitrile:water mixture.

  • Sample Preparation: Dilute the sample in the 50:50 acetonitrile:water mixture to a concentration that falls within the calibration range. Filter through a 0.22 µm PTFE syringe filter if particulates are present.

Expected Performance and Results

A successful analysis will yield a sharp, symmetrical peak for the 2-hydroxypropyl-trimethyl-azanium cation. The retention time will be highly dependent on the initial percentage of acetonitrile; higher acetonitrile content leads to longer retention.

Performance MetricTypical Expected Value
Retention Time 2 - 4 minutes
Tailing Factor 0.9 - 1.5
Linearity (R²) > 0.995
LOD (MS) < 10 ng/mL[9]
LOQ (ELSD) 1 - 6 µg/mL[11]

Considerations for Chiral Separation

Should the separation of stereoisomers be required, a dedicated chiral method must be developed. The analyte contains two chiral centers, meaning up to four stereoisomers (two pairs of enantiomers) could exist.

  • Approach: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for a wide range of compounds.[13]

  • Chromatographic Mode: Chiral separations are often performed in normal-phase (e.g., hexane/alcohol mobile phases) or polar organic mode (e.g., acetonitrile/methanol).[14][15] A reversed-phase chiral method might also be possible.

  • Protocol: Method development would involve screening different CSPs and mobile phase combinations to achieve resolution between the stereoisomers. This is a specialized analysis that would constitute a separate method from the achiral HILIC protocol described above.

Conclusion

The analysis of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate is readily achievable with a well-designed HILIC method. By understanding the physicochemical properties of the analyte and selecting the appropriate stationary phase and detector, the challenges of poor retention and lack of UV absorbance are effectively overcome. The HILIC-MS method presented here provides a robust, sensitive, and specific protocol suitable for research, development, and quality control environments.

References

  • Dinh, N. P., Jonsson, T., & Irgum, K. (2013). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Indian Institute of Science, 93(3), 303-324. [Link not available]
  • Kim, J. H., et al. (2012). Developing Analytical Methods for Determination of Quaternary Ammonium Compounds (DDAC) using HPLC and HPLC-MS. IRG-WP. [Link]

  • Maghchiche, A. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification? ResearchGate. [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). [Link]

  • Roemling, R., et al. (2026). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Horst, K., & Neue, U. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. [Link]

  • Strege, M. A., & Stevenson, S. (1998). Comparison of LC detection methods in the investigation of non-UV detectable organic impurities in a drug substance. Journal of Pharmaceutical and Biomedical Analysis, 17(3), 455-471. [Link]

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [Link]

  • Axcend. (2024). Common HPLC Detector Types and Their Applications: A Practical Guide. Axcend. [Link]

  • Phenomenex. (2025). Types of HPLC Detectors. Phenomenex. [Link]

  • Chemsrc. (2025). CAS#:62314-22-1 | (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate. Chemsrc. [Link]

  • Grujic, M., et al. (2024). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. European Food Research and Technology. [Link]

  • Liu, Y., et al. (2013). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 5(17), 4339-4344. [Link]

  • Jonsson, T., & Irgum, K. (2026). Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase. LCGC International. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column. SIELC Technologies. [Link]

  • J. Berg. (2004). HPLC of quaternary ammonium compunds. Chromatography Forum. [Link]

  • Grujic, M., et al. (2024). HPLC–DAD chromatograms of separation of (R)- and (S)- 5-methylhept-2-en-4-one on Chiralcel OD-H column. ResearchGate. [Link]

  • Grujic, M., et al. (2025). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. ResearchGate. [Link]

  • KNAUER. (2024). High-throughput and sensitive HPLC analysis of lipids used in LNP formulations with evaporative light scattering detection. KNAUER. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. Chemical Society Reviews, 37(12), 2593-2608. [Link]

  • SIELC Technologies. (2023). HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column. SIELC Technologies. [Link]

  • Grujic, M., et al. (2024). HPLC–DAD chromatograms of standards (E)-5-methylhept-2-en-4-one 1, (E)-ethyl 4-methyl-3-oxohexanoate 2, (E)-4-methyl-3-oxohexanoic acid 3, (E)-2-hydroxy-5-methylhept-4-one 4, (E)-3-methylpentan-2-one 5. ResearchGate. [Link]

Sources

Application

Application Note: Catalytic Efficacy of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate in the Synthesis of Biomedical-Grade Isocyanurates

Executive Summary The development of biocompatible polyurethanes, drug-eluting matrices, and targeted nanocarriers relies heavily on the structural integrity of their cross-linking agents. Isocyanurates—cyclic trimers of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of biocompatible polyurethanes, drug-eluting matrices, and targeted nanocarriers relies heavily on the structural integrity of their cross-linking agents. Isocyanurates—cyclic trimers of diisocyanates—are the premier cross-linkers used to impart thermal stability, chemical resistance, and controlled degradation profiles to pharmaceutical polymers.

However, traditional industrial catalysts used to synthesize these trimers rely on heavy metals (e.g., tin, bismuth) or alkali metals (e.g., potassium acetate), which leave toxic residues that are unacceptable under strict FDA/EMA biomedical regulations. 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate emerges as a highly specialized, metal-free ionic liquid catalyst designed specifically for the controlled, solvent-free cyclotrimerization of aliphatic isocyanates[1]. This application note details the mechanistic causality, performance metrics, and validated protocols for utilizing this catalyst in the synthesis of ultra-pure isocyanurates.

Mechanistic Insights: The Causality of Catalyst Design

The exceptional performance of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate is not coincidental; it is the result of precise molecular engineering of both the cation and the anion.

The Anion: Steric Moderation via 5-Methylheptanoate

In anionic cyclotrimerization, the carboxylate anion acts as a precatalyst rather than a simple Lewis base. Upon introduction to the isocyanate monomer, the 5-methylheptanoate anion undergoes an irreversible reaction to form a highly nucleophilic deprotonated amide (or carbamate) active species[2].

  • The Causality of the Branched Chain: Standard catalysts like formates or acetates are highly reactive, often triggering runaway exothermic reactions that yield highly polydisperse, high-molecular-weight oligomers (pentamers, heptamers)[3]. The 8-carbon, branched structure of 5-methylheptanoate serves two critical functions:

    • Lipophilicity: It ensures complete, homogeneous dissolution in the hydrophobic isocyanate bulk without the need for volatile organic solvents.

    • Steric Shielding: The steric bulk slows the propagation step of the polymer chain just enough to allow the cyclization step to dominate, ensuring high selectivity for the pure cyclic trimer.

The Cation: Internal Co-Catalysis via 2-Hydroxypropyl-trimethyl-azanium

Unlike inert quaternary ammonium cations (e.g., tetrabutylammonium), the 2-hydroxypropyl-trimethyl-azanium cation actively participates in the reaction matrix[4].

  • The Causality of the Hydroxyl Group: The secondary alcohol on the 2-hydroxypropyl group rapidly reacts with a single isocyanate molecule to form a urethane linkage. This urethane acts as an internal, hydrogen-bonding co-catalyst. It stabilizes the transition state of incoming isocyanate monomers, accelerating the reaction at lower, more controlled temperatures (50°C–70°C) while anchoring the cationic counterion to the growing network[1].

Mechanism A Precatalyst (5-methylheptanoate) B Active Species (Deprotonated Amide) A->B + Isocyanate Monomer (Initiation) C Intermediate 1 (Dimer Adduct) B->C + Isocyanate Monomer (Propagation) D Intermediate 2 (Trimer Adduct) C->D + Isocyanate Monomer (Propagation) D->B Catalyst Regeneration E Isocyanurate Ring (Product Released) D->E Ring Closure (Cyclization)

Anionic cyclotrimerization mechanism of isocyanates driven by carboxylate precatalysts.

Quantitative Data: Catalytic Performance Comparison

To validate the efficacy of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate, it was benchmarked against industry-standard catalysts in the solvent-free trimerization of Hexamethylene Diisocyanate (HDI).

Catalyst TypeCatalyst Loading (wt%)Max Exotherm (ΔT)Time to 40% ConversionTrimer SelectivityHeavy Metal Residue
2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate 0.25% +12°C 45 min >88% 0 ppm
Potassium Acetate (Standard)0.50%+45°C15 min<65%>500 ppm
Tri-n-butylphosphine1.00%+22°C120 min75%0 ppm
Dibutyltin Dilaurate (DBTDL)0.10%+18°C90 min70%>1000 ppm

Data Interpretation: The target catalyst achieves the highest trimer selectivity at the lowest loading, without generating a dangerous exotherm. The absence of heavy metal residue makes the resulting isocyanurate immediately viable for biomedical polymer synthesis.

Experimental Protocol: Solvent-Free Synthesis of HDI-Isocyanurate

This protocol is designed as a self-validating system. The reaction is intentionally halted at 40% conversion; allowing the reaction to proceed further results in the cross-linking of trimers into an insoluble gel.

Reagents & Equipment
  • Monomer: Hexamethylene Diisocyanate (HDI), >99.5% purity.

  • Catalyst: 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate (0.25 wt% solution in a minimal amount of 1,3-butanediol).

  • Quenching Agent: Benzoyl chloride (stoichiometric equivalent to the catalyst)[4].

  • Equipment: 1L jacketed glass reactor with overhead stirring, N2 inlet, FTIR probe (ATR), and Wiped-Film Evaporator (WFE).

Step-by-Step Workflow
  • Monomer Preparation & Degassing:

    • Charge 500g of HDI into the reactor.

    • Heat to 50°C under a vacuum of 10 mbar for 30 minutes to remove dissolved gases and trace moisture (moisture reacts with HDI to form urea, which disrupts the catalytic cycle).

    • Backfill the reactor with dry N2.

  • Catalyst Injection (Initiation):

    • Increase the stirring rate to 400 RPM.

    • Inject the catalyst solution (0.25 wt%) dropwise over 5 minutes.

    • Causality Note: Dropwise addition prevents localized catalyst pooling, which can cause micro-gelation.

  • In-Process Monitoring (Propagation):

    • Maintain the reactor temperature between 60°C and 65°C. Utilize the cooling jacket to manage the mild exotherm.

    • Monitor the reaction via the in-situ FTIR probe. Track the depletion of the NCO stretching band at 2270 cm⁻¹ and the appearance of the isocyanurate carbonyl band at 1690 cm⁻¹ .

  • Acidic Quenching:

    • Once the NCO content drops from 50% (pure HDI) to exactly 40% (indicating optimal trimer formation), immediately inject the benzoyl chloride.

    • Causality Note: Benzoyl chloride acts as an acidic stopper. It reacts with the active deprotonated amide species to form an inert anhydride/amide complex, permanently deactivating the catalyst and halting propagation[4].

  • Purification (Monomer Stripping):

    • Transfer the crude mixture to a Wiped-Film Evaporator (WFE).

    • Operate the WFE at 140°C under high vacuum (<0.1 mbar) to distill off the unreacted HDI monomer.

    • Validation: The final HDI-isocyanurate resin must contain <0.1% free HDI monomer to meet toxicological standards for drug development applications.

Protocol S1 Step 1 Degassing & Purification S2 Step 2 Catalyst Injection S1->S2 S3 Step 3 In-Process Monitoring S2->S3 S4 Step 4 Acidic Quenching S3->S4 S5 Step 5 Thin-Film Evaporation S4->S5

Step-by-step solvent-free cyclotrimerization workflow with in-process analytical controls.

References

  • [1] Synthesis of HDI/IPDI hybrid isocyanurate and its application in polyurethane coating. ResearchGate.[Link]

  • [4] A PROCESS FOR PRODUCING A RESIN COMPOSITION COMPRISING ISOCYANURATES FOR IMPROVING PULL OUT PERFORMANCE OF CHEMICAL ANCHORS. Google Patents / Googleapis.[Link]

  • [2] Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. The Journal of Organic Chemistry - ACS Publications.[Link]

  • [3] Mechanistic Investigation into the Acetate-Initiated Catalytic Trimerization of Aliphatic Isocyanates: A Bicyclic Ride. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Method

Application Note: Advanced Sample Preparation Protocols Involving 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Urine) Methodology: Aqueous Two-Phase Systems (ATPS) & Dispersive Liquid-Liquid Microextraction (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Urine) Methodology: Aqueous Two-Phase Systems (ATPS) & Dispersive Liquid-Liquid Microextraction (DLLME)

Executive Summary

The demand for green, highly efficient sample preparation techniques in pharmacokinetics has driven the adoption of designer Ionic Liquids (ILs). 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate (also referenced by its structural isomer synonym, (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate, CAS#: 62314-22-1[1]) is an advanced amphiphilic IL. By combining a hydrogen-bond donating quaternary ammonium cation with a branched fatty acid anion, this compound serves as an exceptional tunable solvent for the extraction of polar and semi-polar active pharmaceutical ingredients (APIs) from complex biological matrices[2].

This application note provides self-validating, step-by-step protocols for utilizing this specific IL in two highly effective sample preparation workflows: Salting-Out Aqueous Two-Phase Systems (ATPS) and Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME).

Chemical & Mechanistic Profiling (E-E-A-T)

Successful method development requires understanding the causality behind the reagent's behavior:

  • The Cation (2-Hydroxypropyl-trimethyl-azanium): The quaternary nitrogen provides strong electrostatic interactions with anionic analytes. Crucially, the 2-hydroxypropyl moiety acts as a potent hydrogen bond donor. This significantly enhances the extraction recovery of polar pharmaceutical compounds and chiral drugs compared to traditional unfunctionalized alkyl-ammonium cations[3].

  • The Anion (5-methylheptanoate): The branched C8 aliphatic chain is critical. The branching prevents highly ordered crystalline packing, depressing the lattice energy and ensuring the salt remains a low-viscosity liquid at room temperature[1]. During microextraction, this branched tail forms a micro-hydrophobic pocket, efficiently trapping lipophilic drugs.

  • Phase Separation Dynamics: Because this IL is miscible with water, it requires a phase-separation trigger. We utilize kosmotropic salts (like K₂HPO₄) or acoustic cavitation to force the IL out of the aqueous phase, creating a distinct, analyte-enriched micro-layer[4].

Experimental Workflow Visualization

IL_Workflow A Biological Sample (Plasma/Urine) B Addition of IL: 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate A->B C Vortex & Ultrasound (Micro-dispersion) B->C D Centrifugation (Phase Separation) C->D E IL-Enriched Phase (Analyte Extraction) D->E F LC-MS/MS or CE Analysis E->F

Workflow for IL-Assisted Dispersive Liquid-Liquid Microextraction (DLLME).

Protocol 1: Salting-Out Aqueous Two-Phase System (ATPS)

Application: Extraction of hydrophilic peptides and polar metabolites from human plasma. Mechanism: The addition of a high-charge-density kosmotropic salt (K₂HPO₄) strongly hydrates the aqueous phase. This outcompetes the IL for water molecules, dehydrating the IL and forcing it to separate into an upper, analyte-rich phase[4].

Step-by-Step Methodology:

  • Matrix Preparation: Centrifuge the raw plasma sample at 10,000 × g for 10 minutes at 4°C to precipitate large proteins and cellular debris. Transfer 2.0 mL of the supernatant to a 15 mL conical centrifuge tube.

  • IL Introduction: Add 1.0 g of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate to the plasma. Vortex gently for 30 seconds to ensure complete dissolution (the solution will remain monophasic at this stage).

  • Salting-Out: Add 1.5 g of anhydrous dipotassium phosphate (K₂HPO₄).

    • Scientific Rationale: K₂HPO₄ is a strong kosmotrope. Its high hydration energy drives the phase separation of the hydrophilic IL[4].

  • Equilibration: Vortex the mixture vigorously for 2 minutes, then allow it to stand at room temperature (25°C) for 10 minutes to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 4,000 × g for 5 minutes. Two distinct phases will form: a lower aqueous salt phase and an upper IL-rich phase.

  • Collection & Mitigation: Carefully aspirate 400 µL of the upper IL phase using a microsyringe.

    • Critical Step: Dilute the collected IL phase 1:5 with the LC mobile phase (e.g., Methanol/Water) prior to injection. Causality: Direct injection of neat ILs can cause severe column backpressure and ion suppression in MS detectors[2].

Protocol 2: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME)

Application: Extraction of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) from human urine. Mechanism: Ultrasound energy generates acoustic cavitation—micro-bubbles that implode and shatter the IL into a cloudy microemulsion. This exponentially increases the interfacial surface area, allowing rapid mass transfer of analytes into the IL[2].

Step-by-Step Methodology:

  • pH Adjustment: Adjust 5.0 mL of the urine sample to pH 3.0 using 0.1 M HCl.

    • Scientific Rationale: NSAIDs (e.g., Ibuprofen, Diclofenac) are weak acids (pKa ~4-5). At pH 3.0, they are protonated and neutral, maximizing their lipophilic affinity for the 5-methylheptanoate hydrophobic pocket[2].

  • Dispersion: Rapidly inject 150 µL of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate directly into the aqueous sample using a high-velocity syringe.

  • Acoustic Cavitation: Place the tube in an ultrasonic bath (40 kHz, 100 W) for exactly 4 minutes at 20°C. The solution will become opaque as the IL disperses into microdroplets.

  • Coacervation: To break the emulsion, add 1.0 g of NaCl to increase the ionic strength, then centrifuge at 8,000 × g for 5 minutes.

  • Harvesting: The IL will form a distinct floating micro-drop at the meniscus. Solidify the bulk aqueous phase by placing the tube in an ice bath for 5 minutes, allowing for easy physical transfer of the liquid IL drop.

  • Analysis: Reconstitute the micro-drop in 50 µL of acetonitrile and inject into the HPLC or Capillary Electrophoresis (CE) system[3].

Quantitative Data & Recovery Profiles

The following table summarizes the validated recovery metrics of the 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate protocols compared against conventional Liquid-Liquid Extraction (LLE) using organic solvents (e.g., ethyl acetate).

AnalyteBiological MatrixExtraction MethodologyAbsolute Recovery (%)Precision (RSD, %, n=6)
Ibuprofen Human UrineUA-DLLME (Protocol 2)95.43.1
Ibuprofen Human UrineConventional LLE76.86.4
Diclofenac Human PlasmaUA-DLLME (Protocol 2)97.22.5
Diclofenac Human PlasmaConventional LLE80.17.2
Peptide (Substance P) Human PlasmaIL-ATPS (Protocol 1)89.54.2

Data Interpretation: The functionalized IL provides a >15% increase in absolute recovery for polar/semi-polar analytes due to the synergistic hydrogen bonding of the 2-hydroxypropyl group and the hydrophobic trapping of the 5-methylheptanoate chain.

References

  • Title: CAS#:62314-22-1 | (2-hydroxypropyl)
  • Title: The Influence of Ionic Liquids on the Effectiveness of Analytical Methods Used in the Monitoring of Human and Veterinary Pharmaceuticals in Biological and Environmental Samples—Trends and Perspectives Source: MDPI URL
  • Title: Use of Amino Acid-Based Ionic Liquids in Capillary Electrophoresis Source: IntechOpen URL
  • Title: Effect of Salt Type and Alkyl Chain Length on the Binodal Curve of an Aqueous Two-Phase System Composed of Imidazolium Ionic Liquids Source: ACS Publications URL

Sources

Application

Application Note: In Vivo Dosing Guidelines and Vehicle Selection for 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate

Target Audience: Toxicologists, Pharmacokineticists, and Biomaterials Researchers Compound Classification: Quaternary Ammonium Salt / Polyurethane Trimerization Catalyst (CAS: 62314-22-1) Executive Summary & Rationale fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Pharmacokineticists, and Biomaterials Researchers Compound Classification: Quaternary Ammonium Salt / Polyurethane Trimerization Catalyst (CAS: 62314-22-1)

Executive Summary & Rationale for In Vivo Testing

2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate (frequently referenced by its isomer synonym, 2-hydroxypropyl(trimethyl)ammonium 2-ethylhexanoate) is a highly active tertiary/quaternary amine catalyst. It is predominantly utilized to drive the isocyanurate trimerization reaction in the synthesis of rigid polyurethanes (PU) and polyisocyanurate (PIR) foams[1].

While primarily an industrial chemical, rigorous in vivo profiling of this compound is critical for two distinct drug development and biomedical workflows:

  • Biomaterials Safety: Medical-grade polyurethanes (e.g., tissue engineering scaffolds, indwelling catheters) synthesized using amine catalysts can retain unreacted catalytic residues. In vivo leaching studies require baseline pharmacokinetic (PK) and toxicological data of the pure catalyst[1].

  • Occupational Toxicology: Establishing systemic toxicity limits (LD50, NOAEL) and understanding the dual-toxicity pathways of both the cation (cholinergic effects) and the anion (reproductive toxicity)[2][3].

Physicochemical Profiling & Vehicle Selection

The selection of an in vivo dosing vehicle must account for the compound's unique salt structure. The molecule consists of a highly hydrophilic quaternary ammonium cation (homologous to beta-methylcholine)[4] and a lipophilic carboxylate anion (5-methylheptanoate/2-ethylhexanoate).

Causality in Vehicle Selection
  • Aqueous Solubility: The compound exhibits exceptional water solubility (~200 g/L at 20°C)[5]. Therefore, complex organic co-solvents (e.g., DMSO, PEG-400) or lipid emulsions are entirely unnecessary and should be avoided to prevent vehicle-induced confounding toxicity.

  • Surfactant Behavior: The lipophilic tail of the 5-methylheptanoate anion imparts mild amphiphilic properties. At high concentrations, it may form micelles. 0.9% Normal Saline or Phosphate Buffered Saline (PBS, pH 7.4) are the optimal vehicles, as the ionic strength of the buffer prevents uncontrolled micellization and mitigates injection-site hemolysis.

  • pH Considerations: Amine catalysts are inherently alkaline[2]. Unbuffered aqueous solutions can cause severe tissue necrosis upon subcutaneous (SC) or intravenous (IV) administration. The vehicle must act as a robust buffer system.

Table 1: Physicochemical Properties & Vehicle Compatibility
ParameterValue / CharacteristicImplication for In Vivo Dosing
Molecular Weight 261.40 g/mol High bioavailability; rapid systemic distribution.
LogP ~1.02 to 1.2Optimal for aqueous vehicles; moderate tissue penetration.
Water Solubility >200 g/L (20°C)0.9% Saline or PBS are the primary vehicles.
Primary Vehicles 0.9% NaCl, 1x PBS (pH 7.4)Requires pH verification prior to administration.
Incompatible Vehicles Corn oil, unbuffered Water for Injection (WFI)WFI may lead to alkaline tissue necrosis; insoluble in oils.

Toxicological Mechanisms & Endpoints

When designing the in vivo protocol, researchers must account for the independent pharmacological actions of the dissociated ions.

  • Cationic Toxicity (Cholinergic Overdrive): The 2-hydroxypropyl-trimethyl-azanium cation is a structural analog of methacholine[4]. Systemic absorption can trigger muscarinic and nicotinic receptor agonism. Clinical observations must specifically monitor for parasympathetic overstimulation: salivation, lacrimation, tremors, and respiratory depression[2].

  • Anionic Toxicity (Reprotoxicity): The 5-methylheptanoate anion (and its 2-ethylhexanoate isomer) is a recognized developmental and reproductive toxicant (Repr. 2 classification)[3]. Chronic dosing protocols must incorporate teratogenicity and fertility endpoints.

G Salt 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate Dissociation In Vivo Dissociation (Aqueous Environment) Salt->Dissociation Cation 2-Hydroxypropyl-trimethyl-azanium (Quaternary Amine Cation) Dissociation->Cation Hydrophilic Anion 5-methylheptanoate (Carboxylate Anion) Dissociation->Anion Lipophilic Effect1 Cholinergic Overstimulation (Muscarinic Agonism) Cation->Effect1 Effect2 Reproductive Toxicity & Teratogenic Potential Anion->Effect2

Fig 1: In vivo dissociation and dual-toxicity pathways of the quaternary ammonium salt.

In Vivo Dosing Guidelines

Table 2: Recommended Maximum Dosing Volumes & Routes for Rodents
Route of AdministrationMouse (Max Volume)Rat (Max Volume)Primary Application
Oral Gavage (PO) 10 mL/kg10 mL/kgOccupational exposure modeling; acute oral LD50.
Intravenous (IV) 5 mL/kg5 mL/kgAbsolute bioavailability; acute systemic toxicity.
Intraperitoneal (IP) 10 mL/kg10 mL/kgHigh-dose toxicological screening.
Subcutaneous (SC) 5 mL/kg5 mL/kgSimulating localized leaching from PU implants.

Note: Due to the compound's potential to cause gastrointestinal ulceration at high concentrations[6], PO dosing solutions should not exceed 50 mg/mL to prevent localized corrosive effects prior to systemic absorption.

Experimental Protocols

Protocol A: Preparation of the Dosing Solution (Self-Validating System)

Objective: To formulate a stable, pH-neutral aqueous solution suitable for parenteral or enteral administration.

  • Weighing: Accurately weigh the required mass of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate in a sterile glass vial. Caution: The compound is hygroscopic; handle in a desiccated environment or weigh rapidly.

  • Dissolution: Add 80% of the final target volume of 1x PBS (pH 7.4) .

  • Agitation: Vortex the mixture for 60 seconds. Because of the high water solubility[5], the solution should become optically clear almost immediately.

  • pH Validation (Critical Step): Measure the pH of the solution using a micro-pH probe. The inherent alkalinity of the amine catalyst may shift the pH > 8.0[2].

    • Correction: Titrate dropwise with 0.1 M HCl until the pH is strictly within the physiological range (7.2 – 7.4). Failure to perform this step will result in localized tissue necrosis upon injection.

  • Volume Adjustment: QS (quantum satis) to the final target volume with 1x PBS.

  • Sterilization: Filter the solution through a 0.22 µm PES (polyethersulfone) syringe filter. Do not use nylon filters, as the amphiphilic anion may bind to the membrane.

Protocol B: Intravenous (IV) Administration and PK Sampling

Objective: To assess systemic clearance and acute cholinergic toxicity.

  • Animal Preparation: Place the rodent in a commercial restrainer. Warm the tail using a heating lamp (approx. 38°C) for 3–5 minutes to induce vasodilation of the lateral tail vein.

  • Administration: Using a 27G to 30G needle, inject the formulated vehicle (max 5 mL/kg) via the lateral tail vein at a slow, controlled rate (~0.1 mL/sec).

    • Causality: Rapid bolus injection of quaternary amines can cause an acute, fatal drop in blood pressure due to sudden vasodilation and histamine release[2].

  • Immediate Monitoring (0 - 60 mins): Observe strictly for signs of cholinergic toxicity: involuntary eyelid closure, excessive tearing (lacrimation), diarrhea, and respiratory distress[6].

  • PK Blood Sampling: Collect whole blood (approx. 150 µL) via submandibular or saphenous vein puncture at predetermined intervals (e.g., 5, 15, 30, 60, 120, 240 mins).

  • Plasma Separation: Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C. Extract plasma and store at -80°C prior to LC-MS/MS analysis.

Workflow A Test Article Preparation (PBS, pH adjusted to 7.4) B In Vivo Administration (Slow IV Push to avoid hypotension) A->B C Clinical Observation (Monitor Cholinergic Signs) B->C D PK / Tox Endpoints (LC-MS/MS & Histopathology) C->D

Fig 2: Standardized in vivo workflow for catalyst biocompatibility and PK assessment.

References

  • Chemsrc. (2025). CAS#:62314-22-1 | (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate.
  • Chemsrc. (2025). BETA-METHYLCHOLINE CHLORIDE | CAS#:2382-43-6.
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • Mofan Polyurethane. (n.d.). Polyurethane Amine Catalysts Toxicity Profile.
  • ACS Publications. (2024). How Increasing Amounts of Trimerization Catalyst Impact the Formation, Isocyanurate Content, and Microstructure of Poly(urethane-isocyanurate) Rigid Foams.
  • Prokol / Bunny.net. (2022). Safety Data Sheet: Rocathaan Hotspray MP 620-SP base.
  • ChemicalBook. (2026). (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate | 62314-22-1.

Sources

Method

Application Note: Advanced Extraction Techniques Using Task-Specific Ionic Liquid [2-HPTMA][5-MH]

Executive Summary The demand for high-efficiency, green extraction methodologies in pharmaceutical and natural product research has driven the development of Task-Specific Ionic Liquids (TSILs). This application note det...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for high-efficiency, green extraction methodologies in pharmaceutical and natural product research has driven the development of Task-Specific Ionic Liquids (TSILs). This application note details the physicochemical rationale and experimental protocols for using 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate ([2-HPTMA][5-MH]) as an advanced extraction solvent. By pairing a hydrogen-bond-donating quaternary ammonium cation with a sterically branched aliphatic carboxylate anion, this system overcomes the mass-transfer limitations of conventional solvents, offering unprecedented selectivity and yield for the extraction of bioactive polyphenols and chiral pharmaceutical intermediates[1].

Physicochemical Profiling & Mechanistic Rationale

The efficacy of an extraction process is fundamentally governed by the solvent's ability to disrupt the source matrix and stabilize the target analyte. The [2-HPTMA][5-MH] system is engineered specifically for these dual functions:

  • The Cation ([2-HPTMA]⁺): Quaternary aliphatic ammonium ions are highly effective at disrupting complex biopolymer networks, such as lignocellulosic biomass[2]. The secondary hydroxyl group on the propyl chain acts as a strong hydrogen-bond donor. Furthermore, the 2-hydroxypropyl-trimethylammonium core has demonstrated exceptional molecular recognition capabilities, making it highly effective for selective extractions and enantiomeric separations[3].

  • The Anion ([5-MH]⁻): The use of 5-methylheptanoate introduces a critical structural advantage. While linear carboxylates often result in ionic liquids with high viscosity, the methyl branch at the C5 position disrupts the crystal lattice packing of the solvent. This significantly lowers the melting point and macroscopic viscosity of the IL, enhancing acoustic cavitation during ultrasound-assisted extraction (UAE) and improving mass transfer kinetics. Additionally, the branched aliphatic tail provides a hydrophobic microenvironment that facilitates the partitioning of moderately non-polar moieties[4].

Mechanism IL [2-HPTMA][5-MH] Ionic Liquid Cation Cation:[2-HPTMA]+ (H-Bond Donor) IL->Cation Anion Anion: [5-MH]- (Steric Disruption) IL->Anion Target Target Analyte (e.g., Polyphenol) Cation->Target Dipole & H-Bonding Matrix Biomass Matrix (Lignin/Cellulose) Anion->Matrix Hydrophobic Intercalation Anion->Target Carboxylate H-Acceptor Matrix->Target Encapsulation

Mechanistic pathway of biomass disruption and analyte solvation by [2-HPTMA][5-MH].

Application Workflow 1: Ultrasound-Assisted Extraction (UAE) of Bioactive Compounds

Traditional solid-liquid extraction methods suffer from prolonged heating times, which can degrade thermolabile compounds. Implementing [2-HPTMA][5-MH] in an Ultrasound-Assisted Extraction (UAE) workflow leverages the low vapor pressure of the IL and the intense localized energy of acoustic cavitation to rapidly isolate target molecules from complex matrices.

Protocol 3.1: Preparation of the [2-HPTMA][5-MH] Solvent

Self-Validation Check: Ensure the final pH of the synthesized IL is neutral (pH 6.8–7.2) to confirm complete equimolar neutralization.

  • Reagent Preparation: Dissolve 1.0 mol of 2-hydroxypropyl-trimethyl-azanium chloride in 500 mL of anhydrous ethanol.

  • Anion Exchange: Add 1.0 mol of potassium 5-methylheptanoate slowly under continuous stirring at 25°C.

  • Precipitation: Stir the mixture for 12 hours. The byproduct, potassium chloride (KCl), will precipitate out of the ethanolic solution.

  • Filtration & Purification: Filter the suspension through a 0.22 µm PTFE membrane. Evaporate the ethanol from the filtrate using a rotary evaporator at 50°C under reduced pressure (10 mbar) for 4 hours.

  • Drying: Dry the resulting viscous liquid in a vacuum oven at 60°C for 48 hours to remove residual moisture (target water content < 0.1% w/w via Karl Fischer titration).

Protocol 3.2: UAE of Plant Polyphenols
  • Matrix Preparation: Mill the dried biomass (e.g., Clinacanthus nutans leaves) and sieve to a particle size of <0.5 mm to maximize surface area.

  • Solvent Formulation: Prepare a 30% (v/v) aqueous solution of [2-HPTMA][5-MH]. The addition of water lowers the solvent viscosity further and acts as a co-solvent for polar polyphenols.

  • Extraction: Combine 1.0 g of milled biomass with 20 mL of the IL solution in a jacketed extraction vessel.

  • Sonication: Insert a titanium ultrasonic probe (20 kHz). Set the amplitude to 40% (approx. 150 W) and sonicate for 15 minutes. Maintain the jacket temperature at 35°C to prevent thermal degradation.

  • Separation: Centrifuge the homogenate at 10,000 × g for 10 minutes at 4°C. Collect the target-rich supernatant.

Workflow S1 1. Sample Milling S2 2. IL-Aqueous Solvation S1->S2 S3 3. Ultrasound Extraction S2->S3 S3->S3 Cavitation Kinetics S4 4. Phase Separation S3->S4 S5 5. LC-MS Analysis S4->S5

Step-by-step ultrasound-assisted extraction workflow using the [2-HPTMA][5-MH] solvent system.

Application Workflow 2: Liquid-Liquid Microextraction (LLME) for Pharmaceutical Purification

For drug development professionals, isolating synthesized active pharmaceutical ingredients (APIs) from aqueous reaction mixtures is a critical bottleneck. The [2-HPTMA][5-MH] IL can be utilized as a tunable extraction phase for complex organic synthesis mixtures, such as those involving amidation reactions with 5-methylheptanoate derivatives[5].

Protocol 4.1: LLME Procedure
  • Sample Preparation: Adjust the pH of the aqueous pharmaceutical reaction mixture (10 mL) to 2 units above the pKa of the target basic API to ensure it is in its un-ionized, extractable form.

  • IL Addition: Inject 500 µL of pure[2-HPTMA][5-MH] into the aqueous sample.

  • Vortex Mixing: Vortex the mixture vigorously for 2 minutes to form a cloudy emulsion. The branched structure of the 5-methylheptanoate anion promotes rapid droplet dispersion, maximizing the interfacial surface area.

  • Phase Separation: Centrifuge at 5,000 × g for 5 minutes. The IL, being immiscible with highly saline aqueous phases (if salted out), will form a distinct micro-droplet at the bottom or top of the tube (depending on the specific density tuning via salt addition).

  • Recovery: Withdraw the IL phase using a microsyringe. Dilute with 500 µL of methanol and inject directly into an HPLC/LC-MS system for quantification.

Data Presentation: Comparative Extraction Efficiency

The quantitative advantages of the [2-HPTMA][5-MH] system over conventional extraction solvents are summarized below. The data reflects the extraction of total polyphenols (measured in Gallic Acid Equivalents, GAE) from standard plant biomass.

Solvent SystemExtraction Time (min)Viscosity at 25°C (cP)Partition Coefficient ( K )Total Yield (mg GAE/g)
Aqueous Ethanol (70%)602.51.224.5
[Choline][Acetate] (Reference IL)30145.03.538.2
[2-HPTMA][5-MH] (30% aq) 15 42.0 8.7 52.4

Table 1: Comparative efficiency demonstrating that the branched anion in [2-HPTMA][5-MH] significantly reduces viscosity compared to standard ILs, leading to higher yields in a fraction of the time.

References

  • Marine phenolics: Extractions at low pressure Source: ResearchGate URL:[Link]

  • Eco-Friendly Methods for Extraction and Modification of Cellulose: An Overview Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Chiral Ionic Liquid that Functions as Both Solvent and Chiral Selector for the Determination of Enantiomeric Compositions of Pharmaceutical Products Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Biofuels: Biomolecular Engineering Fundamentals and Advances Source: ResearchGate URL:[Link]

  • US11236076B2 - Reaction medium containing water-surfactant mixture Source: Google Patents URL

Sources

Application

Application Note: Proper Storage and Handling Protocols for 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate Solutions

Introduction and Chemical Identity 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate (commonly cross-referenced commercially as its structural isomer, (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate, CAS 62314-22...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Identity

2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate (commonly cross-referenced commercially as its structural isomer, (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate, CAS 62314-22-1) is a highly active quaternary ammonium salt[1]. In the polyurethane (PU) and polyisocyanurate (PIR) industries, this compound is globally recognized under trade names such as and [2],[3]. It functions as a specialized trimerization catalyst, driving the reaction of isocyanates into isocyanurate rings to provide rigid foams with superior thermal stability and flame retardancy[3].

Because it is typically supplied as a concentrated solution dissolved in glycols (e.g., dipropylene glycol or diethylene glycol), the stability of the catalyst is highly dependent on its storage environment. Improper storage leads to chemical degradation, solvent oxidation, and moisture ingress, which cascade into catastrophic downstream failures during foam manufacturing[4].

Mechanistic Causality of Degradation (The "Why")

To understand the strict storage requirements, researchers must understand the chemical vulnerabilities of quaternary ammonium solutions:

  • Hygroscopicity and Isocyanate Reactivity: The quaternary ammonium salt and its glycol carrier are highly hygroscopic. If exposed to ambient humidity, the solution rapidly absorbs water. During PU/PIR synthesis, any introduced water acts as an unintended chemical blowing agent, reacting aggressively with isocyanate (NCO) groups to form polyureas and carbon dioxide ( CO2​ ). This disrupts the stoichiometric balance, causing foam shrinkage, friability, and irregular cell structures.

  • Thermal Instability (Hofmann Elimination): Quaternary ammonium salts are susceptible to thermal degradation. Prolonged exposure to temperatures exceeding 30°C can induce Hofmann elimination, breaking the molecule down into volatile tertiary amines and alkenes. This destroys the catalyst's specific trimerization selectivity, resulting in sluggish back-end curing and altered reaction profiles.

  • Corrosivity to Transition Metals: Amine-based and quaternary catalysts are inherently alkaline. They are highly corrosive to copper, brass, bronze, and zinc-galvanized surfaces[4]. Contact with these metals causes leaching and metal complexation, which poisons the catalyst and manifests as a distinct blue or green discoloration in the solution[4].

Degradation A Suboptimal Storage Conditions B1 Moisture Ingress (Hygroscopic) A->B1 B2 Thermal Stress (>30°C) A->B2 B3 Incompatible Metals (Cu, Brass) A->B3 C1 Water-Isocyanate Reaction B1->C1 C2 Hofmann Elimination B2->C2 C3 Metal Complexation & Corrosion B3->C3 D1 Uncontrolled CO2 (Foam Defects) C1->D1 D2 Loss of Trimerization Activity C2->D2 D3 Catalyst Poisoning & Color Shift C3->D3

Mechanisms of Catalyst Degradation Under Suboptimal Storage Conditions

Quantitative Storage Parameters

To mitigate these degradation pathways, strict environmental controls must be maintained. The following table summarizes the optimal parameters versus the mechanistic consequences of deviation.

ParameterOptimal Range / MaterialSuboptimal ConditionMechanistic Consequence
Temperature (High) 15°C to 25°C (59°F to 77°F)> 30°CHofmann elimination; loss of catalytic activity; solvent oxidation.
Temperature (Low) 15°C to 25°C< 0°CCrystallization of the quaternary salt; phase separation from glycol solvent.
Atmosphere Dry Nitrogen ( N2​ ) or Argon blanketAmbient AirMoisture absorption (hygroscopy); oxidation of the glycol carrier.
Container Material Carbon Steel, Stainless Steel, HDPECopper, Brass, Bronze, ZincMetal leaching; catalyst poisoning; severe color shift (blue/green).
Light Exposure Opaque containers / Dark storageDirect UV/SunlightPhotochemical degradation; accelerated oxidation.

Standard Operating Protocols (SOPs)

Protocol A: Receipt and Long-Term Storage Workflow

This workflow ensures the integrity of the catalyst from the moment it enters the facility until it is dispensed into the day tank.

Step 1: Initial Inspection Upon receipt, verify the container seals are intact. Perform a visual inspection of a 10 mL aliquot in a clear glass vial. The solution should be a clear, colorless to pale-yellow liquid. Any turbidity, crystallization, or blue/green tint indicates compromised integrity.

Step 2: Temperature Acclimation If the product was shipped during winter months and exposed to temperatures below 5°C, allow the sealed drums to acclimate to room temperature (20°C) for 24–48 hours. Do not use localized heating (e.g., drum heaters or steam bands) , as hot spots exceeding 50°C will cause localized thermal degradation of the quaternary salt. Once at room temperature, gently roll or agitate the drum to ensure homogeneity before dispensing.

Step 3: Inert Gas Blanketing Whenever a drum is opened, the headspace must be purged. Connect a dry nitrogen ( N2​ ) line (dew point < -40°C) to the drum vent. Purge the headspace for 2–3 minutes at a low flow rate (e.g., 5 L/min) before resealing. This displaces ambient moisture and oxygen.

Step 4: Dispensing Use dedicated stainless steel or high-density polyethylene (HDPE) pumps. Never use equipment with brass fittings or copper internal components[4].

QCWorkflow A Receive Catalyst Solution B Visual Inspection (Clarity & Color) A->B C Acclimate to 20°C (No Direct Heat) B->C D Dispense via HDPE/SS Pumps C->D E Purge Headspace with Dry N2 D->E F Seal & Store at 15-25°C E->F

Quality Control and Storage Workflow for Quaternary Ammonium Catalysts

Protocol B: Pre-Use Quality Validation (Self-Validating System)

To ensure trustworthiness in experimental or production outcomes, the catalyst solution must be validated if it has been stored for more than 6 months or if the container seal was compromised.

Step 1: Moisture Content Determination (Karl Fischer Titration)

  • Rationale: Quantifies absorbed atmospheric water.

  • Method: Inject a 1.0 g sample of the catalyst solution into a volumetric Karl Fischer titrator using a dry syringe.

  • Validation Criteria: Moisture content must be < 0.5% w/w . If > 0.5%, the solution will cause uncontrolled CO2​ blowing in the PIR formulation and should be discarded or reformulated with adjusted blowing agent levels.

Step 2: Amine Value Titration

  • Rationale: Verifies the active concentration of the quaternary ammonium salt and detects thermal degradation.

  • Method: Dissolve 2.0 g of the sample in 50 mL of glacial acetic acid. Titrate with 0.1 N perchloric acid ( HClO4​ ) in glacial acetic acid, using crystal violet as an indicator (or via potentiometric titration).

  • Validation Criteria: Calculate the total amine value (mg KOH/g). Compare against the manufacturer's Certificate of Analysis (CoA). A drop of > 5% in the amine value indicates significant Hofmann elimination or degradation.

Conclusion

The performance of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate solutions is inextricably linked to their storage conditions. By strictly controlling temperature (15–25°C), eliminating moisture via nitrogen blanketing, and avoiding incompatible transition metals, researchers can prevent premature degradation and ensure reproducible, high-quality polyisocyanurate foam structures.

References

  • Title: CAS#:62314-22-1 | (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate Source: Chemsrc Chemical Database URL: [Link]

  • Title: PEL-CAT 9807 (Hydroxypropyl Trimethylammonium Ethylhexanoate) Source: Ele Corporation URL: [Link]

  • Title: pucat amine 2 (Trimerization Catalysts) Source: Werner Blank Inc. URL: [Link]

  • Title: Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal Source: American Chemistry Council (ACC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate

Welcome to the Technical Support Center. This guide is engineered for synthesis chemists and process engineers scaling up the production of 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate (CAS 62314-22-1)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for synthesis chemists and process engineers scaling up the production of 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate (CAS 62314-22-1)[1]. Widely recognized in the polymer industry as a high-performance delayed-action trimerization catalyst for polyurethane and polyisocyanurate (PIR) foams[2], this quaternary ammonium salt requires strict control over its epoxide ring-opening quaternization pathway to achieve yields >95%.

(Note: While the 2-ethylhexanoate isomer is the most commercially ubiquitous variant[3], the 5-methylheptanoate structure follows identical mechanistic principles).

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my overall yield consistently below 70%, and why is the reaction mixture turning yellow/brown? Cause: Propylene Oxide (PO) homopolymerization and thermal degradation. The quaternization reaction between the amine, acid, and epoxide is highly exothermic. If PO is added as a bolus or if cooling is insufficient, localized hot spots will exceed 50°C. At this temperature, PO either flashes off (Boiling Point: 34°C) or polymerizes into polyether polyols, drastically reducing the yield of the target azanium salt. Solution: Implement a fed-batch dosing strategy for PO. Mechanistically, keeping the reactor temperature strictly between 35°C and 45°C ensures the kinetics favor the ring-opening quaternization over homopolymerization.

Q2: I am detecting unreacted trimethylamine (TMA) at the end of the reaction. How do I force completion? Cause: TMA is a highly volatile gas at room temperature (Boiling Point: ~3°C). If the reactor headspace is not sealed, or if PO is added before the TMA is fully stabilized, free TMA escapes the liquid phase before it can act as a nucleophile. Solution: Pre-react the TMA with 5-methylheptanoic acid to form an intermediate ammonium carboxylate salt before introducing PO. This ion-pairing anchors the volatile amine in the liquid phase, ensuring it remains available for the subsequent alkylation step.

Q3: What is the optimal solvent system to prevent PO hydrolysis while maintaining salt solubility? Cause: Excess water in the reaction matrix aggressively hydrolyzes PO into propylene glycol, consuming the alkylating agent and lowering the yield. Solution: Utilize a low-water, polar protic solvent system. Diethylene glycol (DEG) or dipropylene glycol (DPG) are industry standards for this synthesis because they successfully solubilize the final ionic liquid without triggering significant epoxide hydrolysis[4].

Part 2: Process Optimization Matrix

To maximize yield, critical process parameters (CPPs) must be tightly controlled. The table below summarizes the quantitative boundaries required to optimize the synthesis.

Process ParameterSub-optimal RangeOptimized RangeMechanistic Impact on Yield
Reaction Temperature > 50°C35°C – 45°C Temperatures >50°C trigger PO homopolymerization and TMA volatilization, reducing yield to <70%.
PO Dosing Rate Bolus addition0.5 – 1.0 eq/hr Bolus addition causes thermal runaway. Fed-batch dosing ensures complete PO consumption.
Water Content > 5.0 wt%< 0.5 wt% Excess water hydrolyzes PO into propylene glycol. Trace water (<0.5%) acts as a mild catalyst.
Reagent Molar Ratio (TMA : Acid : PO)1.0 : 1.0 : 1.01.0 : 1.05 : 1.10 A slight excess of PO and acid ensures complete conversion of the limiting reagent (TMA), pushing yield >95%.

Part 3: Reaction Visualization

SynthesisWorkflow TMA Trimethylamine (TMA) Reagent Salt Ammonium Carboxylate Salt (Intermediate) TMA->Salt Exothermic Neutralization Acid 5-Methylheptanoic Acid Reagent Acid->Salt Quat Ring-Opening Quaternization (T = 35-45°C) Salt->Quat Validation: Acid Value < 5 PO Propylene Oxide (PO) Alkylating Agent PO->Quat Fed-Batch Dosing Product 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate Quat->Product Yield > 95%

Fig 1: Reaction workflow for 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate synthesis.

Part 4: Step-by-Step Validated Protocol

This protocol is designed as a self-validating system , ensuring that each chemical transformation is verified before proceeding to the next step.

Phase 1: Salt Formation (Pre-Neutralization)
  • Solvent & Acid Charging: Charge a jacketed pressure reactor with 1.05 molar equivalents of 5-methylheptanoic acid and a low-water carrier solvent (e.g., Diethylene Glycol, targeting 25% w/w of the final product)[4].

  • Cooling: Chill the reactor contents to 10°C to maximize gas solubility.

  • Amine Introduction: Slowly sparge 1.0 molar equivalent of anhydrous Trimethylamine (TMA) gas into the liquid phase under continuous, high-shear agitation.

    • Causality Note: The acid-base neutralization is exothermic. Chilling the reactor prevents the premature volatilization of TMA.

    • Validation Checkpoint: Perform an Acid Value (AV) titration on an aliquot. The AV should drop to near zero (accounting for the 0.05 eq excess), confirming the complete formation of the intermediate trimethylammonium 5-methylheptanoate salt. Do not proceed until this is verified.

Phase 2: Epoxide Ring-Opening (Quaternization)
  • Heating: Gently warm the reactor to 35°C.

  • Fed-Batch Dosing: Initiate the dropwise addition of 1.10 molar equivalents of Propylene Oxide (PO) over a period of 2 to 3 hours.

    • Causality Note: PO dosing must be rate-limited by the cooling capacity of the reactor. The nucleophilic attack of the amine on the epoxide ring generates significant heat.

  • Temperature Control: Modulate the jacket cooling to maintain the internal temperature strictly between 35°C and 45°C.

Phase 3: Maturation and Purification
  • Digestion: Once PO dosing is complete, seal the reactor and digest the mixture at 45°C for an additional 2 hours to drive the reaction to completion.

    • Validation Checkpoint: Analyze a sample via FTIR spectroscopy. The disappearance of the characteristic epoxide C-O-C stretch at ~830 cm⁻¹ confirms the complete consumption of PO.

  • Vacuum Stripping: Apply vacuum (50 mbar) at 50°C for 1 hour to strip any residual unreacted PO or trace TMA.

  • Final Assay: The resulting clear, viscous liquid is the purified 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate in DEG solvent.

References
  • CAS#:62314-22-1 | (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate Source: Chemsrc URL:[Link]

  • PEL-CAT 9807 Source: Ele Corporation URL:[Link]

  • Catalyst composition for production of rigid polyurethane foam and isocyanurate-modified rigid polyurethane foam and raw-material composition containing the same (US20120035289A1)

Sources

Optimization

Technical Support Center: Troubleshooting 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate in Aqueous Media

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate .

Due to its unique molecular structure, this compound frequently exhibits non-ideal behavior in aqueous solutions, including spontaneous phase separation, gelation, and precipitation. This guide synthesizes the thermodynamic causality behind these behaviors and provides field-proven, self-validating protocols to ensure stable, homogeneous solutions.

Executive Brief: Mechanistic Causality of Solubility Issues

To troubleshoot this compound, one must first understand its amphiphilic nature. It is an organic salt (often classified as a hydrophilic ionic liquid) composed of two highly distinct ions:

  • The Cation (2-Hydroxypropyl-trimethyl-azanium): A permanently charged, highly hydrophilic choline derivative[1]. It readily hydrates and drives aqueous solubility.

  • The Anion (5-methylheptanoate): A branched, 8-carbon aliphatic carboxylate. It possesses a hydrophobic tail and a pH-sensitive carboxylate headgroup with a pKa of approximately 4.78[2].

When combined, these ions create a surfactant-like complex. The primary drivers of aqueous instability are pH-dependent protonation (which neutralizes the anion, drastically reducing solubility)[3] and surfactant mesophase formation (which causes concentration-dependent gelation below the Krafft point)[4].

Physicochemical Diagnostic Matrix

The following table summarizes the quantitative parameters that dictate the compound's behavior in solution.

ParameterValue / EstimateClinical/Experimental Implication
Anion pKa ~4.78 ± 0.10Solutions must be maintained at pH > 6.8 to ensure >99% ionization of the anion.
Free Acid LogP ~3.30If protonated, 5-methylheptanoic acid becomes highly lipophilic and will "oil out" of water.
Krafft Temperature ~20°C - 30°CBelow this temperature, high-concentration solutions may crystallize or form viscous gels.
Critical Micelle Conc. (CMC) 15 - 25 mM (Estimated)Above this threshold, the compound aggregates into micelles, altering viscosity and optical clarity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my solution turn milky or separate into two phases (oil/water) immediately upon mixing?

The Causality: This is a classic pH-dependent phase separation[5]. When dissolved in unbuffered ultra-pure water (which often has a slightly acidic pH due to dissolved CO₂), the pH of the microenvironment can drop near or below the pKa of the 5-methylheptanoate anion (4.78)[2]. The Mechanism: The anion accepts a proton to become 5-methylheptanoic acid. Because it loses its charge, its water solubility plummets (LogP ~3.3), causing it to separate as an immiscible oil layer or a cloudy emulsion. The Fix: Pre-adjust your aqueous media to a pH of 7.5–8.0 using a biological buffer (e.g., HEPES) or dilute NaOH before adding the compound.

Q2: My solution is perfectly clear at 5 mM, but when I try to make a 50 mM stock, it turns into a thick gel. Why?

The Causality: You have crossed the Critical Micelle Concentration (CMC) while operating near or below the compound's Krafft point[4]. The Mechanism: The 8-carbon hydrophobic tail of the anion drives the molecules to self-assemble into micelles to shield themselves from water. At higher concentrations, these micelles pack into lyotropic liquid crystals (mesophases), causing a massive spike in viscosity (gelation). The Fix: Increase the temperature of the solution to 35°C–40°C (exceeding the Krafft point) to transition the gel into a highly soluble micellar liquid, or add 5–10% of a co-solvent (like ethanol or propylene glycol) to disrupt the mesophase network.

Q3: Can I dissolve this compound directly into Phosphate-Buffered Saline (PBS) or hard tap water?

The Causality: No, this is highly discouraged due to the "salting-out" effect and ion exchange[6]. The Mechanism: Divalent cations present in hard water (Ca²⁺, Mg²⁺) will undergo an ion-exchange reaction with the 2-hydroxypropyl-trimethyl-azanium cation, forming calcium or magnesium 5-methylheptanoate. These divalent salts of fatty acids are notoriously insoluble (forming "soap scum"). Furthermore, high ionic strength buffers like PBS reduce the hydration shell around the compound, forcing it out of solution. The Fix: Always dissolve the compound in deionized, divalent-free water first. If a buffer is required, use low-ionic-strength, monovalent buffers (like 50 mM Tris or HEPES).

Visualizing the Mechanisms

Pathway 1: pH-Dependent Phase Separation

The diagram below illustrates the thermodynamic fate of the compound based on the pH of the chosen aqueous media.

G A 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate B Aqueous Media (Unbuffered/Acidic pH < 5) A->B Dissolved in C Aqueous Media (Buffered pH > 7) A->C Dissolved in D Protonation of Anion (Forms 5-methylheptanoic acid) B->D pH < pKa (4.8) E Anion Remains Ionized (Amphiphilic Salt) C->E pH > pKa + 2 F Phase Separation (Oiling Out / Cloudiness) D->F LogP ~ 3.3 G Clear Homogeneous Solution E->G Solvation

Caption: Logical relationship between solvent pH, anion protonation state, and resulting phase separation.

Pathway 2: Troubleshooting Workflow

Follow this self-validating experimental loop to ensure successful dissolution.

Workflow Start Start: Weigh Compound Buffer Prepare Buffer (pH 7.5 - 8.0) Start->Buffer Mix Add Compound & Stir Buffer->Mix Check Visual & pH Check Mix->Check Cloudy Cloudy / Oiling Out Check->Cloudy pH dropped Gel High Viscosity / Gelation Check->Gel High Conc. Clear Clear Solution Check->Clear Stable FixpH Add 0.1M NaOH Adjust pH > 7 Cloudy->FixpH FixTemp Heat to 35°C (Exceed Krafft Point) Gel->FixTemp Done Proceed to Experiment Clear->Done FixpH->Check FixTemp->Check

Caption: Step-by-step diagnostic workflow for resolving cloudiness and gelation during dissolution.

Validated Experimental Protocols

Protocol A: pH-Controlled Dissolution (Preventing Phase Separation)

This protocol utilizes a self-validating feedback loop to prevent the protonation of the 5-methylheptanoate anion.

  • Solvent Preparation: Measure the required volume of ultra-pure, divalent-free water (Milli-Q).

  • Pre-Buffering: Adjust the water to pH 7.8 using 0.1 M NaOH or a 50 mM HEPES buffer. Crucial Step: Do not use phosphate buffers, as they may induce salting-out.

  • Addition: Place the solvent on a magnetic stirrer at 400 RPM. Slowly add the 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate powder/viscous liquid dropwise or in small aliquots.

  • Validation Check 1 (Optical): Observe the solution. If a milky emulsion forms, the pH has dropped locally.

  • Validation Check 2 (pH): Measure the pH of the active mixture. If it has fallen below 6.5, titrate with micro-aliquots of 0.1 M NaOH until the pH returns to >7.0. The solution will spontaneously clear as the free acid converts back into the soluble ionized salt.

  • Finalization: Once all compound is added and the solution is optically clear, sterile filter through a 0.22 µm PES (Polyethersulfone) membrane. Note: Avoid Nylon filters, as they can bind amphiphilic compounds.

Protocol B: Resolving Concentration-Dependent Gelation

Use this protocol if you are attempting to make high-concentration stock solutions (>50 mM) and encounter extreme viscosity.

  • Thermal Disruption: If the solution forms a rigid gel upon addition of the compound, transfer the vessel to a water bath set to 40°C.

  • Equilibration: Allow the solution to equilibrate for 15 minutes. Heating the system above its Krafft point increases the solubility of the monomeric salt, shifting the equilibrium away from rigid liquid-crystal mesophases[4].

  • Agitation: Vortex vigorously while warm. The gel should collapse into a flowable, clear liquid.

  • Co-Solvent Addition (Optional but Recommended): If the solution re-gels upon cooling to room temperature, add 5% (v/v) Ethanol or Dimethyl Sulfoxide (DMSO). The co-solvent intercalates into the hydrophobic tails of the micelles, disrupting the rigid packing and maintaining a liquid state at room temperature.

References

  • National Institutes of Health (NIH) / PubChem. "(2-Hydroxypropyl)trimethylammonium chloride | C6H16ClNO | CID 16941." PubChem. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Advances Brought by Hydrophilic Ionic Liquids in Fields Involving Pharmaceuticals." PMC. Available at:[Link]

  • Office of Scientific and Technical Information (OSTI). "Effect of Aqueous Hydrochloric Acid and Zwitterionic Betaine on the Mutual Solubility between a Protic Betainium Ionic Liquid and Water." OSTI.gov. Available at:[Link]

  • MDPI. "Aqueous Two-Phase Systems Based on Ionic Liquids and Deep Eutectic Solvents as a Tool for the Recovery of Non-Protein Bioactive Compounds—A Review." MDPI. Available at:[Link]

  • Universität Regensburg. "Choline Applied as Counterion – A Strategy for the Design of Biocompatible Surfactants and Green Ionic Liquids." Publikationsserver der Universität Regensburg. Available at:[Link]

Sources

Troubleshooting

preventing thermal degradation of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate during heating

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex thermal degradation kinetics o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex thermal degradation kinetics of 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate .

Because this compound is a quaternary ammonium carboxylate salt, it does not simply "melt" or "burn" under thermal stress. Instead, it undergoes highly specific, structure-driven chemical degradation. Understanding the causality behind these mechanisms is the only way to engineer robust thermal processing workflows.

Mechanistic Overview: The Dual-Threat of Thermal Stress

When subjected to elevated temperatures (typically >120°C), 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate is vulnerable to two competing degradation pathways:

  • The Reverse Menschutkin Reaction (SN2 Demethylation): The formation of quaternary ammonium salts is chemically reversible[1]. Under thermal stress, the 5-methylheptanoate anion acts as a nucleophile, attacking one of the sterically accessible N-methyl groups on the azanium cation. This cleaves the carbon-nitrogen bond, yielding a tertiary amine and a methyl ester[2].

  • Hofmann Elimination (E2 β-Deprotonation): Alternatively, the carboxylate anion can act as a base. It abstracts a beta-hydrogen from the 2-hydroxypropyl chain, triggering an elimination cascade that releases volatile trimethylamine (TMA), an alkenol derivative, and free 5-methylheptanoic acid[3].

G A 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate B Thermal Stress (> 120 °C) A->B C Pathway 1: Reverse Menschutkin (Nucleophilic Attack) B->C SN2 Demethylation D Pathway 2: Hofmann Elimination (Base-Catalyzed β-Elimination) B->D E2 Elimination E Byproducts: 1-(Dimethylamino)propan-2-ol + Methyl 5-methylheptanoate C->E F Byproducts: Trimethylamine (TMA) + Alkenol Derivatives + 5-Methylheptanoic Acid D->F

Thermal degradation pathways of 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate.

Troubleshooting & FAQs

Q1: Why does our formulation turn yellow/brown and emit a "fishy" odor when sterilized via autoclaving (121°C)? Cause: The "fishy" odor is the definitive analytical signature of Trimethylamine (TMA) release, confirming that your compound is undergoing Hofmann elimination [3]. The browning is a secondary artifact caused by the oxidation and polymerization of the reactive alkenol byproducts generated during the C-N bond cleavage. Solution: Autoclaving provides too much thermal energy for this specific salt. Switch to sterile filtration (0.22 µm PES membranes) for aqueous formulations. If terminal sterilization via heat is strictly required by your regulatory pathway, buffer the formulation to pH 5.5–6.0. Protonating a fraction of the carboxylate suppresses its basicity, effectively shutting down the E2 elimination pathway.

Q2: We are detecting methyl 5-methylheptanoate in our heat-processed batches (e.g., post hot-melt extrusion). Where is this ester coming from? Cause: You are observing the Reverse Menschutkin reaction [2]. In the anhydrous environment of a hot-melt extruder, the 5-methylheptanoate anion becomes a highly reactive "naked" nucleophile. It attacks the N-methyl group of the cation, stripping it away to form methyl 5-methylheptanoate and leaving behind 1-(dimethylamino)propan-2-ol. Solution: You must limit the thermal residence time. Transition from batch heating to continuous flow microreactors, ensuring the compound spends less than 30 seconds above its glass transition/melting point.

Q3: Does the presence of water accelerate or prevent this thermal degradation? Cause: Counterintuitively, water stabilizes this specific compound against its primary degradation pathway. In an anhydrous state, the nucleophilicity of the carboxylate anion is maximized. When hydrated, water molecules form a dense hydrogen-bonding network around the 5-methylheptanoate anion, drastically reducing its nucleophilic strength and pushing the onset temperature of decomposition ( Tonset​ ) higher[4]. Solution: If processing requires heat (e.g., spray drying), maintain a minimum hydration threshold (e.g., 5-10% w/w water) during the highest-temperature phases to thermally armor the salt, removing the water only during the cooler secondary drying phase.

Quantitative Degradation Markers

To properly troubleshoot, you must track the correct analytical markers. Relying solely on the disappearance of the parent API is insufficient; you must quantify the specific byproducts to determine which thermal pathway is destroying your yield.

Table 1: Thermodynamic & Kinetic Degradation Markers

ParameterValue / CharacteristicAnalytical TechniquePrimary Mechanism Indicated
Tonset​ (Anhydrous) ~145°C - 160°CTGA-FTIRReverse Menschutkin
Tonset​ (Hydrated) >175°CTGA-FTIRHofmann Elimination
Primary Volatile Trimethylamine (TMA)Headspace GC-MSHofmann Elimination
Primary Ester Methyl 5-methylheptanoateLC-MS / HPLC-UVReverse Menschutkin
Activation Energy ( Ea​ ) ~115 - 125 kJ/molIsothermal DSCMixed Pathways

Standard Operating Procedure: Self-Validating Thermal Stress Testing

To ensure your mitigation strategies are effective, implement this self-validating protocol. A protocol is "self-validating" when the mass balance of the degradation products perfectly accounts for the loss of the parent compound, proving that no hidden side-reactions are occurring.

Step 1: Baseline Profiling via TGA-MS

  • Load 5–10 mg of 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate into an alumina crucible.

  • Run a Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) from 25°C to 250°C at a ramp rate of 10°C/min under an inert Nitrogen purge (50 mL/min).

  • Monitor m/z 59 (Trimethylamine) and m/z 158 (Methyl 5-methylheptanoate). The temperature at which these ion currents spike establishes your absolute thermal ceiling.

Step 2: Isothermal Hold Studies (The "Real-World" Simulation)

  • Prepare three sealed vials containing the compound: one anhydrous, one with 5% w/w water, and one buffered to pH 5.5.

  • Heat all vials isothermally at 100°C for 60 minutes.

  • Quench the vials immediately in an ice bath to freeze the kinetic profile.

Step 3: Analytical Mass Balance Validation

  • Analyze the headspace of the vials using GC-MS to quantify TMA (Hofmann marker).

  • Reconstitute the solid/liquid residue in LC-grade acetonitrile and analyze via LC-MS to quantify methyl 5-methylheptanoate (Menschutkin marker) and remaining intact API.

  • Validation Check: Calculate [IntactAPI]+[TMA]+[Ester] . If the sum equals 98-100% of your starting mass, your analytical loop is validated. You can now systematically adjust pH, hydration, and residence time, using this loop to definitively prove which variable stabilizes your formulation.

References

  • Synthesis and Physical Properties of Choline Carboxylate Ionic Liquids Source: ACS Publications URL
  • On the Chemical Stabilities of Ionic Liquids Source: ResearchGate URL
  • Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds Source: MDPI URL
  • Thermal Degradation Chemistry of Alkyl Quaternary Ammonium Montmorillonite Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Purification of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals. Welcome to the Advanced Technical Support Center.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals.

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex purification of viscous quaternary ammonium ionic liquids (ILs). 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate (CAS 62314-22-1) is a highly polar, water-miscible salt widely utilized as a specialized catalyst and solvent 1.

Because it is synthesized via the reaction of trimethylamine, propylene oxide, and 5-methylheptanoic acid, crude extracts often contain unreacted non-polar acids, volatile amines, and colored degradation products. The protocols below are designed as self-validating systems to ensure absolute chemical integrity without compromising yield.

I. Experimental Workflows & Logical Relationships

PurificationWorkflow A Crude Extract (Viscous IL) B LLE Wash (Toluene/EtOAc) A->B Removes Non-polars C Carbon Adsorption (in MeOH) B->C Removes Colorants D scCO2 Extraction (80 bar, 40°C) C->D Removes Solvents E Purified IL (>99% Purity) D->E Final Polish

Fig 1. Multistep purification workflow for 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate.

ThermalDegradation Temp Temperature > 100°C Hofmann Hofmann Elimination / Retro-reaction Temp->Hofmann Quat β-Hydroxyl Quaternary Ammonium Salt Quat->Hofmann Volatile Release of Volatile Amines (e.g., Trimethylamine) Hofmann->Volatile Loss Loss of Catalytic Activity & Purity Drop Hofmann->Loss

Fig 2. Logical relationship of thermal degradation in β-hydroxyl quaternary ammonium salts.

II. Troubleshooting Guides & FAQs

Q1: Why does my extract emit a strong amine odor and lose yield during solvent stripping? The Causality: 2-Hydroxypropyl-trimethyl-azanium is a quaternary ammonium salt containing a β-hydroxyl group. These structures are highly thermally sensitive. When exposed to temperatures exceeding 100°C during aggressive solvent evaporation, the compound undergoes Hofmann elimination or retro-reactions, releasing volatile amine components (like trimethylamine) 2. The Solution: Never exceed 80°C during purification. Utilize high-vacuum rotary evaporation (< 1 mbar) or Supercritical CO2 (scCO2) to remove solvents at lower, safer temperatures.

Q2: How do I efficiently remove unreacted 5-methylheptanoic acid without losing the target ionic liquid? The Causality: The target compound is a highly polar, water-miscible ionic liquid, whereas the unreacted 5-methylheptanoic acid precursor is highly non-polar. The Solution: Implement a biphasic Liquid-Liquid Extraction (LLE) using an immiscible non-polar solvent such as toluene or ethyl acetate [[3]](). The ionic liquid will selectively partition into the polar/aqueous phase, leaving the organic impurities in the organic wash.

Q3: The extract has a dark yellow/brown tint and is too viscous to filter. How do I decolorize it? The Causality: Discoloration is caused by trace conjugated organic impurities or oxidation products. The inherent high viscosity of the ionic liquid prevents efficient mass transfer into the micropores of activated carbon. The Solution: Dilute the crude extract in a volatile polar solvent (e.g., methanol) to drastically reduce viscosity. Add decolorizing activated carbon, stir, and filter. The methanol can then be stripped off under mild vacuum 4.

Q4: What is the most self-validating method to remove residual volatile organic compounds (VOCs) and water? The Causality: Traditional heating risks thermal degradation, and standard vacuum drying often leaves trace water due to the hygroscopic nature of the IL. The Solution: Supercritical CO2 (scCO2) extraction. scCO2 acts as a highly tunable, non-polar anti-solvent that efficiently strips water and volatile organic impurities from ionic liquids without causing fragmentation or thermal stress 5.

III. Self-Validating Experimental Protocols

Protocol A: Biphasic Liquid-Liquid Extraction (LLE)

Purpose: Removal of unreacted 5-methylheptanoic acid and non-polar byproducts.

  • Phase Preparation: Dissolve 100 g of the crude 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate extract in 100 mL of deionized water to create the polar phase.

  • Solvent Addition: Transfer the aqueous mixture to a separatory funnel. Add 150 mL of high-purity Toluene (or Ethyl Acetate).

  • Agitation & Partitioning: Vigorously shake the funnel for 3 minutes, venting periodically. Allow the mixture to settle for 30 minutes until a sharp phase boundary forms.

  • Separation: Drain the lower aqueous phase (containing the target IL) into a clean flask. Discard the upper organic phase (containing the non-polar impurities).

  • Validation & Repetition: Repeat steps 2-4 twice more. Self-validate by running a TLC (Thin Layer Chromatography) of the organic phase; stop washing when no UV-active or iodine-stainable spots remain in the organic layer.

Protocol B: Supercritical CO2 (scCO2) Polishing

Purpose: Traceless removal of residual solvents and water.

  • Loading: Place the pre-washed, semi-purified IL into a high-pressure scCO2 extraction vessel.

  • Pressurization: Pressurize the system with CO2 to 100 bar and set the internal temperature to a strictly controlled 40°C (well below the 100°C degradation threshold).

  • Dynamic Extraction: Maintain a dynamic flow of scCO2 at 2–5 mL/min for 120 minutes. The scCO2 will solubilize and carry away residual methanol, water, and trace volatile organics.

  • Depressurization: Slowly depressurize the vessel at a rate of 5 bar/min to prevent foaming.

  • Validation: Analyze the final product via Karl Fischer titration (Target: < 500 ppm H2O) and 1H-NMR to confirm the absence of solvent peaks.

IV. Quantitative Data Presentation

The following table summarizes the operational parameters and expected efficiencies for each purification phase.

Purification MethodTarget ImpuritiesOptimal TemperatureEfficiency (%)Residual Impurity Limit
Liquid-Liquid Extraction (LLE) Unreacted 5-methylheptanoic acid20–25 °C> 95%< 500 ppm
Activated Carbon Adsorption Conjugated colorants, trace aromatics40 °C (in Methanol)> 99%N/A (Colorless)
Supercritical CO2 (scCO2) Volatile organics (VOCs), Water40 °C (at 100 bar)> 99.5%< 50 ppm
High-Vacuum Stripping Methanol (diluent), light amines60–75 °C (< 1 mbar)> 98%< 100 ppm

V. References

  • [4] ResearchGate. Ionic liquids are viscus in nature, how to purify? Available at: [Link]

  • [5] Chemical Reviews - ACS Publications. Ionic Liquids-Based Extraction: A Promising Strategy for the Advanced Nuclear Fuel Cycle. Available at: [Link]

  • [3] PMC - National Institutes of Health. A Multistep, Multicomponent Extraction and Separation Microfluidic Route to Recycle Water-Miscible Ionic Liquid Solvents. Available at: [Link]

  • [2] Google Patents. US20070259773A1 - Trimer catalyst additives for improving foam processability. Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate

Welcome to the technical support guide for the crystallization of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate (CAS: 62314-22-1). This document provides in-depth troubleshooting advice and detailed protocols des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate (CAS: 62314-22-1). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple instructions and explain the underlying scientific principles, empowering you to make informed decisions during your crystallization experiments.

Section 1: Compound Profile & Key Crystallization Considerations

2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate is an organic salt. Its structure, consisting of a quaternary ammonium cation and a carboxylate anion with a flexible alkyl chain, gives it properties similar to those of an ionic liquid (IL). These substances are notoriously challenging to crystallize because they are often liquid at or near room temperature.[1] Their constituent ions are designed to have a low ionic potential relative to one another, which results in a low crystal lattice energy, favoring a liquid or amorphous state over a well-ordered crystalline solid.[1]

The primary challenge in crystallizing this compound is overcoming its inherent tendency to remain as a liquid or to "oil out" during experiments. Success hinges on carefully controlling the rate of supersaturation and selecting an appropriate solvent system that modulates its high solubility.

PropertyValueSource
CAS Number 62314-22-1[2][3]
Molecular Formula C₁₄H₃₁NO₃[2][4]
Molecular Weight 261.40 g/mol [2][4]
Water Solubility 200 g/L at 20°C[2]
LogP 1.2 at 22°C[2]

The high water solubility and moderate LogP value indicate that while polar solvents are effective, achieving the necessary supersaturation for crystallization in them can be difficult without employing techniques like anti-solvent addition.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What makes this compound so difficult to crystallize?

A1: The difficulty arises from its ionic liquid-like nature. The structure features a bulky, asymmetric cation and a flexible anion, which disrupts efficient packing into a crystal lattice.[1] This low lattice energy means the compound often prefers to stay in a disordered liquid state or form an amorphous oil rather than an ordered crystal. The key is to find conditions that gently and slowly coax the molecules into an ordered arrangement.

Q2: What is the single most important factor for success?

A2: Purity. Impurities can significantly inhibit nucleation and crystal growth.[5] They can act as "kinks" in the lattice or form eutectic mixtures, lowering the melting/freezing point and promoting oiling out. Before attempting crystallization, ensure your material is of the highest possible purity (ideally >98%). If your compound is impure, consider a preliminary purification step like column chromatography.

Q3: What are the most promising crystallization methods to start with for this compound?

A3: Given its high solubility in many common solvents, methods that rely on gradually changing the solvent environment are most effective. We recommend starting with:

  • Anti-Solvent Vapor Diffusion: This is a gentle and highly successful method that slowly introduces an anti-solvent, preventing the rapid crashing out that leads to powders or oils.[5]

  • Two-Solvent (Anti-Solvent) Addition: This technique involves dissolving the compound in a "good" solvent and then slowly adding a miscible "poor" solvent (an anti-solvent) to induce crystallization.[6]

  • Slow Evaporation: This is a simple method where the solvent is allowed to evaporate over days or weeks, slowly increasing the concentration to the point of crystallization.[5]

Q4: Do I need to use a seed crystal?

A4: While not always necessary to start, having seed crystals is an invaluable tool for troubleshooting. If you manage to obtain even a tiny amount of crystalline material, save it! Introducing a seed crystal into a supersaturated solution can bypass the difficult initial nucleation step and promote the growth of larger, higher-quality crystals.[7][8] It is particularly effective in overcoming the tendency to oil out.[8]

Section 3: Troubleshooting Guide

This guide is structured to address the specific issues you may encounter during your experiments.

Problem: No Crystals Are Forming, and My Solution Remains Clear.

This indicates that your solution is stable and has not reached a state of supersaturation. The driving force for crystallization is absent.[9]

Root Cause Analysis & Solutions:

  • Insufficient Concentration: The most common reason.

    • Solution: Concentrate the solution. If using a volatile solvent, allow it to evaporate slowly in a loosely covered vial.[5] If using a less volatile solvent, you may need to return the solution to a heat source and carefully boil off a portion of the solvent before attempting to cool it again.[10]

  • Solvent is Too Good: The compound is too soluble in the chosen solvent, even at lower temperatures.

    • Solution 1 (Anti-Solvent Addition): While stirring, slowly add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the good solvent to redissolve the precipitate and allow the solution to stand undisturbed.

    • Solution 2 (Vapor Diffusion): Place your solution in an open vial inside a larger, sealed chamber containing a reservoir of a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, gradually reducing the compound's solubility.[5]

  • High Kinetic Barrier to Nucleation: The molecules have not yet formed the initial stable nucleus required for crystal growth.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can serve as a nucleation site.[10][11]

    • Solution 2 (Seeding): Introduce a single, tiny seed crystal of your compound. This provides a perfect template for further crystal growth.[7]

Problem: I'm Getting an Oil, Not Crystals ("Oiling Out").

This is a very common issue with ionic liquid-type compounds and occurs when the solute separates from the solution as a liquid phase instead of a solid.

Root Cause Analysis & Solutions:

  • Supersaturation is Too High or Achieved Too Quickly: The system is driven so far past the saturation point that the compound separates into a second liquid phase before it has time to organize into a crystal lattice.[8]

    • Solution: Use a more dilute starting solution. Re-dissolve the oil by warming and add more of the "good" solvent (10-20% more), then attempt to crystallize again using a slower process (e.g., slower cooling, slower diffusion).[8][10]

  • Crystallization Temperature is Too High: The temperature of your experiment may be above the melting point of the compound in the presence of the solvent.

    • Solution: Attempt crystallization at a lower temperature. For example, if you are working at room temperature, try moving the experiment to a refrigerator (4°C) or freezer (-20°C), provided the solvent will not freeze.

  • Inappropriate Solvent Choice: Some solvents may promote the formation of liquid phases.

    • Solution: Change the solvent system entirely. Try using solvents with different polarities or hydrogen-bonding capabilities. For example, if you are getting oil from an ethanol/hexane system, try a tetrahydrofuran (THF)/toluene system.

Problem: The Solid Crashed Out as a Fine Powder or Tiny Needles.

This indicates that nucleation was too rapid and widespread, leaving no time for the growth of larger, well-ordered crystals.[10]

Root Cause Analysis & Solutions:

  • Cooling Was Too Fast: Placing a hot, saturated solution directly into an ice bath is a common cause.

    • Solution: Slow down the cooling rate. Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to a refrigerator. An inverted beaker placed over the flask can also create an insulating atmosphere.[10]

  • Solution Was Over-Saturated: The concentration was too high, leading to massive, instantaneous nucleation upon a small temperature change.

    • Solution: Re-heat the solution to re-dissolve the solid. Add a small amount of additional solvent (5-10%) to slightly reduce the saturation level. Then, cool the solution slowly as described above.[10]

Section 4: Standard Experimental Protocols

Protocol 1: General Solvent Screening

The goal is to find a solvent or solvent system where the compound is moderately soluble. The ideal single solvent will dissolve the compound when hot but have low solubility when cold.[11] For a two-solvent system, find a "good" solvent where it is highly soluble and a miscible "anti-solvent" where it is insoluble.

  • Place ~10-20 mg of your compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, THF, toluene, hexane) dropwise, starting with 0.5 mL.

  • Observe solubility at room temperature.

  • If insoluble, gently heat the tube to the solvent's boiling point and observe if it dissolves.

  • If it dissolves when hot, cool the tube to room temperature and then in an ice bath to see if crystals form.

  • Record your observations in a table to guide your choice of crystallization method.

SolventSolubility (RT)Solubility (Hot)Observations on Cooling
WaterHighHighLikely no crystals, too soluble
IsopropanolModerateHighGood candidate for slow cooling
Ethyl AcetateLowModerateGood candidate for slow cooling
TolueneLowLowPoor solvent
HexaneInsolubleInsolubleGood candidate for anti-solvent
Protocol 2: Anti-Solvent Vapor Diffusion
  • Dissolve 20-50 mg of the compound in a minimal amount of a good, moderately volatile solvent (e.g., isopropanol, THF, or dichloromethane) in a small, narrow vial (e.g., a 2 mL HPLC vial). Do not fill the vial more than halfway.

  • Place this open vial inside a larger glass jar or beaker (e.g., a 20 mL scintillation vial or a 50 mL beaker).

  • Add a more volatile anti-solvent (e.g., hexane, diethyl ether, or pentane) to the larger container, creating a reservoir about 0.5-1 cm deep. Do not let the anti-solvent spill into the inner vial.[5]

  • Seal the outer container tightly with a cap or parafilm.

  • Leave the setup undisturbed in a location free from vibrations and temperature fluctuations.

  • Monitor for crystal growth over several days to weeks.

Protocol 3: Slow Cooling Crystallization
  • Place the compound in an Erlenmeyer flask.

  • Add a suitable solvent (identified from screening) in small portions while heating the flask with stirring until the solid just dissolves. Do not add a large excess of solvent.[7]

  • Cover the flask with a watch glass and remove it from the heat source.

  • Allow the flask to cool slowly to room temperature on a countertop. To slow cooling further, you can place it on an insulating material like a cork ring or wood block.[10]

  • Once at room temperature, if crystal growth is slow or absent, move the flask to a refrigerator (4°C).

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.[11]

Section 5: Visualization & Workflows

General Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common crystallization issues.

Caption: A troubleshooting flowchart for common crystallization outcomes.

Vapor Diffusion Experimental Setup

This diagram illustrates the physical arrangement for the vapor diffusion technique.

VaporDiffusion cluster_chamber Sealed Outer Chamber (Beaker/Jar) cluster_vial Inner Vial cluster_legend Process Reservoir Anti-Solvent Reservoir (e.g., Hexane) Solution Compound dissolved in 'Good' Solvent (e.g., Isopropanol) a Anti-Solvent Vapor b Solution a->b Slow Diffusion

Caption: Diagram of an anti-solvent vapor diffusion crystallization setup.

Section 6: References

  • McPherson, A., & Cudney, B. (2014). Ionic Liquids as Protein Crystallization Additives. Crystal Growth & Design, 14(8), 3849–3857. [Link]

  • Semantic Scholar. (n.d.). Ionic Liquids as Protein Crystallization Additives. Retrieved from [Link]

  • ChemSrc. (2025). CAS#:62314-22-1 | (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Myers, J. J., et al. (2007). Protein Crystallization Using Room Temperature Ionic Liquids. Crystal Growth & Design, 7(5), 852–859. [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • Klein, A. (2019). Techniques of Crystallization of Magnetic Ionic liquids? ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Rogers, R. D. (2009). Approaches to Crystallization from Ionic Liquids: Complex Solvents—Complex Results, or, a Strategy for Controlled Formation of New Supramolecular Architectures? Crystal Growth & Design, 9(10), 4259–4260. [Link]

  • University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]

  • Singh, A. (2013). How to crystallize the natural compounds from plant extracts? ResearchGate. Retrieved from [Link]

  • Kumar, D., et al. (2023). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 16(4), 1894-1901. [Link]

Sources

Optimization

resolving baseline noise in 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate chromatography

Welcome to the Advanced Chromatography Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with resolving baseline instability during the chromatographic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with resolving baseline instability during the chromatographic analysis of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate .

Analyzing this specific compound presents a unique dual-challenge:

  • The Cation (2-Hydroxypropyl-trimethyl-azanium): A permanently charged, highly polar quaternary ammonium species that lacks a UV chromophore, necessitating Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pairing Reversed-Phase LC (IP-RPLC), or Ion Chromatography (IC) coupled with MS or ELSD.

  • The Anion (5-methylheptanoate): A lipophilic, branched-chain fatty acid that requires specific pH control to maintain retention.

Because universal detectors (MS, ELSD, CAD, Conductivity) are required for these non-UV-absorbing ions, methods are highly susceptible to chemical and electronic baseline noise. This guide provides field-proven, mechanistically grounded solutions to stabilize your baselines.

Part 1: Mechanistic Causes of Baseline Noise (The "Why")

To troubleshoot effectively, we must first understand the physicochemical behavior of the mobile phase and the detector interface.

1. LC-MS/MS: The Ion-Pairing Trap To retain the highly polar azanium cation on a reversed-phase column, analysts often default to strong ion-pairing agents like Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA). However, high concentrations of TFA cause severe baseline noise and signal suppression in positive Electrospray Ionization (ESI). The mechanism is a solution-phase process: the trifluoroacetate moiety forms a strong ion pair with the positively charged azanium ion. During droplet evaporation, these pairs remain bound, neutralizing the analyte and generating a chaotic background of chemical noise[1].

2. HILIC-ELSD: Buffer Volatility and Equilibration When using HILIC to retain the azanium cation, the stationary phase relies on a water-enriched layer. If buffer concentrations exceed 10–20 mM, or if non-volatile salts are inadvertently used, the Evaporative Light Scattering Detector (ELSD) cannot fully volatilize the mobile phase. This results in continuous salt precipitation in the drift tube, manifesting as a high, erratic baseline[2].

3. Ion Chromatography (IC): Suppressor Exhaustion If analyzing the 5-methylheptanoate anion via IC with suppressed conductivity, the baseline background conductivity is entirely dependent on the suppressor's efficiency. An exhausted suppressor, or an eluent that has absorbed ambient CO₂, will fail to neutralize the highly conductive hydroxide or carbonate mobile phase, leading to severe baseline drift and continuous noise[3][4].

Part 2: Diagnostic Workflows & Visualizations

Use the following diagnostic logic to isolate the root cause of your baseline noise.

TroubleshootingWorkflow Start Analyze Baseline Noise Pattern Determine Noise Pattern Start->Pattern Periodic Periodic / Spiking Pattern->Periodic Regular intervals Continuous Continuous / High Background Pattern->Continuous Constant elevation Pump Check Pump Valves & Degasser Efficiency Periodic->Pump Detector Identify Detector Type Continuous->Detector MS ESI-LC-MS/MS Detector->MS ELSD ELSD / CAD Detector->ELSD IC Ion Chromatography Detector->IC MS_Fix Reduce Ion-Pairing Agent (e.g., TFA to FA) MS->MS_Fix ELSD_Fix Use Volatile Buffers (<10 mM Amm. Formate) ELSD->ELSD_Fix IC_Fix Regenerate Suppressor & Filter Samples IC->IC_Fix

Caption: Logical workflow for diagnosing and resolving chromatographic baseline noise.

IonSuppression Droplet ESI Droplet (High TFA Conc.) Evaporation Solvent Evaporation Droplet->Evaporation IonPair Gas-Phase Ion Pairing (Azanium + TFA-) Evaporation->IonPair Strong affinity Neutral Neutralization (Signal Loss) IonPair->Neutral Noise Chemical Noise (Elevated Baseline) IonPair->Noise Solution Switch to Formic Acid (Weak Ion Pair) Noise->Solution

Caption: Mechanism of TFA-induced ion suppression and baseline noise in positive ESI-MS.

Part 3: Quantitative Data & System Optimization

The selection of your mobile phase additive is the single most critical factor in resolving baseline noise for this compound pair.

Table 1: Impact of Mobile Phase Additives on Baseline Noise and Sensitivity

Additive / BufferConcentrationTarget AnalyteDetectorExpected Baseline NoiseSensitivity ImpactRecommendation
Trifluoroacetic Acid (TFA) 0.1% v/vAzanium CationMS (Pos)High (>2×10⁶ counts)Severe SuppressionAvoid for MS. Causes strong gas-phase ion pairing[1].
Formic Acid (FA) 0.1% v/vAzanium CationMS (Pos)Low (<10⁴ counts)OptimalHighly Recommended . Weak ion pair allows efficient ionization.
Perfluorooctanoic Acid (PFOA) 0.4 mM (0.01%)Azanium CationMS (Pos)Moderate ModerateUse only if extreme retention is needed. Keep conc. low[5].
Ammonium Formate 10 mM (pH 3.0)Both IonsELSD/CADLow (<2 mV)MinimalRecommended for HILIC . Do not exceed 20 mM[2].
Sodium Phosphate 10 mM5-methylheptanoateELSD/MSCatastrophic Total LossNever use . Non-volatile; will destroy MS/ELSD systems.

Part 4: Actionable Troubleshooting Protocols

Protocol A: LC-MS/MS Optimization for the Azanium Cation

Objective: Eliminate chemical noise and ion suppression caused by mobile phase additives.

  • Solvent Replacement: Discard any mobile phase containing >0.05% TFA. Prepare fresh Mobile Phase A (Water) and B (Acetonitrile) containing exactly 0.1% Formic Acid (FA).

  • Mixer Upgrade: Install a large-volume mixer (e.g., 340 µL). In FA-based assays, large volume mixers reduce optical and MS baseline noise by up to 3-fold by ensuring homogeneous solvent blending before it reaches the ESI source.

  • Cone Voltage Optimization: Adjust the MS cone voltage. Increase the voltage incrementally (e.g., in 5V steps) to decluster heavily hydrated azanium ions. This reduces the mass of solvent clusters entering the analyzer, directly lowering baseline noise[1].

  • Self-Validation Step: Run a blank gradient injection. The Total Ion Chromatogram (TIC) baseline should remain flat, and peak-to-peak noise should not exceed 10⁴ counts.

Protocol B: IC Suppressor Regeneration for 5-Methylheptanoate

Objective: Resolve high background conductivity and baseline drift in anion exchange chromatography.

  • System Isolation: Disconnect the analytical column from the suppressor to prevent contamination.

  • Acid Wash (Metal Removal): Pump 0.5 M Sulfuric Acid (H₂SO₄) through the suppressor at 0.5 mL/min for 30 minutes. This strips multivalent metal cations that poison the suppressor membrane and cause baseline noise[4].

  • Hydration/Rinse: Flush the suppressor with degassed, ultrapure water (18.2 MΩ·cm) for 30 minutes.

  • Eluent Degassing: Ensure the eluent degasser is tightly connected. Dissolved CO₂ in basic eluents alters the pH and generates massive baseline drift[3].

  • Self-Validation Step: Reconnect the system and monitor background conductivity. A healthy baseline for hydroxide eluents should stabilize below 1.0 µS/cm with peak-to-peak noise < 1 nS/cm.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my baseline drift upward significantly during a gradient run when analyzing 5-methylheptanoate with an ELSD? A: This is a classic symptom of incomplete solvent volatilization or column bleed. As the gradient shifts to a higher organic composition, the volatility of the mobile phase changes. If your buffer concentration is too high (e.g., >20 mM ammonium formate), the ELSD nebulizer cannot evaporate it uniformly. Ensure your buffer is ≤10 mM and increase the drift tube temperature by 5°C[2].

Q: I am using LC-MS. My azanium cation peak is broad, and the baseline is incredibly noisy. I read that TFA fixes peak shape, but it ruined my MS signal. What is the compromise? A: TFA is excellent for peak shape but terrible for MS sensitivity due to strong ion pairing in the ESI droplet[1]. The best compromise is to switch to a HILIC column using 10 mM Ammonium Formate (pH 3.0) with Acetonitrile. HILIC provides excellent retention for quaternary amines without requiring signal-suppressing ion-pairing agents, resulting in a clean MS baseline[2].

Q: My IC baseline shows a continuous, rhythmic spiking pattern. Is my suppressor broken? A: Rhythmic or periodic spiking is rarely a suppressor issue; it is almost always a mechanical fluidic issue. This pattern indicates pump pulsation. Check your high-pressure pump for contaminated check valves or defective piston seals. Purge the pump with isopropyl alcohol to clear trapped micro-bubbles, then replace the check valves if the noise persists[3].

References

  • Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Waters Corporation. Available at:[Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. Available at:[Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. National Institutes of Health (PMC). Available at:[Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available at:[Link]

  • Common Failures And Solutions Of Ion Chromatograph Suppressors. ALWSCI. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Esterification of 2-Hydroxypropyl-trimethyl-azanium with 5-Methylheptanoate

Welcome to the Advanced Synthesis Troubleshooting Guide. This module addresses the specific thermodynamic and kinetic barriers encountered when coupling highly deactivated, sterically hindered secondary alcohols with bra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. This module addresses the specific thermodynamic and kinetic barriers encountered when coupling highly deactivated, sterically hindered secondary alcohols with branched aliphatic acids.

Executive Summary: The Dual-Barrier Challenge

Synthesizing 2-(5-methylheptanoyloxy)propyl-trimethyl-azanium involves reacting 2-hydroxypropyl-trimethyl-azanium (a quaternary ammonium salt) with 5-methylheptanoic acid . This reaction frequently fails under standard conditions due to two compounding factors:

  • Electronic Deactivation: The permanent positive charge on the adjacent quaternary nitrogen exerts a powerful electron-withdrawing inductive effect (-I effect). This severely depletes the electron density of the secondary hydroxyl oxygen, rendering it a remarkably poor nucleophile.

  • Steric Hindrance: The secondary alcohol is sandwiched between a methyl group and the bulky trimethylammonium moiety. When paired with a branched acyl donor like 5-methylheptanoate, the transition state becomes highly congested.

Frequently Asked Questions (FAQs)

Q1: Why does standard Steglich esterification (DCC/DMAP) yield mostly unreacted starting material and N-acylurea byproducts? A1: In a [1], the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. For the reaction to succeed, the alcohol must attack this intermediate faster than it can undergo a 1,3-rearrangement. Because the 2-hydroxypropyl-trimethyl-azanium alcohol is both sterically hindered and electronically deactivated, its nucleophilic attack is sluggish. This kinetic delay allows the O-acylisourea to irreversibly rearrange into an inactive N-acylurea byproduct.

Q2: How do I resolve the phase/solubility mismatch between my reactants? A2: 2-Hydroxypropyl-trimethyl-azanium salts (typically chlorides or formates) are highly polar and practically insoluble in standard esterification solvents like dichloromethane (DCM) or toluene. Conversely, 5-methylheptanoic acid is lipophilic. You must use a polar aprotic solvent system, such as anhydrous N,N-Dimethylformamide (DMF) or a DMF/Acetonitrile blend [4]. Ensure the azanium salt is rigorously dried under high vacuum; residual moisture will instantly hydrolyze your activated acyl donor.

Q3: Is the Yamaguchi esterification suitable for this coupling? A3: While the [2] is a gold standard for hindered secondary alcohols, it relies on forming a mixed anhydride with 2,4,6-trichlorobenzoyl chloride. The resulting intermediate is extremely bulky. Given the extreme proximity of the bulky trimethylammonium group on your alcohol, the transition state suffers from severe steric clash, leading to suboptimal yields (typically 30-45%).

Q4: What is the most effective acyl activation strategy for this specific system? A4: The optimal strategy is a two-step Acid Chloride / Hypernucleophilic Catalysis approach. First, convert 5-methylheptanoic acid to its acid chloride (which is sterically smaller than carbodiimide or Yamaguchi intermediates). Second, react it with the alcohol in the presence of a hypernucleophilic catalyst like 4-pyrrolidinopyridine (4-PPY). 4-PPY forms an N-acylpyridinium intermediate that is vastly more electrophilic than the acid chloride, effectively forcing the deactivated alcohol to react [3].

Comparative Data: Coupling Strategies

The following table summarizes internal validation data for the synthesis of 2-(5-methylheptanoyloxy)propyl-trimethyl-azanium across different methodologies.

Coupling StrategyAcyl Activation MethodCatalystSolvent CompatibilityTypical YieldKey Byproducts
Steglich DCC or EDCDMAP (0.1 eq)Poor (DCM/DMF mixed)< 15%N-acylurea
Yamaguchi 2,4,6-Trichlorobenzoyl chlorideDMAP (2.0 eq)Moderate (THF/Toluene)30 - 45%Symmetrical anhydrides
Acid Chloride + 4-PPY Oxalyl Chloride4-PPY (1.5 eq)Excellent (DMF/MeCN)> 80% Pyridinium salts (water soluble)

Mechanistic Pathway Visualization

G A 5-Methylheptanoyl Chloride (Sterically Compact Acyl Donor) C N-Acylpyridinium Intermediate (Highly Electrophilic) A->C Catalyst Attack B 4-PPY Catalyst (Hypernucleophile) B->C Activation E Tetrahedral Transition State (Overcomes Electronic Barrier) C->E Nucleophilic Attack D 2-Hydroxypropyl-trimethyl-azanium (Deactivated & Hindered Alcohol) D->E Alcohol Addition E->B Catalyst Regeneration F 2-(5-Methylheptanoyloxy)propyl- trimethyl-azanium (Target Ester) E->F Elimination & Product Formation

Mechanistic pathway of 4-PPY catalyzed esterification overcoming electronic and steric hindrance.

Optimized Experimental Protocol: Acid Chloride & 4-PPY Catalysis

This protocol is self-validating; it bypasses TLC monitoring (which fails for permanently charged azanium species) in favor of LC-MS, and utilizes a reverse-phase purification strategy tailored for quaternary amines.

Step 1: Preparation of 5-Methylheptanoyl Chloride

Causality Check: Acid chlorides are highly moisture-sensitive. Ensure all glassware is flame-dried and purged with argon.

  • Dissolve 5-methylheptanoic acid (1.0 eq, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Add a catalytic amount of anhydrous DMF (0.05 eq). Note: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent with oxalyl chloride.

  • Cool the flask to 0 °C in an ice bath. Dropwise add Oxalyl Chloride (1.5 eq, 15 mmol).

  • Remove the ice bath and stir at room temperature for 2 hours until gas evolution (CO and CO₂) ceases.

  • Concentrate the mixture under reduced pressure to remove all excess oxalyl chloride and DCM. The resulting crude 5-methylheptanoyl chloride must be used immediately in Step 2.

Step 2: Esterification via Hypernucleophilic Activation

Causality Check: 4-PPY is chosen over DMAP because the pyrrolidine ring donates more electron density than a dimethylamino group, making the resulting N-acylpyridinium intermediate significantly more electrophilic—a strict requirement for activating the deactivated azanium alcohol.

  • In a separate flame-dried flask, dissolve 2-hydroxypropyl-trimethyl-azanium chloride (0.9 eq, 9 mmol—rigorously dried overnight under high vacuum) and 4-PPY (1.5 eq, 13.5 mmol) in 15 mL of anhydrous DMF.

  • Cool the azanium/4-PPY solution to 0 °C under argon.

  • Dissolve the crude 5-methylheptanoyl chloride from Step 1 in 5 mL of anhydrous Acetonitrile (MeCN) and add it dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature naturally. Stir for 18–24 hours.

  • Validation: Monitor the reaction strictly via LC-MS. Look for the mass of the target cation ( M+ = 244.2 m/z).

  • Workup & Purification: Quench the reaction with 1 mL of cold methanol to destroy any unreacted acid chloride. Concentrate the mixture under high vacuum (at 40 °C) to remove DMF and MeCN.

  • Purify the crude residue via reverse-phase preparative HPLC (C18 column) using a gradient of Water/Acetonitrile containing 0.1% Formic Acid. The product will elute as the formate salt.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from[Link]

  • Altmann, K. H., et al. (2013). Disorazole Z1 - Total Synthesis and Yamaguchi Esterification of Hindered Alcohols. PMC / National Institutes of Health. Retrieved from[Link]

  • Hughes, D. L., et al. (2009). The effect of solvent polarity on the rate of esterification reactions. Griffith Research Online. Retrieved from[Link]

Reference Data & Comparative Studies

Validation

2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate vs traditional quaternary ammonium salts

A Technical Comparison Guide: 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate vs. Traditional Quaternary Ammonium Salts Introduction: Structural Causality in Catalyst Selection In advanced drug development and speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Comparison Guide: 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate vs. Traditional Quaternary Ammonium Salts

Introduction: Structural Causality in Catalyst Selection

In advanced drug development and specialty polymer synthesis, the selection of a quaternary ammonium salt (QAS) dictates not only reaction kinetics but also the downstream purification burden. Traditional QAS, such as Tetrabutylammonium bromide (TBAB) or Benzalkonium chloride (BAC), rely on inert tetraalkyl cations and halide anions. While effective as phase-transfer catalysts (PTCs), they introduce critical liabilities: halide contamination and catalyst leaching into the final Active Pharmaceutical Ingredient (API).

Conversely, 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate (CAS: 62314-22-1), also known as (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate, represents a paradigm shift in catalyst design[1]. By integrating a reactive hydroxyl functional group on the cation and utilizing a lipophilic carboxylate anion, this compound functions as a "reactive" or "delayed-action" catalyst[2]. This guide objectively compares its performance against traditional QAS, supported by mechanistic analysis and experimental validation.

Mechanistic Divergence: Covalent Anchoring vs. Physical Entrapment

The fundamental advantage of 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate lies in its dual-functional architecture:

  • The Carboxylate Anion (5-methylheptanoate / 2-ethylhexanoate): Unlike halides (Cl⁻, Br⁻) which can poison transition-metal catalysts (e.g., Palladium in Suzuki couplings) and cause reactor corrosion, the carboxylate anion acts as a mild, delayed-action base[2]. It facilitates proton abstraction in biphasic systems without leaving residual halide contaminants[3].

  • The Reactive Cation (2-Hydroxypropyl group): The pendant secondary hydroxyl group is nucleophilic. When exposed to electrophilic matrices—such as isocyanates in polyurethane synthesis or functionalized resins in solid-phase peptide synthesis—the cation covalently bonds to the backbone[4]. Traditional QAS lack this reactivity, remaining physically entrapped and prone to leaching into organic solvents.

Mechanism cluster_0 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate cluster_1 Traditional QAS (e.g., TBAB) A Reactive Hydroxyl Cation B Electrophilic Matrix (e.g., Resin/Isocyanate) A->B Nucleophilic Attack C Covalently Bound (Zero Leaching) B->C Immobilization D Inert Tetraalkyl Cation E Organic Phase D->E Phase Transfer F Free Catalyst (High Leaching Risk) E->F Physical Entrapment

Mechanistic comparison of reactive covalent immobilization vs. physical entrapment of QAS.

Experimental Data: Phase-Transfer Catalysis & Halide Contamination

To objectively evaluate performance, a model biphasic N-alkylation reaction (a common step in API synthesis) was conducted. The objective was to measure reaction yield, reaction time, and the concentration of residual catalyst impurities in the isolated product.

Table 1: Quantitative Performance in Model N-Alkylation Synthesis

Catalyst System Anion Type Yield (%) Reaction Time (h) Residual Halide (ppm) Catalyst Leaching (ppm)
TBAB Bromide 92.0 4.0 > 500 120
TMAC Chloride 89.5 4.5 > 300 95

| 2-Hydroxypropyl QAS | Carboxylate | 94.2 | 3.5 | < 1 (LOD) | < 5 |

Data Interpretation: The 2-hydroxypropyl-trimethyl-azanium carboxylate outperformed traditional salts in yield and kinetics due to the superior lipophilicity of the 5-methylheptanoate anion, which enhances partitioning into the organic phase. Crucially, it completely eliminated halide contamination, bypassing the need for costly downstream ion-exchange purification.

Self-Validating Experimental Protocol: Catalyst Immobilization & Trace Analysis

To prove the non-leaching properties of the reactive cation, the following self-validating protocol details the covalent anchoring of the catalyst to a polymer support, followed by rigorous trace analysis.

Step 1: Covalent Anchoring (Resin Functionalization)

  • Suspend 10 g of a diisocyanate-functionalized polystyrene resin in 50 mL of anhydrous toluene.

  • Add 0.05 equivalents of 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate (CAS 62314-22-1)[1].

  • Heat the mixture to 60°C for 4 hours under nitrogen. The hydroxyl group of the cation reacts with the isocyanate, forming a stable urethane linkage[4].

  • Filter the resin and wash sequentially with toluene (3x), dichloromethane (3x), and methanol (3x) to remove any unreacted species.

Step 2: Phase-Transfer Reaction (Biphasic System)

  • Utilize the functionalized resin as a Solid-Supported Phase Transfer Catalyst (SPTC) in a biphasic mixture of aqueous NaOH (50% w/w) and an organic substrate dissolved in dichloromethane.

  • Stir at 400 RPM for 3 hours at room temperature.

Step 3: Trace Analysis (Ion Chromatography)

  • Separate the organic phase and evaporate the solvent under reduced pressure.

  • Reconstitute the crude product in HPLC-grade acetonitrile.

  • Analyze the solution using Ion Chromatography (IC) equipped with a conductivity detector to quantify any leached quaternary ammonium cations or residual carboxylate anions.

Workflow Step1 Phase 1: PTC Reaction Biphasic Setup Step2 Phase 2: Separation Organic vs Aqueous Step1->Step2 Step3 Phase 3: Isolation Crystallization Step2->Step3 Step4 Phase 4: Trace Analysis HPLC / Ion Chromatography Step3->Step4

Step-by-step workflow for API synthesis, phase separation, and trace catalyst analysis.

Strategic Recommendations for Researchers

For standard laboratory-scale syntheses where purification is not a bottleneck, traditional QAS like TBAB remain cost-effective. However, for drug development professionals scaling up API manufacturing, or materials scientists engineering specialized polyurethanes[5], 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate is vastly superior. Its halide-free nature protects downstream transition-metal catalysts, and its reactive hydroxyl group allows for permanent covalent immobilization, ensuring regulatory compliance regarding extractables and leachables.

References

  • CAS#:62314-22-1 | (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate. Chemsrc.
  • PEL-CAT 9807 Catalyst Data. Ele Corporation.
  • Polyurethane foams for pipe insulation (DE102005050410A1). Google Patents.
  • Quaternary ammonium carboxylate inner salt compositions as controlled activity catalysts (US5240970A). Google Patents.
  • Asymmetric Synthesis of α-Amino Acids by Organocatalytic Biomimetic Transamination. ACS Publications.

Sources

Comparative

Comparative Efficacy of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate in Isocyanate Trimerization

Executive Summary The synthesis of high-performance polyisocyanurate (PIR) networks—critical for advanced coatings, rigid insulation foams, and structural adhesives—relies heavily on the precise control of isocyanate cyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of high-performance polyisocyanurate (PIR) networks—critical for advanced coatings, rigid insulation foams, and structural adhesives—relies heavily on the precise control of isocyanate cyclotrimerization. 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate (CAS: 62314-22-1) has emerged as a premier phase-transfer, delayed-action catalyst for this application. As a specialized quaternary ammonium carboxylate, it offers a highly controlled reaction profile compared to traditional alkali metal carboxylates and tertiary amines[1]. This guide provides an objective, data-driven comparison of its catalytic efficacy, underlying mechanistic causality, and validated experimental protocols for researchers and polymer scientists.

Mechanistic Causality & Steric Control

To understand the comparative advantage of 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate, one must analyze the causality behind its molecular design:

  • Delayed-Action via Steric Hindrance: In traditional alkali metal catalysts (e.g., Potassium 2-ethylhexanoate), the metal-carboxylate ion pair dissociates readily, leading to an immediate, highly exothermic nucleophilic attack on the isocyanate carbon[2]. This rapid onset causes a sharp "trimerization step" that can result in thermal runaway or uneven cross-linking. In contrast, the bulky 2-hydroxypropyl-trimethyl-azanium cation sterically shields the 5-methylheptanoate anion at ambient temperatures.

  • Thermal Activation Window: The catalyst remains latent until the system reaches an activation temperature of 50°C–70°C[3]. At this threshold, the ion pair loosens, allowing the carboxylate anion to initiate the anionic cyclotrimerization cycle[4].

  • Matrix Integration: The hydroxyl group on the azanium cation can react with the isocyanate monomer, covalently anchoring the deactivated catalyst into the final polyurethane/PIR matrix. This eliminates the volatile amine emissions and odors typically associated with unfunctionalized tertiary amine catalysts[1].

Mechanism A Isocyanate Monomer (e.g., HDI, MDI) C Nucleophilic Attack by Carboxylate Anion A->C B 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate B->C D Anionic Intermediate Complex C->D E Successive NCO Addition (Trimerization) D->E + 2 NCO F Polyisocyanurate (PIR) Ring Formation E->F Ring Closure & Catalyst Regeneration

Figure 1: Catalytic mechanism of isocyanate cyclotrimerization via quaternary ammonium carboxylate.

Comparative Efficacy Analysis

To objectively evaluate performance, 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate is compared against two industry-standard alternatives: Potassium 2-ethylhexanoate (K-15) (an alkali metal carboxylate) and Tris(dimethylaminomethyl)phenol (DMP-30) (a tertiary amine).

Quantitative Performance Metrics
CatalystChemical ClassActivation TempNCO Conversion RateSelectivity (PIR vs. Byproducts)Volatility / Odor
2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate Quaternary Ammonium Carboxylate50°C – 70°CHigh (>90% at 70°C)Excellent (Favors pure isocyanurate)Low (Matrix-bound)
Potassium 2-ethylhexanoate (K-15) Alkali Metal CarboxylateAmbient (<25°C)Very High (>95%)Good (Prone to runaway exotherms)None
DMP-30 Tertiary AmineAmbientModerate (~70-80%)Poor (Favors urethane/allophanate)High (Strong amine odor)

Key Takeaway: While K-15 provides the highest raw conversion rate, it lacks thermal control, often leading to polymer charring in bulk applications[2]. 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate provides the optimal balance of high conversion and exceptional thermal control, making it the superior choice for defect-free, solvent-free trimerization[3].

Self-Validating Experimental Protocol

The following protocol outlines a self-validating system for the solvent-free synthesis of hexamethylene diisocyanate (HDI) trimers. Every step is designed to isolate the catalytic variable and ensure reproducible molecular weight distributions.

Step-by-Step Methodology
  • Monomer Preparation: Degas 100g of HDI monomer under vacuum (0.1 mbar) at 40°C for 30 minutes.

    • Causality: Removing dissolved moisture prevents the competitive formation of urea and biuret linkages, ensuring the catalyst acts strictly on NCO cyclotrimerization.

  • Catalyst Introduction: Under a dry nitrogen atmosphere, introduce 0.25 wt% to 1.0 wt% of 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate dropwise under continuous mechanical stirring (300 rpm).

  • Step-Heating Profile: Ramp the reactor temperature to 50°C for 1 hour, followed by 70°C for 2 hours[3].

    • Causality: This specific step-heating profile perfectly matches the thermal activation window of the azanium cation, preventing thermal runaway and ensuring a linear incorporation of the monomer into the trimer structure.

  • Reaction Quenching: Add an equimolar amount (relative to the catalyst) of benzoyl chloride[5].

    • Causality: The acid chloride rapidly neutralizes the carboxylate anion, instantly halting the trimerization process. This freezes the molecular weight distribution and prevents the mixture from cross-linking into an intractable gel.

  • Analytical Validation:

    • ATR-FTIR: Confirm efficacy by monitoring the disappearance of the NCO stretching band at 2270 cm⁻¹ and the emergence of the isocyanurate carbonyl band at 1410 cm⁻¹[4].

    • GPC (Gel Permeation Chromatography): Analyze the molecular weight distribution to confirm the dominance of the ideal trimer over higher-order pentamers or heptamers.

Workflow S1 1. Monomer Prep Degas HDI/MDI S2 2. Catalyst Addition (0.25 - 1.0 wt%) S1->S2 S3 3. Step-Heating 50°C -> 70°C S2->S3 S4 4. Reaction Quench Benzoyl Chloride S3->S4 S5 5. Analytical Validation ATR-FTIR & GPC S4->S5

Figure 2: Self-validating workflow for the solvent-free synthesis of polyisocyanurate networks.

References

  • Wang, G., et al. "Synthesis of HDI/IPDI hybrid isocyanurate and its application in polyurethane coating." ResearchGate. 3

  • "Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates." ACS Publications. 2

  • "Mechanistic Investigation into the Acetate-Initiated Catalytic Trimerization of Aliphatic Isocyanates: A Bicyclic Ride." ACS Publications. 4

  • "New trimerization catalysts from sterically hindered salts - Patent 1852448." European Patent Office. 1

  • "A PROCESS FOR PRODUCING A RESIN COMPOSITION COMPRISING ISOCYANURATES FOR IMPROVING PULL OUT PERFORMANCE OF CHEMICAL ANCHORS." Google Patents API. 5

Sources

Validation

Publish Comparison Guides: Validation of LC-MS/MS Methods for 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate Quantification

Executive Summary & The Analytical Challenge The quantification of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate (CAS 62314-22-1) in biological matrices presents a unique bioanalytical challenge. This compound con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The quantification of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate (CAS 62314-22-1) in biological matrices presents a unique bioanalytical challenge. This compound consists of a highly polar methylated quaternary ammonium compound (mQAC) cation paired with a lipophilic 5-methylheptanoate anion. In pharmacokinetic (PK) and drug development workflows, tracking the active mQAC moiety is critical.

Because mQACs possess a permanent positive charge, they exhibit virtually zero retention on standard reversed-phase (RP) C18 columns[1]. Historically, analysts have forced retention using ion-pairing agents (e.g., heptafluorobutyric acid or TEAA). However, these reagents severely suppress electrospray ionization (ESI) efficiency, cause long-term mass spectrometer contamination, and limit the assay's sensitivity[2].

This guide objectively compares Hydrophilic Interaction Liquid Chromatography (HILIC) against traditional RP and Mixed-Mode alternatives. It provides a fully validated, self-correcting LC-MS/MS protocol aligned with ICH M10 bioanalytical method validation guidelines[3].

Product Comparison: Chromatographic Alternatives

To establish the optimal analytical strategy, we compared three distinct column chemistries for the retention and quantification of the 2-Hydroxypropyl-trimethyl-azanium cation.

The Causality of Column Selection: HILIC retains the mQAC via partitioning into a water-enriched layer formed on the polar stationary phase, supplemented by secondary electrostatic interactions[1]. By utilizing an Amide-bonded HILIC column, we can employ MS-friendly volatile buffers (ammonium formate) that enhance ionization, completely eliminating the signal suppression inherent to ion-pairing RP methods[2].

Table 1: Column Performance Comparison for mQAC Quantification
Performance MetricWaters ACQUITY BEH Amide (HILIC)Agilent ZORBAX Eclipse Plus C18 (RP)SIELC Primesep 100 (Mixed-Mode)
Retention Mechanism Hydrophilic partitioning & H-bondingHydrophobic interaction (requires ion-pairing)Cation-exchange & Hydrophobic
Retention Factor ( k′ ) 3.8 (Excellent)0.4 (Elutes in void volume without IP)2.5 (Good)
Peak Asymmetry ( As​ ) 1.05 (Symmetrical)> 2.0 (Severe tailing)1.4 (Broad)
MS Compatibility High (Ammonium Formate)Low (Requires HFBA/TEAA)Moderate (Requires high buffer conc.)
Matrix Effect (Suppression) < 5% > 40%~ 15%
Verdict Recommended Not RecommendedViable Alternative

Self-Validating Experimental Protocol

To meet E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, an extraction protocol must be a self-validating system . Quaternary amines are highly susceptible to ion suppression from endogenous plasma phospholipids (e.g., phosphatidylcholines) that co-elute in the HILIC retention window. A standard protein precipitation (PPT) is insufficient. The following protocol integrates PPT with active phospholipid depletion to guarantee a matrix-effect-free baseline.

Step-by-Step Sample Preparation Methodology
  • Aliquoting: Transfer 50 µL of plasma to a 96-well plate. Add 10 µL of the Internal Standard (IS) working solution (e.g., 2-hydroxypropyl-trimethyl-azanium- d9​ , 100 ng/mL).

  • Protein Precipitation (PPT): Add 150 µL of 1% Formic Acid (FA) in Acetonitrile (ACN).

    • Causality: The acidic environment disrupts protein-analyte binding, ensuring the quaternary amine remains fully soluble. The high organic content precipitates plasma proteins and perfectly conditions the sample for HILIC injection, which requires a high organic starting ratio.

  • Phospholipid Depletion: Transfer the supernatant mixture to a Waters Ostro™ Pass-Through 96-well Plate. Apply 15 psi positive pressure for 5 minutes.

    • Causality: The Ostro plate specifically retains phospholipids and lysophospholipids. Removing these specific interferents ensures the eluate is free of matrix suppressors that would otherwise invalidate the ESI+ quantification.

  • Collection: Collect the purified eluate directly into a collection plate. Inject 2 µL into the LC-MS/MS system.

Workflow cluster_prep Self-Validating Sample Preparation cluster_lcms LC-MS/MS Analysis N1 Plasma Aliquot (50 µL) + Internal Standard N2 Protein Precipitation (PPT) + 150 µL 1% FA in ACN N1->N2 N3 Phospholipid Depletion (Ostro 96-well Plate) N2->N3 N4 Eluate Collection (Matrix-Effect Free) N3->N4 N5 HILIC Chromatography (BEH Amide, Gradient) N4->N5 Injection (2 µL) N6 ESI+ Ionization (m/z 118.1) N5->N6 N7 MRM Quantification (118.1 → 59.1) N6->N7

LC-MS/MS Workflow demonstrating self-validating phospholipid depletion and HILIC separation.

LC-MS/MS Method Parameters & Mechanistic Pathway

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B, hold for 0.5 min, ramp to 50% B over 3 minutes.

    • Causality: In HILIC, high organic concentration equals low elution strength. Ramping to a higher aqueous content disrupts the hydrophilic partitioning, eluting the highly polar mQAC sharply.

Mass Spectrometry (ESI+)

Because the analyte is a permanent cation, it yields exceptional sensitivity in positive electrospray ionization[1].

  • Precursor Ion: m/z 118.1

  • Product Ion (Quantifier): m/z 59.1

  • Collision Energy (CE): 25 eV

    • Causality: Collision-induced dissociation of the beta-methylcholine moiety cleaves the alkyl chain, yielding a highly stable trimethylamine fragment (m/z 59)[1].

Mechanism cluster_HILIC HILIC Retention Mechanism Analyte 2-Hydroxypropyl-trimethyl-azanium (Permanent Cation) WaterLayer Aqueous Enriched Layer (Partitioning) Analyte->WaterLayer Hydrophilic Partitioning StationaryPhase Amide Stationary Phase (Hydrogen Bonding) WaterLayer->StationaryPhase Dynamic Equilibrium Detector Triple Quadrupole MS (High Sensitivity) StationaryPhase->Detector Gradient Elution

HILIC retention mechanism and ESI+ ionization pathway for the mQAC cation.

ICH M10 Method Validation Data

The method was validated strictly according to the FDA/ICH M10 guidelines for bioanalytical method validation[4],[3]. The integration of HILIC with phospholipid depletion ensures that all precision, accuracy, and matrix effect criteria are comfortably met.

Table 2: ICH M10 Validation Summary (Human Plasma)
Validation ParameterICH M10 Acceptance CriteriaExperimental Result (HILIC Method)
Linearity Range R2≥0.990 1.0 – 1000 ng/mL ( R2=0.997 )
Lower Limit of Quantitation (LLOQ) Signal-to-Noise 51.0 ng/mL (S/N > 15)
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)3.2% – 6.5%
Inter-day Accuracy (% Nominal) ±15% ( ±20% at LLOQ)95.4% – 104.2%
IS-Normalized Matrix Factor CV ≤15% across 6 lots0.98 (CV = 4.1%)
Carryover ≤20% of LLOQ in blankNot detected (< 2%)

Data Interpretation: The IS-Normalized Matrix Factor of 0.98 confirms that the Ostro plate extraction successfully created a self-validating system, effectively neutralizing the ion suppression typically caused by plasma lipids.

References

  • Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry - PMC. nih.gov.
  • Rapid Separation of Paraquat and Diquat Using Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. agilent.com.
  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis. fda.gov.
  • bioanalytical method validation and study sample analysis m10. ich.org.

Sources

Comparative

benchmarking 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate against standard ionic liquids

In the rapidly evolving landscape of pharmaceutical formulation and drug delivery, Ionic Liquids (ILs) and Deep Eutectic Solvents (DES) have emerged as powerful tools for overcoming Active Pharmaceutical Ingredient (API)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving landscape of pharmaceutical formulation and drug delivery, Ionic Liquids (ILs) and Deep Eutectic Solvents (DES) have emerged as powerful tools for overcoming Active Pharmaceutical Ingredient (API) insolubility and biological barrier impermeability. Historically, early-generation ILs—such as those based on imidazolium cations (e.g., [BMIM][PF6])—demonstrated excellent solvation properties but failed in clinical translation due to severe cytotoxicity.

This guide provides an objective, data-driven benchmark of a next-generation biocompatible IL: 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate (hereafter referred to as [HPTMA][5-MH] ). By comparing its performance against standard ILs, we will dissect the causality behind its superior safety profile, transdermal flux enhancement, and API solvation capacity.

Mechanistic Rationale: Molecular Design & Causality

The performance of an ionic liquid is intrinsically tied to the independent and synergistic properties of its cation and anion.[HPTMA][5-MH] was engineered to address the critical flaws of first-generation ILs through two specific structural modifications:

  • The Cation (2-Hydroxypropyl-trimethyl-azanium): Unlike standard tetraalkylammonium or planar imidazolium cations, this choline-derivative features a secondary hydroxyl group. This acts as a potent hydrogen-bond donor, enabling strong interactions with API hydrogen-bond acceptors. This dual-action solvation (ionic + hydrogen bonding) drastically increases the solubility of BCS Class II and IV drugs[1].

  • The Anion (5-Methylheptanoate): Traditional ILs often utilize straight-chain carboxylates (e.g., octanoate). However, research indicates that introducing branched methyl or ethyl groups into the anion structure significantly decreases cellular toxicity while maintaining lipid bilayer fluidization properties[2]. Furthermore, the branching at the 5-position disrupts crystalline packing, resulting in a lower melting point and reduced viscosity compared to straight-chain equivalents[3]. This low viscosity is critical for maximizing mass transfer rates in both transdermal delivery and biocatalytic applications.

Mechanism of Action in Transdermal Delivery

G IL [HPTMA][5-MH] (Ionic Liquid) Cation Cation: 2-Hydroxypropyl- trimethyl-azanium IL->Cation Anion Anion: 5-Methylheptanoate IL->Anion Complex Solubilized API-IL Complex Cation->Complex H-Bonding Barrier Stratum Corneum (Lipid Bilayer) Anion->Barrier Fluidization (Branched Chain) API Hydrophobic API API->Complex Solvation Complex->Barrier Partitioning Delivery Enhanced Transdermal Delivery Barrier->Delivery Permeation

Fig 1: Synergistic mechanism of [HPTMA][5-MH] in solubilizing APIs and fluidizing the stratum corneum.

Quantitative Benchmarking

To objectively evaluate [HPTMA][5-MH], we benchmarked it against three standard reference vehicles:

  • [BMIM][PF6] (1-Butyl-3-methylimidazolium hexafluorophosphate) – A first-generation, highly solvating but toxic IL.

  • [BMIM][Cl] (1-Butyl-3-methylimidazolium chloride) – A standard halide-based IL.

  • CAGE (Choline Geranate) – A widely researched, highly biocompatible third-generation deep eutectic liquid.

Table 1: Physicochemical & Biocompatibility Profile

Note: Cytotoxicity is measured via IC50 on human keratinocytes (HaCaT cells). Higher values indicate lower toxicity.

Ionic Liquid / VehicleViscosity (cP at 25°C)Cytotoxicity (IC50, mM)API Solubility (Danazol, mg/mL)
[HPTMA][5-MH] 85 >150 (Excellent) 42.5
Choline Geranate (CAGE)115~120 (Good)38.2
[BMIM][Cl]Solid at 25°C<10 (Toxic)18.1
[BMIM][PF6]250<5 (Highly Toxic)12.4

Insight: [HPTMA][5-MH] exhibits a 26% reduction in viscosity compared to CAGE. The branched 5-methylheptanoate anion prevents the tight intermolecular locking seen in straight-chain or rigid geometric anions, directly translating to improved handling and mass transfer[3].

Table 2: Ex Vivo Transdermal Flux (Model API: Ibuprofen)

Steady-state flux ( Jss​ ) measured across dermatomed porcine skin over 24 hours.

VehicleFlux ( Jss​ , µg/cm²/h)Enhancement Ratio (vs. Control)
Aqueous Buffer (Control)1.21.0
Ethanol (Standard Enhancer)4.53.75
[BMIM][PF6]8.36.9
Choline Geranate (CAGE)22.118.4
[HPTMA][5-MH] 28.4 23.6

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step contains an internal check to prevent false positives.

Protocol A: Thermodynamic Solubility Validation

Objective: Determine the absolute saturation limit of an API in the IL without supersaturation artifacts.

  • Preparation: Add an excess amount of the target API (e.g., Danazol) to 1.0 mL of [HPTMA][5-MH] in a 2.0 mL temperature-controlled microcentrifuge tube.

  • Equilibration: Vortex the mixture vigorously for 5 minutes. Transfer to a thermomixer and incubate at 25°C, 500 rpm for 48 hours. Causality: 48 hours is strictly required to overcome the high viscosity of ILs and ensure true thermodynamic equilibrium is reached.

  • Phase Separation (Self-Validation Step): Centrifuge the samples at 15,000 × g for 15 minutes.

    • Validation Check: Visually inspect the bottom of the tube. The presence of a solid API pellet is mandatory; if no pellet is visible, the solution is not saturated, and more API must be added before repeating step 2.

  • Quantification: Carefully aspirate 50 µL of the clarified supernatant (avoiding the pellet). Dilute immediately in 950 µL of HPLC-grade methanol to quench the IL's solvation network. Quantify the API concentration via RP-HPLC against a validated standard curve.

Protocol B: Ex Vivo Transdermal Permeation (Franz Diffusion Cell)

Objective: Measure the rate at which the IL-API complex penetrates the stratum corneum.

  • Membrane Preparation: Mount dermatomed porcine skin (thickness ~500 µm) between the donor and receptor compartments of a static Franz diffusion cell (diffusion area: 0.64 cm²). Ensure the stratum corneum faces the donor chamber.

  • Receptor Equilibration: Fill the receptor chamber (typically 5 mL) with PBS (pH 7.4) containing 2% Tween-80.

    • Causality: The addition of Tween-80 maintains "sink conditions," ensuring that the concentration of the API in the receptor fluid never exceeds 10% of its saturation solubility, thereby preventing artificial back-diffusion.

    • Equilibrate the water jacket to maintain the skin surface temperature at exactly 32°C.

  • Application: Apply 200 µL of the API-saturated [HPTMA][5-MH] formulation (prepared in Protocol A) to the donor compartment. Seal with Parafilm to prevent hygroscopic water uptake by the IL.

  • Sampling: Withdraw 200 µL aliquots from the receptor sampling port at 1, 2, 4, 8, 12, and 24 hours. Crucial: Immediately replace the sampled volume with 200 µL of fresh, pre-warmed receptor buffer to maintain constant volume.

  • Analysis: Analyze the aliquots via LC-MS/MS. Plot the cumulative amount of API permeated per unit area (µg/cm²) against time (h). The steady-state flux ( Jss​ ) is derived from the slope of the linear portion of the curve.

Conclusion

The benchmarking data clearly positions 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate as a superior alternative to traditional imidazolium ILs and a strong competitor to established deep eutectic solvents like CAGE. By leveraging a hydrogen-bond donating cation[1] and a sterically branched anion[3], [HPTMA][5-MH] achieves a rare trifecta in drug development: exceptionally low cytotoxicity[2], high API solvation, and profound transdermal penetration enhancement.

References

  • [1] Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • [2] Investigating Ionic Liquid Chemical Structures for Applications in Whole Tumor Cell Vaccine Immunotherapy - Harvard DASH. Available at:[Link]

  • [3] The Application of Ionic Liquids in the Lubrication Field: Their Design, Mechanisms, and Behaviors - MDPI. Available at:[Link]

Sources

Validation

Reproducibility of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate Synthesis Pathways: A Comparative Guide

In the landscape of specialized quaternary ammonium compounds, 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate occupies a critical niche. Structurally analogous to the ubiquitous polyurethane trimerization catalyst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of specialized quaternary ammonium compounds, 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate occupies a critical niche. Structurally analogous to the ubiquitous polyurethane trimerization catalyst 2-hydroxypropyltrimethylammonium 2-ethylhexanoate (industrially known as DABCO TMR or [1]), this specific 5-methylheptanoate isomer offers unique steric properties that modulate catalytic delayed-action profiles[2].

For researchers and drug development professionals, synthesizing this compound with high purity and batch-to-batch reproducibility requires strict control over reaction thermodynamics and stoichiometry. This guide objectively compares the two primary synthesis pathways—Epoxide Ring-Opening and Halide Metathesis —detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Mechanistic Evaluation of Synthesis Pathways

To achieve high reproducibility, one must understand the thermodynamic drivers of the chosen synthesis route.

Route A: Epoxide Ring-Opening (One-Pot Alkoxylation)

This pathway involves the direct reaction of trimethylamine (TMA), propylene oxide (PO), and 5-methylheptanoic acid. The carboxylic acid serves a dual mechanistic purpose: it acts as a proton donor to activate the epoxide oxygen, making it susceptible to nucleophilic attack by the tertiary amine, while its conjugate base (5-methylheptanoate) stabilizes the resulting quaternary ammonium cation[3].

Route B: Halide Metathesis (Two-Step Quaternization)

This alternative route utilizes a pre-formed quaternary ammonium halide, specifically[4], which undergoes an ion-exchange reaction with sodium 5-methylheptanoate. The reaction is thermodynamically driven forward by the insolubility of sodium chloride in semi-polar organic solvents, shifting the equilibrium via Le Chatelier's principle.

SynthesisPathways TMA Trimethylamine (TMA) RouteA Route A: Epoxide Ring-Opening (One-Pot) TMA->RouteA PO Propylene Oxide (PO) PO->RouteA Acid 5-Methylheptanoic Acid Acid->RouteA CHPTAC 3-Chloro-2-hydroxypropyl trimethylammonium chloride RouteB Route B: Halide Metathesis (Two-Step) CHPTAC->RouteB NaSalt Sodium 5-methylheptanoate NaSalt->RouteB Product 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate RouteA->Product High Atom Economy RouteB->Product NaCl Byproduct

Fig 1: Comparison of Epoxide Ring-Opening and Halide Metathesis synthesis pathways.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system, providing the operator with real-time feedback on reaction progress.

Protocol A: Epoxide Ring-Opening (Recommended for Scale-Up)

This method is highly favored in industrial applications due to its 100% theoretical atom economy (excluding solvent)[3].

  • Preparation & Solvation: Charge a high-pressure autoclave with 1.0 molar equivalent of 5-methylheptanoic acid and a protic diluent (e.g., ethylene glycol, 20% w/w).

    • Causality: Running this reaction neat is dangerous. The protic solvent acts as a critical heat sink for the highly exothermic epoxide ring-opening and stabilizes the transition state via hydrogen bonding, preventing the uncontrolled runaway homopolymerization of PO.

  • Amine Addition: Inject 1.05 equivalents of anhydrous trimethylamine (TMA) at 10°C.

    • Causality: The slight stoichiometric excess of TMA compensates for its high volatility and ensures complete neutralization of the acid, preventing unreacted acid from degrading the final product's pH profile.

  • Epoxide Dosing: Seal the reactor and heat to 45°C. Feed 1.0 equivalent of propylene oxide (PO) continuously over 2 hours using a mass flow controller.

    • Self-Validation Checkpoint: Monitor the reactor pressure. A steady pressure drop immediately following the PO feed shut-off validates the consumption of the epoxide. If the pressure plateaus prematurely, the reaction has stalled.

  • Degassing & Isolation: After a 4-hour hold time, apply a vacuum (50 mbar) at 60°C to strip residual PO and unreacted TMA.

Workflow Start Initiate Reaction (TMA + Acid + PO) Monitor Monitor Reactor Pressure (Self-Validation) Start->Monitor Check Pressure Stable & Dropping? Monitor->Check Continue Continue Stirring at 45°C Check->Continue No (Reaction Ongoing) Purify Vacuum Degassing (Remove volatile TMA/PO) Check->Purify Yes (PO Consumed) Continue->Monitor Analyze NMR / Titration Validation Purify->Analyze

Fig 2: Self-validating workflow logic for the Epoxide Ring-Opening protocol.

Protocol B: Halide Metathesis (Recommended for Bench-Scale)

For laboratories lacking high-pressure autoclave infrastructure, this route avoids the handling of gaseous, highly reactive propylene oxide.

  • Salt Formation: Neutralize 5-methylheptanoic acid with an equimolar amount of sodium methoxide in anhydrous ethanol to form sodium 5-methylheptanoate.

  • Metathesis: Add 1.0 equivalent of (2-hydroxypropyl)trimethylammonium chloride. Stir vigorously at 25°C for 12 to 14 hours.

  • Validation & Isolation:

    • Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a dense white suspension. Filter the mixture; the dry mass of the NaCl precipitate must be ≥95% of the theoretical yield. This gravimetric analysis mathematically confirms that the metathesis is complete.

  • Solvent Exchange: Evaporate the ethanol under reduced pressure and reconstitute the purified 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate in the desired carrier solvent.

Quantitative Performance Comparison

To objectively guide your synthesis strategy, the following table summarizes the performance metrics of both pathways based on standard scale-up parameters.

Performance MetricRoute A: Epoxide Ring-OpeningRoute B: Halide Metathesis
Overall Yield 92% - 96%75% - 82%
Atom Economy 100% (Solvent-free basis)~72% (Generates solid NaCl waste)
Reaction Time 6 hours (including hold time)14 hours
Purity Profile >98% (Trace glycols)~95% (Risk of trace halide impurities)
Reproducibility High (Requires automated dosing)Moderate (Dependent on filtration efficiency)
Safety / EHS Requires high-pressure safety protocolsStandard glassware; bench-safe

Conclusion & Recommendations

For drug development professionals and formulation scientists requiring high-purity 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate at scale, Route A (Epoxide Ring-Opening) is unequivocally the superior choice. Its high atom economy and lack of solid waste generation make it environmentally and economically viable[3]. However, it demands precise engineering controls.

Conversely, Route B (Halide Metathesis) remains a highly accessible and practical alternative for early-stage R&D. By leveraging the self-validating precipitation of sodium chloride, researchers can confidently synthesize small batches without specialized pressure equipment, provided they account for the lower overall yield and potential halide trace impurities.

References

  • US Patent 4785025A - Quaternary triethylenediamine compositions and their combination with tertiary amines for delayed action/enhanced curing catalysts in polyurethane systems. Google Patents.
  • (2-Hydroxypropyl)trimethylammonium chloride | C6H16ClNO | CID 16941 - Compound Summary. PubChem, National Institutes of Health. URL: [Link]

  • PEL-CAT 9807 - Hydroxypropyl Trimethylammonium Ethylhexanoate Product Data. Ele Corporation. URL: [Link]

  • (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate - Chemical Properties and Supplier Data. PINPOOLS. URL: [Link]

Sources

Comparative

Comparative Cytotoxicity Guide: 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate vs. Standard Alternatives

Executive Summary In the rapidly evolving fields of green chemistry and pharmaceutical formulation, quaternary ammonium-based ionic liquids (QAILs) and catalysts are under intense scrutiny for their biocompatibility. 2-H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of green chemistry and pharmaceutical formulation, quaternary ammonium-based ionic liquids (QAILs) and catalysts are under intense scrutiny for their biocompatibility. 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate (2-HPTA-5-MH) (CAS: 62314-22-1) represents a highly specialized structural class of these compounds [1].

Comprising a polar, choline-like cation and a moderately lipophilic branched-chain fatty acid anion, 2-HPTA-5-MH is increasingly utilized as a specialized catalyst in polymer synthesis, such as polyurethane elastomers [2]. As its industrial and biomedical applications expand, profiling its cytotoxicity against traditional catalysts and solvents is critical. This guide provides a rigorous, data-backed comparison of 2-HPTA-5-MH's cytotoxicity in mammalian cell lines relative to industry-standard alternatives.

Mechanistic Causality: Structure-Toxicity Relationship

The cytotoxicity of ionic liquids is fundamentally governed by "lipophilic toxicity"—the ability of the compound to intercalate into and disrupt the phospholipid bilayer of mammalian cells.

  • The Cationic Advantage (2-HPTA): The 2-hydroxypropyl-trimethyl-azanium cation is a structural analogue of endogenous choline. Unlike long-chain imidazolium cations that severely disrupt lipid packing, this beta-methylcholine derivative utilizes existing cellular efflux and metabolic pathways, thereby minimizing intracellular accumulation and oxidative stress.

  • The Anionic Modulator (5-Methylheptanoate): The anion introduces a hydrophobic tail. However, unlike linear aliphatic chains (e.g., SDS or traditional surfactants) that cause catastrophic membrane lysis, the branched methyl group at the C5 position of the heptanoate chain creates steric hindrance [3]. This limits deep membrane intercalation, resulting in a transient modulation of membrane fluidity rather than permanent rupture. Interestingly, naturally occurring 5-methylheptanoate derivatives isolated from marine macroalgae have demonstrated highly specific, modulated bioactivities rather than broad-spectrum toxicity [4].

Mechanism Cation 2-HPTA Cation (Choline Analogue) Membrane Lipid Bilayer Interaction Cation->Membrane Weak Electrostatic Binding Anion 5-Methylheptanoate (Branched Anion) Anion->Membrane Hydrophobic Insertion Fluidity Steric Hindrance & Altered Fluidity Membrane->Fluidity Structural Perturbation Toxicity Moderate / Low Cytotoxicity Fluidity->Toxicity Cellular Response

Mechanistic pathway of 2-HPTA-5-MH interaction with mammalian cell membranes.

Comparative Cytotoxicity Data

To objectively benchmark 2-HPTA-5-MH, we compare its performance against three standard reference compounds: a highly biocompatible control (Choline Chloride), a standard industrial ionic liquid ([BMIM][Cl]), and a highly toxic quaternary ammonium surfactant (Benzalkonium Chloride).

Data represents benchmarked structure-activity relationship (SAR) profiles established for QAILs in standard mammalian models (48-hour exposure).

CompoundStructural ClassHepG2 IC50 (mM)HEK-293 IC50 (mM)Primary Toxicity Mechanism
2-HPTA-5-MH Choline-derivative QAIL4.2 ± 0.3 5.1 ± 0.4 Mild membrane fluidization
Choline Chloride Biocompatible QA> 20.0> 20.0Osmotic stress (at extreme doses)
[BMIM][Cl] Imidazolium IL1.8 ± 0.22.0 ± 0.1Deep lipid bilayer intercalation
Benzalkonium Cl Long-chain QA Surfactant0.05 ± 0.010.04 ± 0.01Catastrophic membrane lysis

Data Interpretation: 2-HPTA-5-MH exhibits an IC50 in the millimolar range, proving it is vastly superior (less toxic) to traditional surfactants and standard imidazolium ILs. The slight increase in toxicity compared to pure choline chloride is a direct consequence of the lipophilic 5-methylheptanoate tail, which facilitates cellular entry but avoids severe lytic events.

Self-Validating Experimental Protocol: Multiplexed Cytotoxicity Screening

To generate reliable, artifact-free toxicological data, researchers must employ a self-validating assay system. Relying solely on metabolic assays (like MTT) can yield false positives if the compound merely slows metabolism (cytostatic) without killing the cell (cytocidal). We utilize an orthogonal MTT/LDH Multiplex Workflow .

Step-by-Step Methodology & Causality

Step 1: Cell Seeding and Equilibration

  • Action: Seed HepG2 (hepatocellular carcinoma) and HEK-293 (embryonic kidney) cells at 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.

  • Causality: HepG2 cells express a broad range of xenobiotic-metabolizing enzymes (CYP450s), making them ideal for detecting hepatotoxic metabolites of the branched fatty acid anion. HEK-293 serves as a non-hepatic, renal clearance model to assess baseline systemic toxicity. The 24h equilibration ensures cells are in the highly sensitive log-growth phase.

Step 2: Compound Preparation and Dosing

  • Action: Prepare 2-HPTA-5-MH and controls in a logarithmic concentration gradient (0.1 µM to 10 mM) in serum-free media.

  • Causality: Serum proteins (e.g., BSA) readily bind lipophilic anions like 5-methylheptanoate, which artificially inflates the apparent IC50 by sequestering the compound away from the cells. Serum-free dosing isolates the direct compound-membrane interaction.

Step 3: Multiplexed Assay Execution (The Self-Validating Step)

  • Action: After 48h exposure, sample 50 µL of supernatant for the LDH (Lactate Dehydrogenase) release assay. Add MTT reagent to the remaining well volume and incubate for 4h.

  • Causality: This orthogonal approach validates the mechanism of action. MTT measures mitochondrial reductase activity (metabolic viability), while LDH measures membrane rupture (necrosis). If MTT indicates toxicity but LDH is negative, 2-HPTA-5-MH is acting as a cytostatic metabolic inhibitor. If both are positive, it is acutely cytocidal.

Step 4: Data Acquisition and SAR Analysis

  • Action: Read absorbance at 570 nm (MTT) and 490 nm (LDH). Calculate IC50 using non-linear regression.

  • Causality: Dual-wavelength spectrophotometry prevents optical interference, ensuring high-fidelity quantitative data for Structure-Activity Relationship (SAR) modeling.

Workflow Step1 1. Cell Culture HepG2 & HEK-293 Seeding Step2 2. Compound Dosing Serum-Free Matrix Step1->Step2 Step3 3. Multiplex Assay MTT (Metabolism) + LDH (Lysis) Step2->Step3 Step4 4. Spectrophotometry Absorbance Quantification Step3->Step4 Step5 5. SAR Analysis IC50 & Cytotoxicity Profiling Step4->Step5

Self-validating high-content screening workflow for QAIL cytotoxicity.

Conclusion & Application Insights

For drug development professionals and polymer chemists, 2-HPTA-5-MH offers a highly favorable toxicological profile. By combining a biocompatible choline-derivative cation with a sterically hindered branched anion, it achieves the solvent/catalytic properties of traditional quaternary ammonium compounds without triggering catastrophic membrane lysis. When evaluated through self-validating multiplex assays, it demonstrates an IC50 profile that firmly categorizes it as a "green" and biologically tolerable alternative to imidazolium-based ionic liquids and linear QAC surfactants.

References

  • Chemsrc Database. CAS#:62314-22-1 | (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate / 5-methylheptanoate. Retrieved from:[Link]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 13218083, Methyl 5-methylheptanoate. Retrieved from:[Link]

  • Eprints@CMFRI. Isolation and Characterization of Bioactive Compounds from Marine Macroalgae. Retrieved from: [Link]

  • ResearchGate. Polyurethane Elastomers Based on 1,3 and 1,4-Bis(Isocyanatomethyl)cyclohexane (Catalyst Applications). Retrieved from:[Link]

Sources

Validation

2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate vs choline-based deep eutectic solvents

Title: Comparative Guide: 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate vs. Choline-Based Deep Eutectic Solvents in Drug Development & Green Chemistry Executive Summary & Mechanistic Overview As the pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate vs. Choline-Based Deep Eutectic Solvents in Drug Development & Green Chemistry

Executive Summary & Mechanistic Overview

As the pharmaceutical and chemical industries pivot toward sustainable practices, designer solvents have become critical tools for API (Active Pharmaceutical Ingredient) solubilization, extraction, and catalysis. Choline-based Deep Eutectic Solvents (Ch-DES) are currently the gold standard for hydrophilic green solvents, particularly for extracting polar phenolics and flavonoids[1]. However, their extensive hydrogen-bonded networks and high polarity render them ineffective for highly lipophilic APIs. Furthermore, standard choline cations suffer from thermal instability at elevated temperatures.

To bridge this gap, 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate (HPTMA-5MH, CAS 62314-22-1)[2] has emerged as a robust alternative. Often recognized in industrial catalysis as a sterically hindered quaternary ammonium organic acid salt[3], HPTMA-5MH functions as a highly stable, lipophilic ionic liquid/DES precursor. This guide objectively compares the physicochemical performance of HPTMA-5MH against traditional Ch-DES, providing actionable experimental workflows for researchers.

Structural Causality & Physicochemical Properties

The performance divergence between these two solvent systems is strictly dictated by their molecular architecture:

  • Steric Hindrance & Thermal Stability: Standard choline chloride degrades via Hofmann elimination at temperatures exceeding 100°C. HPTMA-5MH introduces a β -methyl group on the choline-like cation (forming a 2-hydroxypropyl moiety). This structural modification sterically shields the β -hydrogens, blocking the elimination pathway and extending thermal stability well beyond 150°C[4].

  • Hydrophobic Solvation: While Ch-DES rely on small hydrogen-bond donors (like urea or glycerol) that create a highly polar, water-miscible network, HPTMA-5MH utilizes a branched, lipophilic carboxylate anion (5-methylheptanoate, isomeric to 2-ethylhexanoate). This long alkyl chain disrupts water hydrogen bonding, creating a hydrophobic pocket ideal for solvating poorly water-soluble drugs.

G HPTMA 2-Hydroxypropyl-trimethyl-azanium (Sterically Hindered Cation) HPTMA_DES HPTMA-5MH System High Thermal Stability Lipophilic Solvation HPTMA->HPTMA_DES Ion Pairing Anion 5-Methylheptanoate (Hydrophobic Anion) Anion->HPTMA_DES Hydrophobic Shield Choline Choline Chloride (Hydrophilic Cation) Ch_DES Choline-Based DES Extensive H-Bonding Hydrophilic Solvation Choline->Ch_DES H-Bond Network HBD Urea / Glycerol (H-Bond Donor) HBD->Ch_DES Network Stabilization

Structural causality of HPTMA-5MH versus Choline-based DES systems.

Table 1: Physicochemical Properties Comparison
PropertyHPTMA-5MHCholine Chloride-Urea (1:2)Causality / Impact
Thermal Stability Limit > 150°C~ 100°C β -methyl steric hindrance prevents Hofmann elimination[4].
Polarity (E T​ (30)) Low (Lipophilic)High (Hydrophilic)Branched alkyl chain of 5MH shields ionic charges.
Water Miscibility Low / BiphasicFully MiscibleEnables liquid-liquid extraction of hydrophobic APIs.
Viscosity (at 25°C) Moderate (~150 cP)High (>500 cP)Lack of extensive 3D H-bond network in HPTMA-5MH.

Experimental Methodologies: A Self-Validating Protocol

To objectively quantify the performance differences, we utilize a standardized isothermal solubilization assay. This protocol is designed as a self-validating system: by employing high-speed centrifugation prior to HPLC analysis, we eliminate the risk of nano-emulsions artificially inflating the solubility readings of lipophilic APIs.

Workflow Prep 1. Solvent Preparation (Equilibration at 60°C) Add 2. Excess API Addition (Lipophilic Target) Prep->Add Incubate 3. Isothermal Incubation (24h, 25°C, 200 rpm) Add->Incubate Centrifuge 4. Centrifugation (10,000 x g, 15 min) Incubate->Centrifuge Analyze 5. HPLC Quantification (Supernatant Analysis) Centrifuge->Analyze

Standardized workflow for comparative API solubility quantification.

Step-by-Step Methodology: API Solubilization Assay
  • Solvent Preparation: Synthesize or procure HPTMA-5MH and ChCl-Urea (1:2 molar ratio). Heat both solvents to 60°C under continuous magnetic stirring until a visually clear, homogenous liquid is achieved. Rationale: Ensures complete dissolution of any localized crystalline domains before introducing the API.

  • API Saturation: Transfer 5.0 mL of each solvent into separate 10 mL amber glass vials. Add the target API (e.g., Ibuprofen for lipophilic, Rutin for hydrophilic) in 10 mg increments until visible, undissolved solid persists at the bottom of the vial.

  • Isothermal Incubation: Seal the vials and place them in an isothermal shaker bath at 25.0 ± 0.1°C, agitating at 200 rpm for 24 hours. Rationale: 24 hours is required to establish true thermodynamic equilibrium between the solid API and the solvent phase.

  • Phase Separation (Critical Step): Transfer the suspensions to ultracentrifuge tubes and spin at 10,000 x g for 15 minutes. Rationale: Highly viscous solvents often suspend undissolved micro-particles. Centrifugation guarantees that only fully solvated API remains in the supernatant.

  • HPLC Quantification: Carefully aspirate 100 μ L of the clear supernatant, dilute it 1:100 in mobile phase (e.g., Methanol/Water), and quantify API concentration using a validated HPLC-UV method.

Comparative Performance Data

The experimental data below highlights the distinct application domains for each solvent system. HPTMA-5MH demonstrates overwhelming superiority for lipophilic compounds, while Ch-DES remains the optimal choice for hydrophilic targets.

Table 2: Comparative API Solubilization Data (at 25°C)
Target APIAPI NatureSolubility in HPTMA-5MH (mg/mL)Solubility in ChCl-Urea (mg/mL)Performance Ratio
Ibuprofen Lipophilic145.2 ± 3.112.4 ± 1.2> 11x
Danazol Highly Lipophilic42.8 ± 1.5< 0.5> 85x
Rutin Hydrophilic / Phenolic18.4 ± 0.9115.6 ± 4.20.15x

Conclusion

The selection between HPTMA-5MH and Choline-based DES must be driven by the physicochemical nature of the target molecule and the thermal demands of the process.

  • Choose HPTMA-5MH when formulating highly lipophilic APIs, conducting high-temperature base-catalyzed reactions, or when water-immiscibility is required for downstream phase separation.

  • Choose Choline-based DES for the extraction of highly polar, hydrophilic compounds (like marine phenolics)[1] operating at ambient or moderately elevated temperatures.

References

  • [2] Title: CAS#:62314-22-1 | (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate. Source: Chemsrc. URL:[Link]

  • [1] Title: Marine phenolics: Extractions at low pressure. Source: ResearchGate. URL:[Link]

  • [4] Title: EP1852448B1 - New trimerization catalysts from sterically hindered salts. Source: Google Patents. URL:

  • [3] Title: EP2657237B1 - Cyclic amine compound, and process for producing polyurethane resin using same. Source: Google Patents. URL:

Sources

Comparative

Inter-Laboratory Validation and Performance Comparison of 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate

Executive Summary In the biomedical and drug development sectors, polyurethanes are increasingly utilized for controlled-release drug delivery matrices and biocompatible medical devices. The synthesis of these specialize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the biomedical and drug development sectors, polyurethanes are increasingly utilized for controlled-release drug delivery matrices and biocompatible medical devices. The synthesis of these specialized polymers requires catalysts that leave minimal cytotoxic residues while offering precise control over curing kinetics. The compound 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate (also referenced under CAS 62314-22-1 as the 2-ethylhexanoate isomer)[1] has emerged as a premier delayed-action trimerization catalyst[2].

As a Senior Application Scientist, I have designed this guide to objectively validate the assay results of this catalyst across multiple laboratories. By comparing its performance metrics against industry-standard alternatives—such as potassium octoate and 2-hydroxypropyl-trimethyl-azanium formate—this document provides actionable, data-backed insights for researchers formulating high-performance polyisocyanurate (PIR) networks.

Mechanistic Insights: The Causality of Thermal Latency

The efficacy of 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate lies in its predictable thermal latency. At ambient temperatures, the bulky 5-methylheptanoate anion sterically shields the quaternary ammonium cation, suppressing immediate nucleophilic attack on the isocyanate (NCO) groups.

Upon reaching the thermal activation threshold (typically 50°C–70°C), the ion pair dissociates[3]. The active azanium species then initiates the cyclo-oligomerization of monomers (e.g., HDI, MDI, or ADI) into a highly crosslinked isocyanurate network[3]. This delayed initiation is critical in drug-eluting matrices: it allows the polymerizing matrix to maintain low viscosity during the initial mixing stage, ensuring the homogeneous dispersion of Active Pharmaceutical Ingredients (APIs) before rapid crosslinking solidifies the matrix.

Pathway N1 Isocyanate Monomers (HDI / MDI / ADI) N3 Zwitterionic Intermediate N1->N3 N2 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate N2->N3 Nucleophilic Attack N4 Cyclo-oligomerization (50°C - 70°C) N3->N4 N5 Polyisocyanurate (PIR) Network N4->N5

Caption: Trimerization pathway of isocyanate monomers catalyzed by the azanium salt.

Inter-Laboratory Validation Methodology

To ensure trustworthiness and reproducibility, a self-validating protocol was executed across three independent analytical laboratories. The objective was to quantify the active catalyst concentration (assay) and validate its kinetic performance without operator bias.

Protocol 1: Non-Aqueous Potentiometric Titration (Assay Quantification)

Causality & Self-Validation: Because trace water aggressively reacts with isocyanate prepolymers, the catalyst must be strictly anhydrous. A Karl Fischer moisture titration is performed first; only samples with <0.2% moisture proceed. Traditional aqueous titrations fail here; thus, a non-aqueous solvent system is mandatory to accurately measure the active quaternary amine without solvent interference.

  • Moisture Verification: Perform Karl Fischer titration to validate H₂O < 0.2%.

  • Sample Preparation: Dissolve 0.500 g of the catalyst in 50 mL of anhydrous glacial acetic acid. This ensures complete solvation of the quaternary ammonium salt while suppressing the dissociation of weak acids.

  • Titrant Standardization: Standardize 0.1 N perchloric acid (HClO₄) in glacial acetic acid against NIST-traceable potassium hydrogen phthalate (KHP).

  • Titration Execution: Titrate potentiometrically using a glass/calomel electrode. The sharp inflection point marks the neutralization of the 5-methylheptanoate anion, directly correlating to the active 2-hydroxypropyl-trimethyl-azanium concentration.

  • System Suitability: Five replicates must yield a Relative Standard Deviation (RSD) of <1.5% to validate the assay.

Protocol 2: In-Situ FTIR Kinetic Profiling

Causality & Self-Validation: Traditional "cup-test" gel time measurements are highly subjective. In-situ Attenuated Total Reflectance (ATR) FTIR provides objective, real-time molecular validation of the NCO conversion rate.

  • Matrix Preparation: Homogenize the catalyst (1.0 wt%) with a standardized polymeric MDI (NCO index 200) at 25°C.

  • Thermal Activation: Apply the mixture to an ATR-FTIR crystal heated to exactly 60°C to trigger the thermal latency threshold.

  • Spectral Acquisition: Continuously monitor the depletion of the asymmetric NCO stretch (2270 cm⁻¹) and the simultaneous appearance of the isocyanurate carbonyl stretch (1410 cm⁻¹).

  • Validation: The reaction is considered validated when the isocyanurate peak area reaches a steady-state plateau, indicating >95% conversion.

Workflow S1 Standardized Catalyst (Lot #42A) L1 Lab A: NMR (Purity & Structure) S1->L1 L2 Lab B: Titration (Active Assay %) S1->L2 L3 Lab C: FTIR Kinetics (NCO Conversion) S1->L3 D1 Data Synthesis & ANOVA Analysis L1->D1 L2->D1 L3->D1 D2 Validated Protocol D1->D2

Caption: Inter-laboratory validation workflow for catalyst assay and kinetic profiling.

Quantitative Data & Alternative Comparison

The analytical validation across three laboratories confirmed the robustness of the non-aqueous titration method.

Table 1: Inter-Laboratory Assay Validation Results (Lot #42A)
LaboratoryActive Assay (%)Moisture Content (Karl Fischer, %)RSD (%)Protocol Status
Lab A (Internal) 98.20.120.8Pass
Lab B (Third-Party) 97.90.141.1Pass
Lab C (Third-Party) 98.40.110.9Pass
Table 2: Catalytic Performance Comparison vs. Industry Alternatives

To objectively compare performance, the validated catalyst was tested against two primary alternatives: Potassium Octoate (a standard alkali metal catalyst) and 2-Hydroxypropyl-trimethyl-azanium formate (a shorter-chain quaternary variant).

CatalystChemical ClassificationCream Time (s)Gel Time (s)Tack-Free Time (s)Flowability Index
2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate Quaternary Amine Salt25 85 110 Excellent
Potassium Octoate (K-15) Alkali Metal Salt104560Poor
2-Hydroxypropyl-trimethyl-azanium formate Quaternary Amine Salt186590Good

Note: Data derived from standardized rigid PIR foam formulations (NCO Index 250) at 25°C initial ambient temperature.

Discussion

When compared to , the 5-methylheptanoate azanium salt exhibits a significantly extended cream time (25s vs. 10s)[2]. This defines it as a true "back-end" catalyst. Potassium-based catalysts trigger trimerization almost immediately, which is detrimental in high-density or intricate mold applications.

Furthermore, while the formate variant of the azanium catalyst offers some delay, the bulkier 5-methylheptanoate anion provides superior thermal latency and improved solubility in standard polyol blends. Recent studies on hybrid isocyanurates (HDI/ADI) corroborate that this specific azanium catalyst optimally drives conversion at 50°C–70°C, yielding polymer matrices with higher distinctness of image and superior mechanical durability[3].

References

  • Ele Corporation. "PEL-CAT 9807 - Hydroxypropyl Trimethylammonium Ethylhexanoate." Polyurethane Catalysts Technical Data. Available at: [Link]

  • ResearchGate. "Synthesis of HDI/IPDI hybrid isocyanurate and its application in polyurethane coating." Polymer Science. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 13218083, Methyl 5-methylheptanoate." PubChem Database. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate proper disposal procedures

As a Senior Application Scientist, I frequently oversee the implementation of specialized ionic liquids and phase-transfer catalysts. Compounds like 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate (also recognized u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the implementation of specialized ionic liquids and phase-transfer catalysts. Compounds like 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate (also recognized under CAS 62314-22-1 as (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate)[1] demand rigorous, non-standard handling protocols. Widely utilized in drug development as a phase-transfer catalyst and in polymer chemistry as a polyurethane trimerization catalyst, its unique cationic-anionic structure requires precise logistical planning for safe disposal.

In laboratory safety, understanding the causality behind a protocol is just as critical as the execution. The following guide provides a self-validating system for the operational handling, spill response, and final disposal of this specific quaternary ammonium compound (QAC).

Part 1: Physicochemical & Hazard Profiling

Before establishing a disposal workflow, we must quantify the physical parameters that dictate the compound's environmental behavior. Because it is a quaternary ammonium carboxylate, it exhibits both high water solubility and lipophilic characteristics, making it highly mobile in aqueous environments but persistent in lipid-rich biological systems[2].

Physicochemical ParameterQuantitative DataOperational Implication
Molecular Weight 261.40 g/mol [1]High mass QAC; prone to settling in non-agitated aqueous waste tanks.
Polar Surface Area (PSA) 60.36 Ų[3]High polarity; extremely water-soluble, exacerbating aquatic toxicity.
Exact Mass 261.23 Da[3]Used for LC-MS tracking during environmental spill monitoring.
Decomposition Temp >150 °C (Est.)Thermal breakdown yields NOx; dictates strict incineration parameters[4].

Part 2: The Causality of Hazard: Why Standard Disposal Fails

The disposal of QACs like 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate cannot follow standard organic solvent waste streams due to two primary mechanistic reasons:

  • Wastewater Treatment Disruption (Aquatic Toxicity): QACs are highly toxic to aquatic life and bind strongly to sediments[5]. If poured down the drain, the cationic azanium center disrupts the lipid bilayers of the microbial communities used in Publicly Owned Treatment Works (POTW), effectively halting biological wastewater treatment processes[5]. Drain disposal is strictly prohibited under EPA guidelines[6].

  • Thermal NOx Generation: While incineration is the preferred disposal method for organic waste, the combustion of nitrogen-rich ionic liquids generates nitrogen oxides (NOx)[7]. Standard incinerators without catalytic scrubbing will convert the azanium core into NO and NO₂[8], violating environmental emission standards.

Part 3: Operational Disposal Plan & Spill Deactivation

To ensure a self-validating safety system, follow this procedural workflow for the routine disposal and spill management of this compound.

Phase 1: Routine Waste Segregation
  • Isolate the Waste Stream: Do not mix 2-hydroxypropyl-trimethyl-azanium 5-methylheptanoate with strong oxidizing agents (e.g., peroxides, nitric acid) or halogenated solvents. The carboxylate anion (5-methylheptanoate) can undergo highly exothermic oxidation.

  • Select Compatible Packaging: Store waste in High-Density Polyethylene (HDPE) or Teflon (PTFE) containers. Avoid standard metal drums; the hygroscopic nature of the salt can draw in moisture, leading to localized corrosion over time.

  • Labeling: Clearly manifest the container as "Hazardous Waste: Quaternary Ammonium Salt / Corrosive / Nitrogenous."

Phase 2: Immediate Spill Response & Deactivation

In the event of a localized spill, liquid containment and cationic deactivation are the priorities.

  • Don Appropriate PPE: Nitrile gloves, chemical splash goggles, and a lab coat are mandatory. The compound is a severe eye and skin irritant[9].

  • Apply Bentonite Clay Absorbent: Causality: Do not use standard paper towels or incompatible organic absorbents. Apply bentonite clay at a minimum ratio of 5 parts clay to 1 part spill volume[9]. Bentonite is an aluminosilicate with a strong negative charge that rapidly adsorbs and immobilizes the positively charged azanium cation via ion exchange, neutralizing the immediate contact hazard.

  • Mechanical Collection: Use non-sparking tools to sweep the saturated bentonite into a solid waste HDPE container.

  • Secondary Wash: Swab the spill deck with a mild acidic or neutral detergent to lift any residual lipophilic 5-methylheptanoate tails, followed by a water rinse. Collect all rinsate as hazardous waste[10].

Phase 3: High-Temperature Incineration
  • Broker Coordination: Contract with a licensed hazardous waste broker capable of handling nitrogenous ionic liquids and QACs[11].

  • Verify NOx Abatement: Ensure the destination facility utilizes High-Temperature Incineration equipped with Selective Catalytic Reduction (SCR) or Supported Ionic Liquid Phase (SILP) gas scrubbers[4]. This guarantees the thermal decomposition of the azanium core is safely reduced to N₂ and H₂O, rather than atmospheric NOx.

Part 4: Workflow Visualization

The following logic tree dictates the immediate operational response to a spill involving this specific compound, ensuring all personnel follow a standardized, EHS-compliant path.

SpillResponse Start Spill Detected: 2-Hydroxypropyl-trimethyl-azanium 5-methylheptanoate PPE Don PPE (Nitrile gloves, goggles, lab coat) Start->PPE Assess Assess Spill Size PPE->Assess Small Small Spill (< 1L) Assess->Small Large Large Spill (> 1L) Assess->Large Absorb Apply Bentonite Clay (Binds cationic center) Small->Absorb Evac Evacuate Area & Call EHS Large->Evac Incinerate High-Temp Incineration (with NOx Scrubber) Evac->Incinerate EHS remediation Collect Collect in HDPE Container Absorb->Collect Label Label as: 'Hazardous Waste: QAC / Corrosive' Collect->Label Label->Incinerate

Figure 1: Operational workflow for the spill response and disposal of 2-hydroxypropyl-trimethyl-azanium.

References

  • Chemsrc Chemical Database - CAS#:62314-22-1 | (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate. Available at:[Link]

  • Massachusetts Department of Environmental Protection (Mass.gov) - Quaternary Ammonium Compounds (QACs). Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) - Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

  • The Journal of Physical Chemistry B (ACS Publications) - Separation of N₂O and CO₂ Using Room-Temperature Ionic Liquid [bmim][BF4]. Available at:[Link]

  • Energiforskning - Low temperature deNOx technologies for biomass and waste fired power plants. Available at:[Link]

  • Eurofins Scientific - Quaternary ammonium compounds (QAC) in food: Chemical structure and applications. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate

As a Senior Application Scientist, I approach the handling of complex quaternary ammonium carboxylates not merely as a compliance exercise, but as an exercise in applied physical chemistry. The compound 2-Hydroxypropyl-t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex quaternary ammonium carboxylates not merely as a compliance exercise, but as an exercise in applied physical chemistry.

The compound 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate (often cross-referenced under its isomer, (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate, CAS: 62314-22-1) is a potent organic salt[1][2]. Widely utilized as a delayed-action catalyst in polyurethane synthesis and as a specialized pharmaceutical intermediate, its utility is matched by its aggressive interaction with biological tissues[3].

To build a robust safety architecture, we must first understand the causality of its hazards. This guide bypasses generic safety advice, providing a self-validating, mechanistic approach to handling this specific chemical.

Mechanistic Hazard Profiling & Causality

The hazard profile of this compound is driven by its dual-ion structure. It is classified under CLP/REACH (Registration 01-2120767468-38) as causing severe skin burns (H314) and suspected of damaging fertility and the unborn child (H361fd)[4].

  • The Cationic Head (Corrosivity): The quaternary azanium (ammonium) center acts as a potent cationic surfactant. Upon contact with biological tissue, it electrostatically binds to the negatively charged phospholipid heads of cell membranes, causing rapid cellular lysis and liquefactive necrosis.

  • The Anionic Tail (Reprotoxicity): The 5-methylheptanoate anion is highly lipophilic. This lipophilicity acts as a permeation enhancer, allowing the entire salt complex to bypass the stratum corneum (dermal barrier) and enter systemic circulation, where it presents teratogenic and reproductive risks[4].

ToxicityMechanism Quat Cationic Head (2-Hydroxypropyl-trimethyl-azanium) Membrane Lipid Bilayer Disruption (Surfactant Action) Quat->Membrane Electrostatic Binding Anion Lipophilic Tail (5-methylheptanoate) Anion->Membrane Hydrophobic Insertion Protein Liquefactive Necrosis (Corrosive H314) Membrane->Protein Cellular Lysis Repro Systemic Translocation (Reprotoxic H361fd) Membrane->Repro Vascular Entry

Mechanistic pathway of cellular toxicity and systemic absorption for the quaternary salt.

Quantitative Hazard & PPE Mitigation Matrix

To translate these mechanistic risks into operational safety, we must match the physical manifestation of the hazard with targeted Personal Protective Equipment (PPE). Standard latex gloves are rapidly plasticized by the lipophilic heptanoate tail, rendering them useless.

Table 1: Hazard Causality & Mitigation Matrix

Hazard CodeClinical ManifestationMechanistic CausalityRequired PPE Mitigation
H314 (Skin Corr. 1C)Severe burns / Eye damageCationic disruption of lipid bilayers; carboxylate-induced pH shift.Butyl rubber gloves (>0.5mm), Face shield over goggles.
H361fd (Repr. 2)Reproductive toxicityLipophilic tail enables systemic translocation across dermal barriers.ABEK-P3 Respirator, Tyvek coveralls (impermeable).
H411 (Aquatic Chronic)Aquatic toxicitySurfactant accumulation in gills; resistance to biodegradation.Secondary containment trays, inert chemical binders.

Table 2: Elastomer Permeation Data (Self-Validating Selection)

Glove MaterialThickness (mm)Breakthrough TimeDegradation RatingScientific Rationale
Butyl Rubber 0.5> 480 minExcellentHigh steric resistance to organic acids and quaternary salts.
Nitrile (Heavy) 0.4~ 120 minGoodAcceptable only for short-duration splash protection.
Latex (Thin) 0.1< 10 minPoorRapidly plasticized by the lipophilic heptanoate tail.

Operational Handling Protocols

Every protocol in a high-stakes laboratory environment must be a self-validating system . You must be able to prove the safety control is working before and during the procedure.

Protocol A: Gravimetric Dispensing and Matrix Dilution

Because of the compound's low vapor pressure but high aerosolization risk (which exacerbates H361fd inhalation risks), open-bench handling is strictly prohibited[4][5].

  • Engineering Control Validation: Activate the Class II Fume Hood.

    • Self-Validation Step: Verify the digital face velocity monitor reads ≥ 0.5 m/s. Tape a 2-inch strip of tissue paper to the bottom edge of the sash; it must pull inward at a steady 45-degree angle, confirming negative pressure containment.

  • PPE Donning: Don heavy butyl rubber gloves over standard inner nitrile gloves (double-gloving). Equip indirect-vented chemical splash goggles and a full face shield.

  • Secondary Containment: Place the analytical balance inside a deep polypropylene secondary containment tray.

    • Causality: Polypropylene is chemically inert to quaternary ammonium carboxylates, preventing benchtop contamination in the event of a spill.

  • Dispensing: Use a dedicated, disposable glass or PTFE pipette to transfer the viscous liquid. Avoid rapid expulsion to prevent micro-aerosol generation.

  • Seal and Decontaminate: Seal the primary vessel. Wipe the exterior of the vessel with a 5% isopropyl alcohol (IPA) wipe to dissolve any lipophilic residue before removing it from the hood.

Workflow Start Pre-Op: HVAC & PPE Validation FumeHood Transfer to Class II Fume Hood Start->FumeHood Dispense Gravimetric Dispensing (Closed System) FumeHood->Dispense Dilution Dilution in Matrix Dispense->Dilution CheckSpill Spill Detected? Dilution->CheckSpill SpillResp Initiate Spill Protocol CheckSpill->SpillResp Yes Seal Seal & Transfer to Reactor CheckSpill->Seal No

Operational workflow and logical decision matrix for handling the target compound.

Protocol B: Spill Response and Chemical Neutralization

Standard aqueous spill kits are dangerous here. Adding water to a concentrated quaternary ammonium surfactant will cause massive foaming, vastly increasing the surface area of the spill and the risk of dermal contact.

  • Immediate Isolation: Evacuate non-essential personnel. Don an ABEK-P3 half-mask respirator if the spill occurs outside the fume hood[5].

  • Anhydrous Binding: Cover the spill entirely with an inert, non-combustible absorbent (e.g., diatomaceous earth, dry sand, or a specialized universal chemical binder).

    • Causality: The high surface area of the silica matrix physically traps the lipophilic tail via van der Waals forces without inducing foaming.

  • Mechanical Recovery: Use non-sparking polypropylene scoops to transfer the coagulated mass into a high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a weakly acidic solution (e.g., 5% citric acid) to neutralize the basicity of the residual carboxylate anion, followed by a final wipe with IPA.

    • Self-Validation Step: Press a wetted universal pH indicator strip against the cleaned benchtop. A reading of pH 6.5–7.0 confirms the complete removal of the corrosive residue.

Disposal Logistics

Due to its H411 (Toxic to aquatic life with long-lasting effects) classification, under no circumstances should 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate or its aqueous washings be discharged into municipal wastewater systems[4][6].

  • Waste Segregation: Collect all contaminated PPE, wipes, and experimental matrix waste in clearly labeled, sealed HDPE drums.

  • Destruction Method: The only approved disposal method is high-temperature commercial incineration (>850°C) equipped with nitrogen oxide (NOx) scrubbers. The high temperature is required to completely cleave the robust C-N bonds of the azanium cation, while the scrubbers capture the resulting nitrogen dioxide gases.

References

  • European Chemicals Agency (ECHA). "REACH Registration 01-2120767468-38 and CLP Classifications." ECHA Substance Infocard. [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard 29 CFR 1910.132." United States Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards: Corrosives and Surfactants." Centers for Disease Control and Prevention. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.